molecular formula C13H18O2 B1681739 Fezagepras CAS No. 1002101-19-0

Fezagepras

货号: B1681739
CAS 编号: 1002101-19-0
分子量: 206.28 g/mol
InChI 键: PEGQOIGYZLJMIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Pentylphenyl)acetic acid, also known by the research codes Fezagepras, Setogepram, and PBI-4050, is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This phenylacetic acid derivative is supplied for research applications and is strictly designated For Research Use Only (RUO); it is not intended for human or veterinary diagnostic or therapeutic purposes. Compounds based on the phenylacetic acid structure, such as this one, are of significant interest in biochemical and pharmaceutical research due to their diverse biological activities . Phenylacetic acid is a known plant auxin (a type of plant hormone) and exhibits substantial antimicrobial properties, with studies showing it can destroy cell membrane integrity and inhibit protein synthesis in certain pathogens . Furthermore, the phenylacetic acid moiety is a key structural component in several pharmacologically active molecules. For example, it is a metabolite of the amino acid phenylalanine in humans and is used in the production of the drug sodium phenylacetate, which is an FDA-approved adjunctive treatment for acute hyperammonemia associated with urea cycle disorders . Researchers should handle this material with care, following appropriate safety protocols. Refer to the safety data sheet for detailed handling information. Store sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3-pentylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGQOIGYZLJMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002101-19-0
Record name Setogepram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Setogepram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEZAGEPRAS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PBI-4050: A Novel Modulator of Anti-Inflammatory and Anti-Fibrotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PBI-4050, an orally active small molecule, has demonstrated significant anti-inflammatory and anti-fibrotic properties in a range of preclinical and clinical investigations. This document provides a comprehensive technical overview of PBI-4050, detailing its core mechanism of action, its influence on key signaling pathways implicated in inflammation and fibrosis, and a summary of quantitative findings from pivotal studies. While the clinical development of PBI-4050 for idiopathic pulmonary fibrosis (IPF) has been halted, the extensive research conducted offers valuable insights into novel therapeutic targets and pathways for inflammatory and fibrotic diseases.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PBI-4050's biological activity and its potential as a pharmacological tool.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that can affect virtually any organ, leading to progressive organ dysfunction and failure.[3] Chronic inflammation is a key driver of fibrosis, creating a microenvironment that promotes the activation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for ECM deposition.[3] Key signaling molecules such as Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines play a central role in this process.[4] PBI-4050 emerged as a promising therapeutic candidate due to its unique ability to modulate these intertwined pathways.

Core Mechanism of Action: Dual Modulation of GPR40 and GPR84

PBI-4050's primary mechanism of action lies in its dual activity as an agonist for G-protein coupled receptor 40 (GPR40) and an antagonist for G-protein coupled receptor 84 (GPR84). These receptors are increasingly recognized for their roles in regulating inflammation and metabolic processes.

  • GPR40 (Free Fatty Acid Receptor 1 - FFAR1): GPR40 is considered a protective receptor in the context of fibrosis. Its activation by agonists like PBI-4050 is associated with anti-fibrotic effects.

  • GPR84: In contrast, GPR84 is viewed as a deleterious receptor, with its activation promoting pro-inflammatory and pro-fibrotic responses. PBI-4050 acts as an antagonist, blocking the signaling cascade initiated by this receptor.

This dual modulation allows PBI-4050 to simultaneously stimulate protective pathways while inhibiting detrimental ones, resulting in a potent anti-inflammatory and anti-fibrotic profile.

PBI-4050 Mechanism of Action cluster_GPR40 GPR40 (Protective Receptor) cluster_GPR84 GPR84 (Deleterious Receptor) PBI_4050 PBI-4050 GPR40 GPR40 PBI_4050->GPR40 Agonist GPR84 GPR84 PBI_4050->GPR84 Antagonist Anti_Fibrotic_Effects Anti-Fibrotic Effects GPR40->Anti_Fibrotic_Effects Activation Pro_Inflammatory_Effects Pro-Inflammatory & Pro-Fibrotic Effects GPR84->Pro_Inflammatory_Effects Activation

Figure 1: PBI-4050's dual mechanism of action on GPR40 and GPR84.

Modulation of Anti-Inflammatory Pathways

PBI-4050 exerts its anti-inflammatory effects through the regulation of key cellular players and signaling cascades.

Macrophage Polarization

Macrophages, key cells of the innate immune system, can be polarized into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes. PBI-4050 has been shown to influence this balance, promoting a shift towards the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines.

Regulation of Pro-Inflammatory Cytokines

Preclinical studies have consistently demonstrated PBI-4050's ability to reduce the expression of several pro-inflammatory cytokines and chemokines, including:

  • Monocyte Chemoattractant Protein-1 (MCP-1)

  • Interleukin-6 (IL-6)

  • Interleukin-8 (IL-8)

  • Tumor Necrosis Factor-alpha (TNF-α)

Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and fibrotic diseases. PBI-4050's antagonistic action on GPR84 and agonistic action on GPR40 are proposed to indirectly inhibit the activation of the NLRP3 inflammasome, contributing to its overall anti-inflammatory effect.

PBI-4050's Anti-Inflammatory Signaling cluster_receptors Receptor Modulation cluster_downstream Downstream Effects PBI_4050 PBI-4050 GPR40 GPR40 PBI_4050->GPR40 Agonist GPR84 GPR84 PBI_4050->GPR84 Antagonist Macrophage Macrophage Polarization (Shift to M2) GPR40->Macrophage NLRP3 NLRP3 Inflammasome Inhibition GPR84->NLRP3 Inhibition Cytokines Reduced Pro-Inflammatory Cytokine Production (MCP-1, IL-6, TNF-α) Macrophage->Cytokines NLRP3->Cytokines

Figure 2: PBI-4050's modulation of key anti-inflammatory pathways.

Attenuation of Pro-Fibrotic Pathways

PBI-4050's anti-fibrotic activity is a direct consequence of its influence on fibroblast biology and the signaling pathways that govern ECM production.

Inhibition of Fibroblast-to-Myofibroblast Differentiation

A critical step in the development of fibrosis is the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. This process is marked by the expression of α-smooth muscle actin (α-SMA). PBI-4050 has been shown to inhibit this differentiation, as evidenced by the abrogation of α-SMA expression in fibroblasts.

Downregulation of Pro-Fibrotic Mediators

PBI-4050 reduces the expression of key pro-fibrotic molecules, including:

  • Connective Tissue Growth Factor (CTGF): A downstream mediator of TGF-β signaling that plays a crucial role in sustained fibrosis.

  • Transforming Growth Factor-beta (TGF-β): While not a direct inhibitor, PBI-4050 modulates the downstream effects of this master regulator of fibrosis.

By targeting these central mediators, PBI-4050 disrupts the positive feedback loops that perpetuate the fibrotic process.

PBI-4050's Anti-Fibrotic Signaling TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Activation CTGF CTGF TGF_beta->CTGF Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation (α-SMA expression) ECM Extracellular Matrix Deposition (Fibrosis) Myofibroblast->ECM PBI_4050 PBI-4050 PBI_4050->Fibroblast Inhibition of Differentiation PBI_4050->CTGF Downregulation CTGF->Myofibroblast

Figure 3: PBI-4050's impact on pro-fibrotic pathways.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from significant preclinical and clinical studies of PBI-4050.

Table 1: Preclinical Efficacy of PBI-4050 in Animal Models of Fibrosis
OrganAnimal ModelKey FindingReference
LungBleomycin-induced pulmonary fibrosis47% reduction in histological lesions
LungBleomycin-induced pulmonary fibrosisSignificant decrease in Ashcroft score
Kidney, Liver, Heart, Pancreas, SkinVarious fibrosis modelsSignificant attenuation of fibrosis
Table 2: Biomarker Changes in Phase 2 Clinical Trial (NCT02538536) in IPF Patients (12 weeks treatment)
BiomarkerChange with PBI-4050p-valuePutative RoleReference
IL-9↑ 35%< 0.05Antifibrotic activity
IL-7↑ 14%< 0.05Counter-regulator to TGF-β
MIP-1β↑ 11%< 0.05Shift to wound-healing environment
IL-1Ra↑ 98%= 0.08Protective role in fibrotic diseases
CCL-18 (with nintedanib)↓ 10%< 0.01Marker of disease severity
Table 3: Change in Forced Vital Capacity (FVC) in Phase 2 Clinical Trial (NCT02538536) in IPF Patients (12 weeks treatment)
Treatment GroupMean Change in FVC (mL)Mean Change in FVC (% predicted)p-value (% predicted)Reference
PBI-4050 alone (n=9)-12.2-1.11%0.4759
PBI-4050 + nintedanib (n=16)+1.87+0.06%0.9513
PBI-4050 + pirfenidone (n=16)-102-2.69%0.0240

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of PBI-4050.

Bleomycin-Induced Pulmonary Fibrosis Model

This widely used animal model mimics key aspects of human pulmonary fibrosis.

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 0.025 U) is administered on day 0.

  • Treatment: PBI-4050 (e.g., 200 mg/kg) is administered orally, often starting after the initial inflammatory phase (e.g., from day 7 to day 21) to assess its therapeutic effect on established fibrosis.

  • Endpoints:

    • Histopathology: Lung tissue is harvested, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is often quantified using a semi-quantitative method like the Ashcroft score.

    • Biochemical Analysis: Hydroxyproline content in the lung tissue, a measure of total collagen, can be quantified.

    • Gene Expression Analysis: Lung tissue can be analyzed by qPCR to measure the mRNA expression of pro-inflammatory and pro-fibrotic markers (e.g., TNF-α, IL-6, MCP-1).

    • Serum Biomarker Analysis: Blood samples are collected to measure circulating levels of inflammatory and fibrotic biomarkers using techniques like multiplex analysis.

Bleomycin-Induced Lung Fibrosis Workflow Day0 Day 0: Intratracheal Bleomycin Instillation Day7 Day 7: Randomization & Start of PBI-4050 Treatment Day0->Day7 Day21 Day 21: Sacrifice & Endpoint Analysis Day7->Day21 Analysis Endpoint Analysis: - Histopathology (Ashcroft Score) - qPCR (Gene Expression) - Multiplex (Serum Biomarkers) Day21->Analysis

Figure 4: Experimental workflow for the bleomycin-induced lung fibrosis model.
In Vitro Fibroblast Activation Assay

This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts.

  • Cell Culture: Primary human dermal or lung fibroblasts are cultured in appropriate media.

  • Stimulation: Fibroblasts are stimulated with a pro-fibrotic agent, most commonly TGF-β, to induce differentiation.

  • Treatment: Cells are co-incubated with TGF-β and various concentrations of PBI-4050.

  • Endpoints:

    • α-SMA Expression: The expression of α-smooth muscle actin, a marker of myofibroblast differentiation, is measured by techniques such as Western blotting or immunofluorescence.

    • Pro-fibrotic Cytokine Production: The levels of secreted pro-fibrotic cytokines, such as CTGF, in the cell culture supernatant are quantified by ELISA.

Macrophage Polarization Assay

This assay evaluates the effect of a compound on the polarization of macrophages.

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are enriched.

  • Differentiation: Monocytes are differentiated into macrophages (M0) using macrophage colony-stimulating factor (M-CSF).

  • Polarization:

    • M1 Polarization: M0 macrophages are treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • M2 Polarization: M0 macrophages are treated with interleukins such as IL-4 and IL-10.

  • Treatment: Cells are treated with the polarizing stimuli in the presence or absence of PBI-4050.

  • Endpoints:

    • Surface Marker Expression: The expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163) is analyzed by flow cytometry.

    • Cytokine Secretion: The levels of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant are measured by ELISA or multiplex assays.

Conclusion

PBI-4050 represents a novel therapeutic approach targeting the interconnected pathways of inflammation and fibrosis. Its dual modulation of GPR40 and GPR84 provides a unique mechanism for simultaneously promoting anti-fibrotic and anti-inflammatory responses. The comprehensive data gathered from preclinical models and clinical trials underscore the potential of this pathway as a target for a range of fibrotic and inflammatory conditions. Although its development for IPF has been discontinued, the wealth of research on PBI-4050 provides a valuable foundation for future drug discovery and development efforts in this challenging therapeutic area. The detailed understanding of its mechanism of action and its effects on key biomarkers can guide the design of next-generation therapies with improved efficacy and safety profiles.

References

Fezagepras: A Technical Overview of its Discovery, Characterization, and Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezagepras (formerly PBI-4050) was a novel small molecule therapeutic candidate developed by Liminal BioSciences. Initially investigated for its anti-inflammatory and anti-fibrotic properties in indications such as idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia, its clinical development trajectory shifted due to unexpected pharmacokinetic findings. This technical guide provides a comprehensive overview of the discovery, initial characterization, and eventual discontinuation of this compound, summarizing available data from preclinical and clinical studies. The document details the proposed mechanisms of action, clinical trial designs, and the key findings that led to the cessation of its development.

Introduction

This compound emerged as a promising candidate for treating fibrotic and metabolic diseases. The initial hypothesis was centered on its ability to modulate key signaling pathways involved in inflammation and fibrosis.[1][2][3] Preclinical studies in animal models of pulmonary fibrosis suggested that this compound could reduce the levels of pro-fibrotic molecules, leading to a significant amelioration of the disease state.[1] This early promise led to its advancement into clinical trials for idiopathic pulmonary fibrosis (IPF).

Proposed Mechanism of Action

This compound was designed as a small molecule modulator of multiple receptors, primarily targeting Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Both receptors are implicated in metabolic regulation and have been linked to the pathogenesis of inflammatory and fibrotic diseases.

Signaling Pathway Diagram

The following diagram illustrates the initially proposed mechanism of action of this compound.

Fezagepras_Initial_MoA cluster_cell Target Cell (e.g., Fibroblast, Hepatocyte) cluster_receptors Receptor Targets cluster_downstream Downstream Effects This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Agonist? PPARa PPARα This compound->PPARa Agonist? Inflammation ↓ Pro-inflammatory Cytokine Production FFAR1->Inflammation PPARa->Inflammation Fibrosis ↓ Pro-fibrotic Gene Expression PPARa->Fibrosis Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPARa->Metabolism

Figure 1: Proposed Initial Mechanism of Action of this compound.

Preclinical and Clinical Development

The development of this compound progressed through several phases, with each stage providing critical data that ultimately shaped its trajectory.

Preclinical Studies

Studies in mouse models of pulmonary fibrosis demonstrated that this compound could lower the levels of molecules that promoted tissue scarring, leading to a significant easing of the disease.

Clinical Trials

A Phase 2 open-label clinical trial (NCT02538536) was completed in January 2017 to evaluate the safety and efficacy of this compound in 40 patients with IPF. Patients received 800 mg of this compound daily (four 200-mg capsules) for five months. The study included cohorts receiving this compound as a monotherapy and in combination with the standard-of-care treatments, nintedanib and pirfenidone.

The results showed that patients receiving this compound alone or in combination with Ofev (nintedanib) had stable forced vital capacity (FVC), a key measure of lung function. However, a potential drug-drug interaction was observed with Esbriet (pirfenidone), where this compound appeared to be degraded faster, reducing its effectiveness. The treatments were generally reported as safe.

In December 2020, a Phase 1 multiple ascending dose trial (NCT04695041) was initiated in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of higher and more frequent doses of this compound (up to 2400 mg daily) than previously studied. The goal was to define an optimal dosing regimen for future Phase 2 trials in IPF and hypertriglyceridemia.

Shift in Development Strategy: Pharmacokinetics and a New Hypothesis

Interim pharmacokinetic (PK) data from the Phase 1 MAD study in June 2021 led to a halt in the planned Phase 2 trials for IPF and hypertriglyceridemia. The data revealed unexpectedly low plasma concentrations of this compound and a high level of its glutamine conjugate metabolite. This metabolic profile suggested that this compound was acting as a "nitrogen scavenger," a mechanism entirely different from its initially intended anti-fibrotic and anti-inflammatory action.

Nitrogen Scavenging Mechanism

Nitrogen-scavenging drugs work by conjugating with nitrogen-containing waste products, such as glutamine, to facilitate their excretion from the body. This is a therapeutic strategy for conditions characterized by hyperammonemia (high levels of ammonia in the blood). The prominent formation of a glutamine conjugate of this compound suggested it might have potential in such indications.

Fezagepras_Nitrogen_Scavenging cluster_body Systemic Circulation This compound This compound Metabolism Metabolism This compound->Metabolism Glutamine Glutamine Glutamine->Metabolism Ammonia Excess Ammonia (NH3) Ammonia->Glutamine Incorporated into Fezagepras_Glutamine This compound-Glutamine Conjugate Metabolism->Fezagepras_Glutamine Conjugation Excretion Renal Excretion Fezagepras_Glutamine->Excretion

Figure 2: Proposed Nitrogen Scavenging Mechanism of this compound.

Final Clinical Evaluation and Discontinuation

Based on the nitrogen scavenging hypothesis, Liminal BioSciences initiated a Phase 1a single ascending dose (SAD) clinical trial in May 2022. This study was designed as a head-to-head comparison of this compound with sodium phenylbutyrate, an established nitrogen-scavenging drug.

Summary of Clinical Trial Data

Due to the discontinuation of the program, detailed quantitative data from the clinical trials are not extensively published. The following tables summarize the available information on the clinical studies conducted.

Table 1: this compound Clinical Trials Overview
Trial Identifier Phase Indication Status Key Findings/Outcome
NCT025385362aIdiopathic Pulmonary FibrosisCompletedStable FVC in monotherapy and with nintedanib; potential negative interaction with pirfenidone.
NCT046950411 (MAD)Healthy VolunteersTerminatedLow plasma concentrations of this compound, high levels of glutamine conjugate metabolite; led to a shift in development strategy.
N/A1a (SAD)Healthy VolunteersCompletedThis compound was significantly inferior to sodium phenylbutyrate as a nitrogen scavenger; led to program discontinuation.
Table 2: Pharmacokinetic and Dosing Information (Qualitative)
Parameter Observation Source
Plasma Concentration Low plasma concentrations observed at higher doses.
Metabolism Major metabolite was the glutamine conjugate.
Dosing (Phase 2 IPF) 800 mg daily (four 200-mg capsules).
Dosing (Phase 1 MAD) Multiple ascending doses up to 2400 mg daily (single or divided doses).

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following provides a general workflow for the types of studies conducted.

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_phase1 Phase 1 (Healthy Volunteers) cluster_phase2 Phase 2 (Patients) SAD Single Ascending Dose (SAD) MAD Multiple Ascending Dose (MAD) SAD->MAD PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Assessment MAD->PK_PD Safety Safety & Tolerability Assessment MAD->Safety Patient_Recruitment Patient Recruitment (e.g., IPF) PK_PD->Patient_Recruitment Dose Selection Dosing Dosing with Investigational Drug Patient_Recruitment->Dosing Efficacy Efficacy Assessment (e.g., FVC) Dosing->Efficacy Safety_Monitoring Ongoing Safety Monitoring Dosing->Safety_Monitoring

Figure 3: Generalized Clinical Trial Workflow for a Novel Therapeutic.

Conclusion

The development of this compound serves as an important case study in pharmaceutical research and development. While initial preclinical data and a plausible mechanism of action supported its investigation for fibrotic diseases, comprehensive pharmacokinetic evaluation in humans revealed a metabolic profile that was inconsistent with the intended therapeutic effect. The subsequent investigation of an alternative hypothesis, while scientifically sound, ultimately did not yield a viable therapeutic candidate. The data-driven decision to discontinue the program, based on a direct comparison with an established therapy, exemplifies a resource-conscious approach to drug development. Although this compound did not reach the market, the knowledge gained from its development contributes to the broader understanding of small molecule pharmacokinetics and metabolism.

References

Preclinical Evidence for Fezagepras in Fibrotic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that has demonstrated significant anti-fibrotic and anti-inflammatory properties in a range of preclinical studies. Developed by Prometic Life Sciences (now Liminal BioSciences), this compound emerged as a promising therapeutic candidate for various fibrotic conditions affecting organs such as the lungs, kidneys, and liver. Although its clinical development was ultimately discontinued, the preclinical data provides valuable insights into a novel anti-fibrotic pathway. This technical guide offers an in-depth summary of the preclinical evidence for this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-fibrotic effects through a novel mechanism involving the modulation of two G-protein coupled receptors (GPCRs) that respond to free fatty acids: GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84.[1][2][3] Preclinical research has elucidated a dual-action mechanism where these receptors act as "dual master switches" in the progression of fibrosis.[1][3]

  • GPR40 Agonism: this compound acts as an agonist for GPR40. Studies using knockout mice have revealed that GPR40 has a protective role against the development of fibrosis. Its activation is associated with anti-fibrotic effects.

  • GPR84 Antagonism: Conversely, this compound functions as an antagonist for GPR84. This receptor is considered deleterious in fibrotic diseases, and its inhibition by this compound contributes to the attenuation of fibrosis.

This unique dual modulation of GPR40 and GPR84 by a single agent represents a novel therapeutic strategy for targeting fibrosis. The compound has been shown to act on key cells involved in the fibrotic pathway, including macrophages, fibroblasts, and epithelial cells.

Signaling Pathway

The anti-fibrotic action of this compound is initiated by its dual modulation of GPR40 and GPR84. As an agonist of the protective GPR40 receptor, it stimulates anti-fibrotic signaling cascades. Simultaneously, as an antagonist of the pro-fibrotic GPR84 receptor, it blocks downstream signaling that promotes fibrosis. This combined action leads to the inhibition of key pathological processes in fibrosis, including the differentiation of fibroblasts into myofibroblasts, a critical step in the excessive deposition of extracellular matrix (ECM). Consequently, there is a reduction in the expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA), collagen, and connective tissue growth factor (CTGF).

This compound Signaling Pathway This compound This compound (PBI-4050) GPR40 GPR40 (FFAR1) Agonist This compound->GPR40 Activates GPR84 GPR84 Antagonist This compound->GPR84 Inhibits AntiFibrotic Anti-Fibrotic Signaling GPR40->AntiFibrotic ProFibrotic Pro-Fibrotic Signaling GPR84->ProFibrotic Fibroblast Fibroblast Differentiation (to Myofibroblast) AntiFibrotic->Fibroblast Inhibits ProFibrotic->Fibroblast Promotes ECM ↓ α-SMA, Collagen, CTGF ↓ ECM Deposition Fibroblast->ECM Leads to Bleomycin Lung Fibrosis Workflow start Start: C57BL/6 Mice induction Induce Fibrosis: Intratracheal Bleomycin start->induction treatment Daily Oral Gavage: This compound (200 mg/kg) or Vehicle induction->treatment duration Treatment Duration (14-28 days) treatment->duration harvest Harvest Lung Tissue duration->harvest analysis Analysis of Fibrosis harvest->analysis histology Histology (Masson's Trichrome, H&E) Ashcroft Score analysis->histology biochem Biochemistry (Hydroxyproline Assay) analysis->biochem protein Protein Expression (IHC/Western Blot for α-SMA) analysis->protein gene Gene Expression (qRT-PCR for Col1a1, Tgf-β1) analysis->gene end End: Quantify Anti-Fibrotic Effect histology->end biochem->end protein->end gene->end

References

Fezagepras (PBI-4050): A Modulator of Pro-Fibrotic Cytokine Expression in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that was under development for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1][2] Although its clinical development for IPF was halted due to pharmacokinetic concerns, the extensive preclinical research into its mechanism of action provides valuable insights into its anti-fibrotic properties.[2] this compound demonstrated the ability to modulate the expression of key pro-fibrotic and anti-fibrotic cytokines, suggesting a potential therapeutic approach for a variety of fibrotic conditions. This technical guide provides an in-depth overview of the effects of this compound on pro-fibrotic cytokine expression, detailing its mechanism of action, summarizing key experimental findings, and outlining relevant protocols.

Mechanism of Action

This compound exerts its anti-fibrotic effects through a novel mechanism involving the modulation of two G-protein coupled receptors: G-protein coupled receptor 40 (GPR40), for which it acts as an agonist, and G-protein coupled receptor 84 (GPR84), for which it acts as an antagonist.[3][4] This dual activity influences downstream signaling pathways that are critical in the pathogenesis of fibrosis.

One of the key pathways modulated by this compound is the LKB1/AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway. By activating this pathway, this compound can inhibit the proliferation of hepatic stellate cells, a key cell type involved in liver fibrosis. Furthermore, this compound has been shown to restore the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known anti-fibrotic properties. The activation of PPARγ is associated with the downregulation of pro-inflammatory and pro-fibrotic cytokines.

Effect on Pro-Fibrotic and Anti-Fibrotic Cytokine Expression

Preclinical and clinical studies have demonstrated that this compound can alter the balance of cytokines involved in fibrosis, shifting the microenvironment from a pro-fibrotic to an anti-fibrotic state.

Reduction of Pro-Fibrotic Cytokines

Preclinical studies in various animal models of fibrosis have consistently shown that this compound reduces the expression of key pro-fibrotic cytokines.

CytokineModelKey FindingsCitation
Transforming Growth Factor-beta (TGF-β) Heart failure with reduced ejection fraction (rat model)Reduced the increased expression of TGF-β in the lungs.
Diabetic nephropathy (mouse model)Inhibited TGF-β–mediated fibrotic signaling pathways in the kidney.
Connective Tissue Growth Factor (CTGF) In vitro human fibroblast studiesInhibited CTGF expression in human fibroblasts.
General preclinical fibrosis modelsReduces the expression of pro-fibrotic markers including CTGF.
Interleukin-6 (IL-6) Heart failure with reduced ejection fraction (rat model)Reduced the increased expression of IL-6 in the lungs.
General preclinical fibrosis modelsReduces the expression of pro-inflammatory and pro-fibrotic markers including IL-6.
Upregulation of Anti-Fibrotic Cytokines

A phase 2 clinical trial in patients with idiopathic pulmonary fibrosis provided evidence of this compound's ability to increase the levels of cytokines with anti-fibrotic properties.

CytokineStudy PopulationKey Quantitative DataCitation
Interleukin-9 (IL-9) Idiopathic Pulmonary Fibrosis PatientsIncreased levels by 35% (p < 0.05) following 12 weeks of treatment.
Interleukin-7 (IL-7) Idiopathic Pulmonary Fibrosis PatientsIncreased levels by 14% (p < 0.05) following 12 weeks of treatment. IL-7 is noted to be a counter-regulator to the pro-fibrotic cytokine TGF-β.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for preclinical evaluation of its anti-fibrotic effects.

Fezagepras_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR40 GPR40 (Agonist) This compound->GPR40 Activates GPR84 GPR84 (Antagonist) This compound->GPR84 Inhibits LKB1_AMPK LKB1/AMPK Pathway GPR40->LKB1_AMPK Activates Pro_Fibrotic_Signaling Pro-Fibrotic Signaling (e.g., TGF-β pathway) GPR84->Pro_Fibrotic_Signaling Inhibits mTOR mTOR Pathway LKB1_AMPK->mTOR Inhibits PPARg PPARγ Expression LKB1_AMPK->PPARg Restores mTOR->Pro_Fibrotic_Signaling Promotes Cytokine_Expression Gene Expression PPARg->Cytokine_Expression Modulates Pro_Fibrotic_Signaling->Cytokine_Expression Drives TGFb_CTGF_IL6 ↓ TGF-β, CTGF, IL-6 Cytokine_Expression->TGFb_CTGF_IL6 IL7_IL9 ↑ IL-7, IL-9 Cytokine_Expression->IL7_IL9

Proposed signaling pathway of this compound.

Preclinical_Evaluation_Workflow cluster_model Fibrosis Model Induction cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Induction Induce fibrosis in animal model (e.g., Bleomycin for lung, CCl4 for liver) Treatment Administer this compound or vehicle control Induction->Treatment Tissue_Collection Collect relevant tissues (e.g., lung, liver, kidney) Treatment->Tissue_Collection Cytokine_Quantification Quantify cytokine expression (qPCR, ELISA, Western Blot) Tissue_Collection->Cytokine_Quantification Histology Histological analysis of fibrosis (e.g., Masson's Trichrome, Sirius Red) Tissue_Collection->Histology Data_Analysis Compare cytokine levels and fibrosis between treated and control groups Cytokine_Quantification->Data_Analysis Histology->Data_Analysis

General preclinical experimental workflow.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively published. However, based on standard methodologies used in fibrosis research, the following outlines the likely approaches taken.

Animal Models of Fibrosis
  • Bleomycin-Induced Lung Fibrosis: This is a widely used model to mimic idiopathic pulmonary fibrosis.

    • Animals: Typically, C57BL/6 mice are used.

    • Induction: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.

    • Treatment: this compound would be administered orally (gavage) at a specified dose (e.g., 100-200 mg/kg/day) starting either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration).

  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A common model for studying liver fibrosis.

    • Animals: Typically, rats or mice are used.

    • Induction: CCl4 is administered via intraperitoneal injection, typically twice a week for several weeks, to induce chronic liver injury and fibrosis.

    • Treatment: this compound would be administered orally for the duration of the CCl4 treatment period.

Measurement of Cytokine Expression
  • Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from homogenized tissue samples using a suitable RNA isolation kit.

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed using specific primers for target cytokines (e.g., TGF-β1, CTGF, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

    • Relative gene expression is calculated using the ΔΔCt method.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Tissue samples are homogenized in a lysis buffer containing protease inhibitors.

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • ELISA is performed using commercially available kits specific for the target cytokines to measure their protein levels in the tissue lysates.

  • Western Blotting:

    • Protein extracts from tissue homogenates are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is incubated with primary antibodies specific for the target cytokines, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.

Conclusion

This compound has demonstrated a consistent anti-fibrotic effect in a range of preclinical models, which is, at least in part, attributable to its ability to modulate the expression of key pro- and anti-fibrotic cytokines. Its unique mechanism of action, involving the dual modulation of GPR40 and GPR84, offers a novel therapeutic strategy for fibrotic diseases. While the clinical development of this compound for IPF has been discontinued, the wealth of preclinical data on its impact on cytokine expression and underlying signaling pathways provides a valuable foundation for future research and drug development in the field of fibrosis. Further investigation into the specific downstream effectors of GPR40 and GPR84 signaling will be crucial for a more complete understanding of how this compound orchestrates its anti-fibrotic effects.

References

Investigating Fezagepras: An Analysis of its Development and Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that the clinical development of Fezagepras (formerly PBI-4050) has been discontinued, and there is no publicly available scientific literature detailing any anti-proliferative effects of this compound in the context of cancer research.

This compound, a small molecule developed by Liminal BioSciences, was primarily investigated for its potential anti-inflammatory and anti-fibrotic properties.[1][2] The initial therapeutic targets for this compound were idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia.[1] However, the development program for this compound was officially halted.[3]

This guide provides a summary of the available information regarding the intended mechanism of action of this compound, its clinical development history, and the reasons for its discontinuation.

Intended Mechanism of Action

This compound was designed as a modulator of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and Peroxisome Proliferator-Activated Receptor alpha (PPAR alpha).[1] Both of these receptors are known to play a role in metabolic control. The therapeutic rationale for targeting these receptors in fibrotic diseases stemmed from the association between metabolic processes and fibrotic conditions.

Clinical Development and Discontinuation

This compound underwent Phase 1 and Phase 2 clinical trials. A Phase 2 clinical trial for IPF involving 40 patients was completed in January 2017. This trial investigated this compound as a standalone therapy and in combination with the approved IPF treatments, nintedanib and pirfenidone.

Subsequently, a Phase 1 multiple ascending dose (MAD) clinical trial was initiated in late 2020 to evaluate higher daily doses of this compound in healthy volunteers. However, in June 2021, Liminal BioSciences announced the discontinuation of the clinical development of this compound for IPF, based on interim pharmacological data from this trial. The company stated that this decision was not due to any safety concerns.

Following the halt of its development for IPF, an alternative therapeutic potential for this compound as a "nitrogen scavenging" agent was explored. This was based on the observation that the major metabolite of this compound was a glutamine conjugate. A Phase 1a single ascending dose (SAD) clinical trial was designed to compare the nitrogen scavenging capacity of this compound head-to-head with sodium phenylbutyrate.

In July 2022, Liminal BioSciences announced the complete discontinuation of the this compound development program. The decision was based on the results of the Phase 1a SAD trial, which demonstrated that this compound was "significantly inferior" to sodium phenylbutyrate as a nitrogen scavenger. This decision was also not based on safety concerns.

Lack of Anti-Proliferative Data

A thorough review of publicly available scientific literature and clinical trial information reveals no studies investigating the anti-proliferative effects of this compound on cancer cell lines or in animal models of cancer. The research focus for this compound was consistently on its anti-inflammatory and anti-fibrotic potential. Therefore, it is not possible to provide quantitative data, experimental protocols, or signaling pathway diagrams related to anti-proliferative effects, as requested.

The following diagram illustrates the intended, though ultimately unsuccessful, therapeutic development path for this compound.

G cluster_0 Preclinical & Early Clinical Development cluster_1 Clinical Investigation Pathways cluster_2 Outcome This compound (PBI-4050) This compound (PBI-4050) Mechanism of Action Modulation of FFAR1 (GPR40) & PPAR alpha This compound (PBI-4050)->Mechanism of Action Nitrogen Scavenging Nitrogen Scavenging This compound (PBI-4050)->Nitrogen Scavenging Alternative development path Therapeutic Rationale Anti-inflammatory & Anti-fibrotic Effects Mechanism of Action->Therapeutic Rationale Idiopathic Pulmonary Fibrosis (IPF) Idiopathic Pulmonary Fibrosis (IPF) Therapeutic Rationale->Idiopathic Pulmonary Fibrosis (IPF) Hypertriglyceridemia Hypertriglyceridemia Therapeutic Rationale->Hypertriglyceridemia Development Discontinued Development Discontinued Idiopathic Pulmonary Fibrosis (IPF)->Development Discontinued Halted based on interim pharmaco- logical data Hypertriglyceridemia->Development Discontinued Halted based on interim pharmaco- logical data Nitrogen Scavenging->Development Discontinued Inferior to standard of care

Caption: Developmental pathway and discontinuation of this compound.

References

Fezagepras: A Technical Deep Dive into its Cellular Targets in Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fezagepras (formerly PBI-4050) is a small molecule that was under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). Despite the discontinuation of its clinical development for IPF due to pharmacokinetic concerns, the compound's unique mechanism of action and its effects on various cellular targets within lung tissue remain of significant interest to the scientific community. This technical guide provides a comprehensive overview of the known cellular and molecular targets of this compound in the context of lung fibrosis, summarizing key preclinical and clinical findings. We present quantitative data in structured tables, detail experimental methodologies, and provide visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. The pathogenesis of IPF involves a complex interplay of various cell types, including epithelial cells, fibroblasts, and immune cells. This compound emerged as a potential therapeutic agent with a novel anti-fibrotic and anti-inflammatory profile. This document serves as a technical resource, consolidating the available scientific information on the cellular targets of this compound in lung tissue.

Molecular Mechanism of Action

This compound is an orally active small molecule, chemically known as 3-pentylbenzeneacetic acid sodium salt. Its primary mechanism of action revolves around the modulation of two G protein-coupled receptors (GPCRs) that are involved in metabolic and inflammatory signaling:

  • Free Fatty Acid Receptor 1 (FFAR1 or GPR40): this compound acts as an agonist for this receptor.

  • G Protein-Coupled Receptor 84 (GPR84): this compound functions as an antagonist of this receptor.

This dual activity is believed to underlie its anti-fibrotic and anti-inflammatory effects observed in preclinical models of fibrosis across various organs, including the lungs.

Cellular Targets and Effects in Lung Tissue

This compound has been shown to modulate the activity of several key cell types implicated in the pathogenesis of pulmonary fibrosis.

Fibroblasts and Myofibroblasts

A central event in pulmonary fibrosis is the differentiation of fibroblasts into contractile, extracellular matrix-producing myofibroblasts. This compound has demonstrated a direct impact on this process. In vitro studies have shown that this compound inhibits the differentiation of fibroblasts into myofibroblasts, a critical step in the fibrotic cascade.[1]

Immune Cells

The inflammatory component of pulmonary fibrosis involves various immune cells. Preclinical research indicates that this compound can regulate the function of macrophages and T-cells.[2]

Epithelial Cells

Alveolar epithelial cell injury is considered an initiating event in IPF. This compound has been shown to regulate epithelial cells in in vitro models, suggesting a potential role in protecting the alveolar epithelium.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in a Murine Model of Bleomycin-Induced Lung Fibrosis
ParameterEffect of this compoundQuantitative ChangeReference
Histological LesionsReduction47% decrease[1]
Ashcroft ScoreReductionSignificantly decreased[3]
α-Smooth Muscle Actin (α-SMA) ExpressionReductionDecreased
Table 2: Modulation of Pro-inflammatory and Pro-fibrotic Markers
MarkerTypeEffect of this compoundReference
Interleukin-6 (IL-6)Pro-inflammatory CytokineReduced expression
Monocyte Chemoattractant Protein-1 (MCP-1)Pro-inflammatory ChemokineReduced expression
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory CytokineReduced expression
Interleukin-8 (IL-8)Pro-inflammatory ChemokineReduced expression
Connective Tissue Growth Factor (CTGF)Pro-fibrotic Growth FactorReduced expression
Endothelin-1 (ET-1)Pro-fibrotic PeptideReduced expression
Transforming Growth Factor-beta (TGF-β)Pro-fibrotic Growth FactorReduced expression
Tissue Inhibitor of Metalloproteinase-1 (TIMP-1)Pro-fibrotic ProteinReduced expression
Table 3: Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT02538536)
Treatment GroupChange in Forced Vital Capacity (FVC) % Predicted at 12 Weeksp-valueReference
This compound Alone (n=9)-1.11%0.4759
This compound + Nintedanib (n=16)+0.06%0.9513
This compound + Pirfenidone (n=16)-2.69%0.0240

Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

This is a widely used preclinical model to study pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 0.025 U) is administered on day 0.

  • Treatment: this compound (e.g., 200 mg/kg) or vehicle is administered orally, typically starting at a set time point after bleomycin instillation (e.g., day 7) and continuing for a specified duration (e.g., until day 21).

  • Endpoint Analysis:

    • Histology: Lungs are harvested, fixed, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis. The severity of fibrosis is often quantified using the Ashcroft scoring system.

    • Gene Expression Analysis: Lung tissue is homogenized for RNA extraction. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key inflammatory and fibrotic markers (e.g., TNF-α, IL-6, MCP-1).

    • Protein Analysis: Lung tissue can be processed for protein extraction and subsequent analysis by Western blotting to determine the levels of proteins such as α-SMA.

In Vitro Fibroblast to Myofibroblast Differentiation Assay

This assay is used to assess the direct effect of a compound on the key cellular process of myofibroblast differentiation.

  • Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.

  • Induction of Differentiation: Cells are stimulated with a pro-fibrotic agent, most commonly Transforming Growth Factor-beta (TGF-β), to induce their differentiation into myofibroblasts.

  • Treatment: this compound or vehicle is added to the cell culture medium at various concentrations.

  • Endpoint Analysis:

    • Immunofluorescence Staining: Cells are fixed and stained for α-SMA, a key marker of myofibroblasts. The formation of α-SMA stress fibers is visualized using fluorescence microscopy.

    • Western Blotting: Cell lysates are analyzed by Western blotting to quantify the expression of α-SMA and other fibrosis-related proteins.

    • qPCR: RNA is extracted from the cells to measure the gene expression of ACTA2 (the gene encoding α-SMA) and other relevant genes.

Visualizations

Signaling Pathways and Experimental Workflows

Fezagepras_Mechanism_of_Action cluster_this compound This compound (PBI-4050) cluster_receptors Cell Surface Receptors cluster_cellular_effects Cellular Effects cluster_molecular_effects Molecular Effects This compound This compound gpr40 GPR40 (FFAR1) (Agonist) This compound->gpr40 Activates gpr84 GPR84 (Antagonist) This compound->gpr84 Inhibits fibroblast Fibroblast Differentiation gpr40->fibroblast inflammation Inflammation gpr40->inflammation gpr84->fibroblast gpr84->inflammation erk ↓ ERK1/2 Phosphorylation gpr84->erk fibrosis Fibrosis fibroblast->fibrosis alpha_sma ↓ α-SMA fibroblast->alpha_sma ctgf ↓ CTGF fibroblast->ctgf inflammation->fibrosis il6 ↓ IL-6 inflammation->il6 mcp1 ↓ MCP-1 inflammation->mcp1 Preclinical_Evaluation_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assay cluster_analysis Endpoint Analysis bleomycin Bleomycin Instillation in Mice treatment_vivo Oral Administration of this compound bleomycin->treatment_vivo lung_harvest Lung Tissue Harvest treatment_vivo->lung_harvest histology Histology (Ashcroft Score) lung_harvest->histology qpcr qPCR (Gene Expression) lung_harvest->qpcr western Western Blot (Protein Expression) lung_harvest->western fibroblasts Human Lung Fibroblasts tgfb TGF-β Stimulation fibroblasts->tgfb treatment_vitro This compound Treatment tgfb->treatment_vitro cell_lysis Cell Lysis / Fixation treatment_vitro->cell_lysis cell_lysis->qpcr cell_lysis->western if_staining Immunofluorescence (α-SMA Staining) cell_lysis->if_staining

References

Fezagepras: A Technical Analysis of its Impact on Extracellular Matrix Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and largely unmet medical need. Fezagepras (formerly PBI-4050) is a small molecule that was investigated for its anti-fibrotic and anti-inflammatory properties. Despite the discontinuation of its clinical development for idiopathic pulmonary fibrosis (IPF) in 2021 due to pharmacokinetic concerns, the preclinical data and the mechanisms it targets remain highly relevant for the development of future anti-fibrotic therapies[1]. This technical guide provides a detailed overview of the proposed mechanisms of action of this compound and related compounds, focusing on their impact on the signaling pathways that drive ECM deposition. It includes a compilation of available quantitative data, detailed experimental protocols for assessing anti-fibrotic activity, and visualizations of the key molecular pathways.

Introduction: The Challenge of Fibrosis and this compound

Fibrosis is a pathological process of excessive scarring that can affect nearly every organ system, leading to organ malfunction and failure. The hallmark of fibrosis is the dysregulated deposition of ECM components, primarily collagens and fibronectin, by activated fibroblasts, known as myofibroblasts[2].

This compound (PBI-4050) emerged as a promising therapeutic candidate with a novel mechanism of action. Preclinical studies demonstrated its ability to attenuate fibrosis in various animal models, including a notable 47% reduction of histological lesions in a murine model of bleomycin-induced lung fibrosis[3]. Clinical development, however, was halted by Liminal BioSciences in June 2021 after a Phase 1 multiple-ascending dose study revealed an unfavorable pharmacokinetic profile at higher doses[4]. While this compound itself may not proceed, its biological targets offer valuable insights for the field.

Mechanism of Action: Targeting the Drivers of Fibrosis

The anti-fibrotic effects of this compound and similar compounds are believed to stem from the modulation of interconnected inflammatory and fibrotic signaling pathways. Two primary mechanisms have been described.

Modulation of Free Fatty Acid Receptors (GPR40/GPR84)

Initial research on this compound identified its unique ability to act as an agonist for GPR40 and an antagonist for GPR84, a pair of receptors previously unrecognized for their central role in fibrosis[5]. This dual activity was shown to regulate the function of key cells involved in fibrosis, including macrophages and fibroblasts. In vitro, this compound markedly reduced the production of pro-fibrotic cytokines like connective tissue growth factor (CTGF) in human dermal fibroblasts stimulated with Transforming Growth Factor-beta (TGF-β).

CCR2/CCR5 Antagonism: A Class Effect

This compound belongs to a class of molecules that also exhibit antagonistic activity against the C-C chemokine receptors CCR2 and CCR5. This dual antagonism is a more broadly studied anti-fibrotic mechanism. Chemokines such as CCL2 (monocyte chemoattractant protein-1) and CCL5 are potent recruiters of inflammatory monocytes and macrophages to sites of tissue injury. By blocking their corresponding receptors, CCR2 and CCR5, these drugs inhibit the infiltration of immune cells that fuel the fibrotic cascade. This reduces the activation of resident fibroblasts and hepatic stellate cells (in the liver), key producers of ECM proteins. The similar compound Cenicriviroc (CVC) has demonstrated this effect in multiple preclinical and clinical studies.

Signaling Pathways in ECM Deposition

The deposition of extracellular matrix is a complex process governed by multiple signaling pathways. This compound and related CCR2/CCR5 antagonists intervene at the inflammatory stage, which is a potent upstream driver of the primary fibrotic pathway mediated by TGF-β.

The Chemokine-Mediated Inflammatory Influx

Tissue injury triggers the release of chemokines like CCL2 and CCL5. These ligands bind to CCR2 and CCR5 on circulating monocytes, leading to their recruitment and differentiation into pro-inflammatory macrophages at the injury site. These macrophages, in turn, release a host of pro-fibrotic mediators, including TGF-β, which directly activate fibroblasts to transform into ECM-producing myofibroblasts.

G Chemokine-Mediated Fibroblast Activation Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Injury Tissue Injury CCL2 CCL2 / CCL5 (Chemokines) Injury->CCL2 Release CCR CCR2 / CCR5 CCL2->CCR Binds TGFb_Source TGF-β, PDGF, etc. Fibroblast Fibroblast TGFb_Source->Fibroblast Activates Monocyte Monocyte CCR->Monocyte On Macrophage Pro-inflammatory Macrophage Monocyte->Macrophage Recruitment & Differentiation Macrophage->TGFb_Source Secretes Myofibroblast Myofibroblast (Activated) Fibroblast->Myofibroblast Differentiation ECM Excess ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Produces This compound This compound (CCR2/CCR5 Antagonist) This compound->CCR Inhibits

Caption: Inflammatory pathway leading to fibrosis and the inhibitory action of CCR2/CCR5 antagonists.
The TGF-β/Smad Pro-Fibrotic Cascade

TGF-β is the most potent known pro-fibrotic cytokine. Its signaling is considered the central pathway for ECM production. Upon binding to its receptors (TβRI/TβRII) on the surface of fibroblasts, it initiates an intracellular cascade primarily through the phosphorylation of Smad2 and Smad3 proteins. These activated Smads then partner with Smad4, translocate to the nucleus, and act as transcription factors to directly increase the expression of genes encoding ECM proteins, such as COL1A1 (Collagen Type I) and FN1 (Fibronectin).

G Canonical TGF-β/Smad Signaling Pathway for ECM Production cluster_cell Fibroblast Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptors (TβRI / TβRII) TGFb->Receptor Binds & Activates pSmad pSmad2 / pSmad3 Receptor->pSmad Phosphorylates Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Promotes ECM_Proteins Collagen, Fibronectin, α-SMA, etc. Transcription->ECM_Proteins Leads to Synthesis

Caption: The TGF-β/Smad pathway, a central driver of extracellular matrix protein synthesis.

Quantitative Data on Anti-Fibrotic Efficacy

While extensive quantitative data for this compound is limited due to its discontinued development, preclinical studies provided key insights. Furthermore, clinical trial data from the structurally and mechanistically similar CCR2/CCR5 antagonist, Cenicriviroc, offers a valuable proxy for the potential efficacy of this drug class.

CompoundModel SystemKey Endpoint MeasuredResultReference
This compound (PBI-4050) Murine Model (Bleomycin-induced lung fibrosis)Histological Lesions (fibrosis score)47% reduction in histological lesions (disrupted lung architecture, alveolar wall thickness)
This compound (PBI-4050) Human Dermal Fibroblasts (in vitro)Pro-fibrotic Cytokine Production (post-TGF-β)Marked reduction in Connective Tissue Growth Factor (CTGF) production
Cenicriviroc (CVC) Human Clinical Trial (Phase 2b, NASH w/ Fibrosis)Fibrosis Improvement (≥1 stage, no worsening NASH)20% of patients on CVC achieved endpoint vs. 10% on placebo (p=0.02) after 1 year
Cenicriviroc (CVC) Murine Model (Diet-induced NASH)Collagen DepositionSignificant reduction in collagen deposition and Collagen Type 1 gene/protein expression (p<0.05)

Detailed Experimental Protocols

Assessing the impact of a compound on ECM deposition requires specific and validated methodologies. Below are detailed protocols for two fundamental assays used in fibrosis research.

Quantification of Collagen Deposition via Picrosirius Red Staining

This method is the gold standard for visualizing and quantifying collagen in tissue sections. The elongated dye molecules bind specifically to the parallel polypeptide chains of fibrillar collagens, enhancing their natural birefringence under polarized light.

G Experimental Workflow: Picrosirius Red Staining for Collagen Quantification start Start: Paraffin-Embedded Tissue Sections deparaffin 1. Deparaffinize & Rehydrate (Xylene & Ethanol Series) start->deparaffin stain 2. Stain (Picrosirius Red Solution, 60 min) deparaffin->stain rinse 3. Rinse (Acidified Water, 2 changes) stain->rinse dehydrate 4. Dehydrate (100% Ethanol, 3 changes) rinse->dehydrate clear 5. Clear & Mount (Xylene & Mounting Medium) dehydrate->clear image 6. Image Acquisition (Bright-field & Polarized Light Microscopy) clear->image quantify 7. Quantification (Image analysis software to calculate % red-stained area) image->quantify end End: Collagen Quantification Data quantify->end

Caption: A typical workflow for the quantification of collagen in tissue sections using Picrosirius Red.

Protocol Steps:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 10 minutes each.

    • Immerse slides sequentially in 100%, 95%, and 70% ethanol for 5 minutes each.

    • Rinse thoroughly with distilled water.

  • Staining:

    • Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous Picric Acid) for 60 minutes at room temperature. This allows for equilibrium staining.

  • Rinsing:

    • Wash slides in two changes of acidified water (e.g., 0.5% acetic acid in water) to remove background staining. Do not use plain water, as this can cause the dye to leach from thinner collagen fibers.

  • Dehydration:

    • Dehydrate the sections rapidly through three changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear the slides in two changes of xylene and coverslip using a resinous mounting medium.

  • Analysis:

    • Visualize under a bright-field or polarized light microscope. Under polarized light, thicker collagen fibers appear yellow-orange, while thinner fibers appear green.

    • Quantify the fibrotic area using image analysis software by measuring the percentage of positively stained area per field of view.

Analysis of Fibronectin Expression by Western Blot

Western blotting allows for the semi-quantitative analysis of specific protein levels, such as fibronectin or collagen type I, in cell lysates or tissue homogenates.

Protocol Steps:

  • Sample Preparation (Cell Lysate):

    • Culture cells (e.g., primary human lung fibroblasts) to near confluence.

    • Treat cells with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 24-48 hours), often in the presence of a pro-fibrotic stimulus like TGF-β (e.g., 5 ng/mL).

    • Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load equal amounts of total protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8% gel for fibronectin).

    • Run electrophoresis to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Fibronectin antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBS-T.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across different treatment groups.

Conclusion and Future Directions

The story of this compound highlights the complexities of drug development, where promising preclinical efficacy can be halted by unfavorable pharmacokinetics. However, the scientific investigation into its mechanisms of action has provided valuable knowledge for the field of anti-fibrotic drug discovery. The dual targeting of inflammatory chemokine pathways (via CCR2/CCR5) and fibroblast-specific signaling (via GPR40/GPR84) represents a compelling multi-faceted approach to tackling fibrosis. While this compound will not move forward for IPF, the data strongly supports continued investigation into its targets. Future research should focus on developing compounds with similar multi-target profiles but with optimized pharmacokinetic and safety properties, holding the potential to finally offer effective treatments for patients suffering from debilitating fibrotic diseases.

References

The Clinical Development of Fezagepras (PBI-4050): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is a novel, orally active small molecule that was under development by Prometic Life Sciences, later Liminal BioSciences. It was investigated for its potential therapeutic effects in a range of fibrotic and metabolic diseases. The compound was designed to modulate key signaling pathways involved in inflammation and fibrosis. This technical guide provides a comprehensive overview of the clinical development history of this compound, detailing its mechanism of action, preclinical studies, and clinical trial data across its main indications. The development of this compound for its lead indication, Idiopathic Pulmonary Fibrosis (IPF), was ultimately discontinued. This document serves as a scientific record of its development journey.

Mechanism of Action

This compound exerts its biological effects primarily by acting as a dual agonist and antagonist on two G-protein coupled receptors (GPCRs):

  • GPR40 (Free Fatty Acid Receptor 1 - FFAR1) Agonist: Activation of GPR40 is associated with anti-inflammatory and anti-fibrotic effects.

  • GPR84 Antagonist: GPR84 is a pro-inflammatory receptor, and its inhibition by this compound is believed to contribute to the drug's therapeutic potential[1][2].

This dual activity on GPR40 and GPR84 represents a novel therapeutic approach to fibrotic diseases[3]. By simultaneously stimulating the protective GPR40 pathway and inhibiting the deleterious GPR84 pathway, this compound was hypothesized to attenuate fibrosis and inflammation across various tissues, including the lungs, liver, and kidneys[3].

Signaling Pathway

The proposed signaling pathway for this compound's anti-fibrotic action is multifaceted. In hepatic stellate cells, PBI-4050 has been shown to signal through a reduction of intracellular ATP levels, leading to the activation of the LKB1/AMPK pathway and subsequent blockade of mTOR. This cascade results in reduced protein and mRNA levels of α-SMA and connective tissue growth factor, key markers of fibrosis.

GPR40_GPR84_Signaling cluster_this compound This compound (PBI-4050) This compound This compound (PBI-4050) GPR40 GPR40 (FFAR1) (Agonist) This compound->GPR40 Activates GPR84 GPR84 (Antagonist) This compound->GPR84 Inhibits Anti_Inflammatory Anti-inflammatory Pathways GPR40->Anti_Inflammatory Promotes Anti_Fibrotic Anti-fibrotic Pathways GPR40->Anti_Fibrotic Promotes Pro_Inflammatory Pro-inflammatory Pathways GPR84->Pro_Inflammatory Promotes

Caption: this compound's dual mechanism of action on GPR40 and GPR84.

Preclinical Development

This compound demonstrated anti-fibrotic and anti-inflammatory activity in a variety of preclinical animal models, which formed the basis for its progression into clinical trials.

Key Preclinical Models and Findings
Animal ModelKey Findings
Bleomycin-Induced Pulmonary Fibrosis (Mouse) Reduced lung tissue scarring, thickening, and inflammation. Lowered levels of molecules that promote tissue scarring[4].
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent) Attenuated collagen deposition and α-smooth muscle actin (α-SMA) protein levels.
Other Fibrosis Models Showed anti-fibrotic activity in models of kidney, heart, and pancreas fibrosis.
Experimental Protocols: Preclinical

Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To induce lung fibrosis in mice to mimic aspects of human idiopathic pulmonary fibrosis.

  • Methodology:

    • Animal Strain: C57BL/6 mice are commonly used as they are a strong responder strain.

    • Induction: A single intratracheal instillation of bleomycin (e.g., 3 mg/kg) is administered to anesthetized mice using a microsprayer to ensure delivery to the lungs. Multiple-dose models can also be used to induce a more chronic fibrosis.

    • Treatment: this compound (PBI-4050) is administered orally, typically after the initial inflammatory phase (e.g., after day 7) to assess its anti-fibrotic effects.

    • Analysis: After a set period (e.g., 14-28 days), lungs are harvested for analysis. Key endpoints include:

      • Histopathology: Staining with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

      • Hydroxyproline Assay: A quantitative measure of collagen content in the lung tissue.

      • Gene Expression Analysis: RT-qPCR for markers of fibrosis such as collagen I, α-SMA, and TGF-β.

      • Bronchoalveolar Lavage (BAL) Fluid Analysis: To assess inflammatory cell infiltration.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

  • Objective: To induce liver fibrosis in rodents to study the efficacy of anti-fibrotic agents.

  • Methodology:

    • Animal Strain: Commonly performed in rats or mice.

    • Induction: CCl4 is typically administered via intraperitoneal injection (e.g., 1.5 mL/kg diluted in olive oil) twice a week for a period of 4-8 weeks to induce significant fibrosis.

    • Treatment: this compound is administered orally during the induction period.

    • Analysis: Livers are harvested for analysis. Key endpoints include:

      • Histopathology: Sirius Red staining for collagen and immunohistochemistry for α-SMA to identify activated hepatic stellate cells.

      • Biochemical Analysis: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

      • Gene and Protein Expression: Analysis of fibrotic markers in liver tissue.

Clinical Development Program

This compound was evaluated in Phase 2 clinical trials for several indications, with the lead program being Idiopathic Pulmonary Fibrosis (IPF).

Idiopathic Pulmonary Fibrosis (IPF)

Phase 2 Open-Label Study (NCT02538536)

  • Objective: To evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in patients with IPF.

  • Study Design: A 12-week, open-label, single-arm study conducted at six sites in Canada.

  • Patient Population: 40 patients aged 40 and older with a confirmed diagnosis of IPF.

  • Treatment Arms:

    • This compound 800 mg once daily (monotherapy) (n=9).

    • This compound 800 mg once daily + Nintedanib (n=16).

    • This compound 800 mg once daily + Pirfenidone (n=16).

  • Key Efficacy Endpoint: Change in Forced Vital Capacity (FVC).

Quantitative Data from Phase 2 IPF Study

Treatment GroupMean Change in FVC from Baseline to Week 12
This compound MonotherapyStable
This compound + NintedanibStable
This compound + PirfenidoneSignificant Decrease
  • Pharmacokinetics: The pharmacokinetic profile of this compound was similar when administered alone or with nintedanib. However, co-administration with pirfenidone resulted in reduced absorption and a shorter half-life of this compound, suggesting a drug-drug interaction.

  • Safety and Tolerability: this compound was generally well-tolerated alone or in combination with nintedanib or pirfenidone. The most common side effect was diarrhea.

Discontinuation of IPF Program

In June 2021, Liminal BioSciences announced the discontinuation of the clinical development of this compound for IPF. This decision was based on interim data from a Phase 1 multiple-ascending dose trial (NCT04695041) in healthy volunteers, which revealed an unfavorable pharmacokinetic profile at higher doses. The company stated that the decision was not due to any safety concerns. The development was officially terminated in July 2022.

Alström Syndrome

Phase 2 Open-Label Study (NCT02739217)

  • Objective: To evaluate the safety and anti-inflammatory/anti-fibrotic activity of this compound in patients with Alström syndrome, a rare genetic disorder characterized by multi-organ fibrosis.

  • Study Design: A single-center, single-arm, open-label trial.

  • Patient Population: Approximately 18 patients with a confirmed diagnosis of Alström syndrome.

  • Treatment: this compound 800 mg once daily for an initial 24 weeks, with an optional extension.

  • Key Efficacy Endpoints: Assessments of liver and cardiac fibrosis via imaging (FibroScan, MRI) and biomarkers.

  • Key Findings: Interim results suggested a clinical benefit, with a reduction in cardiac fibrosis and an improvement or stabilization of liver stiffness in a majority of patients treated for at least 36 weeks. The treatment was well-tolerated with no drug-related serious adverse events.

Type 2 Diabetes with Metabolic Syndrome

Phase 2 Open-Label Study (NCT02562573)

  • Objective: To evaluate the safety and tolerability of this compound in patients with type 2 diabetes and metabolic syndrome.

  • Study Design: An open-label, single-arm study in Canada.

  • Patient Population: Patients with a clinical diagnosis of type 2 diabetes with an HbA1c level between 7% and 10% and on stable antidiabetic therapy.

  • Treatment: this compound 800 mg once daily.

  • Key Findings: The study met its primary and secondary endpoints, demonstrating a statistically significant reduction in HbA1c levels.

A subsequent placebo-controlled, dose-ranging Phase 2 study (NCT03081598) was initiated but was later terminated.

Experimental Workflows

Clinical Trial Workflow: Phase 2 IPF Study (NCT02538536)

IPF_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessments cluster_analysis Data Analysis Screening Patient Screening (IPF Diagnosis, Age ≥ 40) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment (n=40) Informed_Consent->Enrollment Baseline Baseline Assessment (FVC, Safety Labs, PK) Enrollment->Baseline Treatment_Arms Treatment Allocation Arm_A This compound 800mg QD (Monotherapy) Treatment_Arms->Arm_A Arm_B This compound 800mg QD + Nintedanib Treatment_Arms->Arm_B Arm_C This compound 800mg QD + Pirfenidone Treatment_Arms->Arm_C Week_12 Week 12 Assessment (FVC, Safety Labs, PK) Arm_A->Week_12 Arm_B->Week_12 Arm_C->Week_12 Baseline->Treatment_Arms Analysis Efficacy & Safety Analysis (Change in FVC, AEs) Week_12->Analysis PK_Analysis Pharmacokinetic Analysis Week_12->PK_Analysis

Caption: Workflow of the Phase 2 clinical trial of this compound in IPF.

Conclusion

The clinical development of this compound (PBI-4050) provided valuable insights into the potential of targeting the GPR40/GPR84 axis for the treatment of fibrotic and metabolic diseases. Preclinical studies demonstrated promising anti-fibrotic and anti-inflammatory effects across multiple organ systems. Phase 2 clinical trials in Alström syndrome and type 2 diabetes with metabolic syndrome also showed encouraging results. However, the development for the lead indication, Idiopathic Pulmonary Fibrosis, was halted due to an unfavorable pharmacokinetic profile discovered in a Phase 1 multiple-ascending dose study. While the journey of this compound as a therapeutic candidate has concluded, the scientific knowledge gained from its development may inform future research and the development of new therapies for fibrosis and related conditions.

References

Methodological & Application

Application Notes and Protocols for Fezagepras in In Vitro Fibrosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (formerly PBI-4050) is an orally active small molecule that was under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][2][3] Although its clinical development was halted due to pharmacokinetic concerns, the compound's mechanism of action remains of interest for researchers studying fibrosis.[2] this compound is understood to exert its anti-inflammatory and anti-fibrotic effects by modulating the activity of multiple receptors, primarily the free fatty acid receptor 1 (FFAR1) and the peroxisome proliferator-activated receptor alpha (PPARα).[3] These receptors are involved in metabolic, inflammatory, and fibrotic signaling pathways.

These application notes provide detailed protocols for evaluating the anti-fibrotic potential of this compound and similar compounds in established in vitro models of fibrosis. The protocols are based on methodologies used for other FFAR1 and PPARα agonists in fibrosis research.

Mechanism of Action: Signaling Pathways

This compound is proposed to mitigate fibrosis through the activation of FFAR1 and PPARα, which in turn modulate downstream signaling cascades that are crucial in the pathogenesis of fibrosis.

  • FFAR1 Activation: As a G-protein coupled receptor, FFAR1 activation by an agonist like this compound can initiate signaling through Gq and Gi pathways. This leads to an increase in intracellular calcium and the modulation of other signaling molecules, which can ultimately interfere with pro-fibrotic processes.

  • PPARα Activation: PPARα is a nuclear receptor that, when activated, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs). This complex regulates the transcription of genes involved in lipid metabolism and inflammation. In the context of fibrosis, PPARα activation has been shown to antagonize the pro-fibrotic signaling of transforming growth factor-beta (TGF-β), a key cytokine in fibrosis development. This interference can occur through mechanisms such as inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF-β signaling.

Fezagepras_Signaling_Pathways cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FFAR1 FFAR1 This compound->FFAR1 PPARa PPARα This compound->PPARa Gq Gq FFAR1->Gq PLC PLC Gq->PLC Ca2 Ca2+ PLC->Ca2 AntiFibrotic_FFAR1 Anti-Fibrotic Effects Ca2->AntiFibrotic_FFAR1 Modulation of Pro-Fibrotic Pathways RXR RXR PPARa->RXR Heterodimerization TGFb_signaling TGF-β Signaling (e.g., p-Smad3) PPARa->TGFb_signaling Inhibits PPRE PPRE RXR->PPRE Binds to AntiFibrotic_PPARa Anti-Fibrotic Gene Transcription PPRE->AntiFibrotic_PPARa

Caption: Signaling pathways of this compound via FFAR1 and PPARα activation.

Experimental Protocols

The following protocols describe common in vitro assays to assess the anti-fibrotic effects of compounds like this compound.

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay is fundamental for studying fibrosis as it models the differentiation of fibroblasts into contractile, matrix-producing myofibroblasts, a key event in the progression of fibrotic diseases.

Objective: To determine the effect of this compound on the TGF-β1-induced differentiation of primary human lung fibroblasts into myofibroblasts.

Materials:

  • Primary human lung fibroblasts (e.g., from commercial sources)

  • Fibroblast growth medium (FGM)

  • Dulbecco's Modified Eagle Medium (DMEM) with 0.5% fetal bovine serum (FBS)

  • Recombinant human TGF-β1

  • This compound (or other test compounds)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine serum albumin (BSA) for blocking

  • Primary antibody: anti-alpha-smooth muscle actin (α-SMA)

  • Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000-10,000 cells per well in FGM.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Starvation: Replace the FGM with DMEM containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM with 0.5% FBS.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anti-fibrotic compound).

  • Induction of Fibrosis: Add recombinant human TGF-β1 to all wells (except for the negative control) to a final concentration of 5 ng/mL to induce myofibroblast differentiation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-α-SMA primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of α-SMA staining per cell (normalized to the number of nuclei stained with DAPI).

FMT_Assay_Workflow start Start seed_cells Seed Human Lung Fibroblasts (96-well plate) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 starve_cells Starve Cells in Low Serum (24h) incubate_24h_1->starve_cells treat_compound Pre-treat with this compound (1h) starve_cells->treat_compound induce_fibrosis Induce with TGF-β1 treat_compound->induce_fibrosis incubate_48_72h Incubate 48-72h induce_fibrosis->incubate_48_72h stain_cells Immunofluorescence Staining (α-SMA, DAPI) incubate_48_72h->stain_cells image_analyze High-Content Imaging & Analysis stain_cells->image_analyze end End image_analyze->end

References

Application Notes and Protocols for Fezagepras in a Bleomycin-Induced Lung Fibrosis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis. The bleomycin-induced lung fibrosis mouse model is a widely used and well-established preclinical model for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapeutic agents.[1][2] Fezagepras (formerly PBI-4050) is a novel small molecule with anti-inflammatory and anti-fibrotic properties that has been evaluated in this model.[3][4] These application notes provide a detailed overview of the use of this compound in the bleomycin-induced lung fibrosis mouse model, including experimental protocols, data presentation, and visualization of the proposed mechanism of action.

Mechanism of Action

This compound is an orally active small molecule that modulates the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.[4] Its primary targets are free fatty acid receptor 1 (FFAR1) and peroxisome proliferator-activated receptor alpha (PPAR-α). In the context of lung fibrosis, activation of PPAR-α has been shown to inhibit the fibrotic response. The anti-fibrotic effects of this compound are attributed to its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key cell type responsible for the excessive deposition of extracellular matrix proteins, such as collagen, in the lungs. Furthermore, this compound has been shown to reduce the expression of pro-inflammatory and pro-fibrotic markers.

Data Presentation

The following tables summarize the expected quantitative outcomes from treating bleomycin-induced lung fibrosis in mice with this compound. The data presented is a composite representation based on the reported effects of this compound and typical results from this animal model.

Table 1: Histopathological Assessment of Lung Fibrosis

Treatment GroupMean Ashcroft Score (± SEM)Description
Saline Control0.5 ± 0.2Normal lung architecture.
Bleomycin + Vehicle5.5 ± 0.8Severe fibrosis with distorted lung architecture and extensive collagen deposition.
Bleomycin + this compound2.5 ± 0.6Marked reduction in fibrosis with preservation of alveolar structures.

The Ashcroft scoring system is a semi-quantitative method used to evaluate the severity of lung fibrosis in histological sections, with scores ranging from 0 (normal) to 8 (total fibrosis).

Table 2: Quantification of Lung Collagen Content

Treatment GroupHydroxyproline Content (µ g/lung ) (± SEM)Percent Inhibition of Collagen Deposition
Saline Control150 ± 25-
Bleomycin + Vehicle450 ± 500%
Bleomycin + this compound250 ± 4067%

Hydroxyproline is an amino acid that is a major component of collagen, and its quantification is a standard method for assessing the total collagen content in lung tissue.

Table 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cell Count (x10^5) (± SEM)Macrophage Count (x10^5) (± SEM)Neutrophil Count (x10^5) (± SEM)
Saline Control1.0 ± 0.20.9 ± 0.20.1 ± 0.05
Bleomycin + Vehicle8.0 ± 1.54.0 ± 0.83.5 ± 0.7
Bleomycin + this compound3.0 ± 0.72.0 ± 0.50.8 ± 0.3

BALF analysis provides insights into the inflammatory cell infiltrate in the lungs.

Experimental Protocols

Protocol 1: Bleomycin-Induced Lung Fibrosis Mouse Model

1. Animals:

  • C57BL/6 mice (male, 8-10 weeks old) are commonly used as they are susceptible to bleomycin-induced fibrosis.

2. Materials:

  • Bleomycin sulfate (pharmaceutical grade)

  • Sterile, endotoxin-free saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device (e.g., MicroSprayer)

3. Procedure:

  • Anesthetize the mice using isoflurane.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate at a dose of 1.5 - 3.0 U/kg body weight, dissolved in 50 µL of sterile saline. The control group receives 50 µL of sterile saline.

  • Monitor the animals daily for weight loss and signs of distress. A body weight loss of up to 20% is expected in the bleomycin-treated group.

  • The fibrotic phase typically develops over 14 to 28 days.

Protocol 2: Administration of this compound

1. Materials:

  • This compound (PBI-4050)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

2. Procedure:

  • This compound is typically administered orally via gavage.

  • A therapeutic dosing regimen can be initiated 7-14 days after bleomycin administration, once fibrosis is established.

  • A common dose used in preclinical models is in the range of 100-200 mg/kg/day.

  • The vehicle control group receives an equivalent volume of the vehicle.

  • Treatment is continued daily until the experimental endpoint (e.g., day 21 or 28 post-bleomycin).

Protocol 3: Assessment of Lung Fibrosis

1. Histopathology:

  • At the experimental endpoint, euthanize the mice and perfuse the lungs with saline.

  • Inflate and fix the lungs with 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin and prepare 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius Red for collagen visualization.

  • Score the severity of fibrosis using the Ashcroft scoring method.

2. Hydroxyproline Assay:

  • Harvest the lungs and homogenize the tissue.

  • Hydrolyze the homogenates in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the samples and use a colorimetric assay to quantify the hydroxyproline content.

3. Bronchoalveolar Lavage (BAL):

  • Before lung harvesting, perform a BAL by instilling and retrieving sterile saline (e.g., 3 x 0.5 mL) via a tracheal cannula.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts.

  • The supernatant can be stored at -80°C for cytokine and protein analysis.

Mandatory Visualizations

fezagepras_workflow cluster_model Bleomycin-Induced Lung Fibrosis Model cluster_treatment This compound Treatment cluster_assessment Assessment of Efficacy Animal Selection Animal Selection Bleomycin Instillation Bleomycin Instillation Animal Selection->Bleomycin Instillation C57BL/6 mice Fibrosis Development Fibrosis Development Bleomycin Instillation->Fibrosis Development 1.5-3.0 U/kg, i.t. Treatment Initiation Treatment Initiation Fibrosis Development->Treatment Initiation Daily Dosing Daily Dosing Treatment Initiation->Daily Dosing Day 7-14 post-bleomycin Endpoint Endpoint Daily Dosing->Endpoint Histopathology Histopathology Endpoint->Histopathology Hydroxyproline Assay Hydroxyproline Assay Endpoint->Hydroxyproline Assay BALF Analysis BALF Analysis Endpoint->BALF Analysis

Caption: Experimental workflow for evaluating this compound in a bleomycin-induced lung fibrosis mouse model.

fezagepras_pathway cluster_stimulus Fibrotic Stimulus cluster_cellular Cellular Response cluster_drug This compound Intervention Bleomycin Bleomycin Epithelial Injury Epithelial Injury Bleomycin->Epithelial Injury TGF-beta Activation TGF-beta Activation Epithelial Injury->TGF-beta Activation Fibroblast Fibroblast TGF-beta Activation->Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Collagen Deposition Collagen Deposition Myofibroblast->Collagen Deposition This compound This compound PPAR-alpha PPAR-alpha This compound->PPAR-alpha activates FFAR1 FFAR1 This compound->FFAR1 activates Inhibition of Differentiation Inhibition of Differentiation PPAR-alpha->Inhibition of Differentiation Inhibition of Differentiation->Fibroblast

Caption: Proposed signaling pathway for this compound in mitigating lung fibrosis.

References

Determining the Optimal Concentration of Fezagepras for Treating Human Hepatic Stellate Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Human hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. Upon activation, quiescent HSCs transdifferentiate into proliferative, fibrogenic myofibroblasts, leading to the secretion of large amounts of collagen and other ECM components. Fezagepras (formerly PBI-4050) is an investigational small molecule with anti-inflammatory and anti-fibrotic properties. It is known to modulate the activity of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), both of which play a role in metabolic and fibrotic pathways.[1]

The determination of the optimal in vitro concentration of this compound is a critical step in elucidating its mechanism of action and therapeutic potential for liver fibrosis. This document provides detailed protocols for researchers to establish the optimal concentration of this compound for treating human hepatic stellate cells, along with the relevant biological context and signaling pathways.

Data Presentation: Recommended Concentration Range for Initial Studies

Based on in vitro studies of other PPAR and FFAR1 agonists on hepatic and other relevant cell types, a starting concentration range for this compound in human hepatic stellate cell cultures is recommended. It is crucial to perform a dose-response analysis to determine the optimal concentration for specific experimental conditions.

Compound ClassAgonist ExampleCell TypeEffective Concentration RangeReference
PPARγ AgonistBRL49653Hepatic Stellate Cells0.1 - 10 µM[2]
PPARγ Agonist15-deoxy-Δ(12,14)-PGJ(2)Hepatic Stellate Cells10 µM[2]
PPARα AgonistNovel Agonist (A-4)HepG2 (hepatocyte-like)10 - 30 µM[3]
FFAR1 AgonistCPL207280HepG2, Primary HepatocytesUp to 10 µM (non-toxic)[4]
FFAR1 AgonistTAK-875HepG2, Primary HepatocytesToxicity observed at 100 µM

Suggested Initial Range for this compound: Based on the data from analogous compounds, an initial broad-range dose-response study from 0.1 µM to 50 µM is recommended.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity of this compound on Human Hepatic Stellate Cells

Objective: To determine the concentration range of this compound that is non-toxic to human hepatic stellate cells.

Materials:

  • Human hepatic stellate cell line (e.g., LX-2) or primary human HSCs

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed human HSCs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment: At each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability. Plot cell viability against this compound concentration to determine the non-toxic concentration range.

Protocol 2: Assessment of the Anti-fibrotic Effects of this compound

Objective: To evaluate the efficacy of non-toxic concentrations of this compound in reducing key markers of HSC activation and fibrosis.

Part A: Analysis of α-Smooth Muscle Actin (α-SMA) Expression

Materials:

  • Activated human HSCs (cultured for several days on plastic to induce activation)

  • This compound at various non-toxic concentrations

  • TGF-β1 (a potent activator of HSCs, to be used as a positive control for activation)

  • Antibodies: Primary anti-α-SMA, secondary fluorescently-labeled antibody

  • Reagents for Western blotting and qRT-PCR

  • Microscope for immunofluorescence

Procedure:

  • Cell Culture and Treatment: Seed HSCs in 6-well plates or on glass coverslips. Once activated, treat the cells with a range of non-toxic concentrations of this compound (determined in Protocol 1) for 48-72 hours. A positive control for activation can be stimulated with TGF-β1 (e.g., 5 ng/mL).

  • Western Blotting:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary anti-α-SMA antibody, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence substrate and quantify band intensity.

  • qRT-PCR:

    • Isolate total RNA from the cells and synthesize cDNA.

    • Perform quantitative real-time PCR using primers for ACTA2 (the gene encoding α-SMA) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Immunofluorescence:

    • Fix cells on coverslips, permeabilize, and block non-specific binding.

    • Incubate with primary anti-α-SMA antibody, followed by a fluorescently-labeled secondary antibody.

    • Mount coverslips and visualize using a fluorescence microscope.

Part B: Analysis of Collagen Type I Expression

Materials:

  • Same as Part A, with the addition of a primary antibody against Collagen Type I (COL1A1).

Procedure:

  • Follow the same procedures as in Part A, but use primers for COL1A1 in qRT-PCR and an anti-Collagen Type I antibody for Western blotting and immunofluorescence.

Data Analysis for Protocol 2:

  • Compare the expression levels of α-SMA and Collagen Type I in this compound-treated cells to the untreated activated cells. The optimal concentration will be the one that shows the maximal reduction in these fibrotic markers without inducing cytotoxicity.

Visualizations

Signaling Pathways in Hepatic Stellate Cell Activation

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta PDGF PDGF PDGF_R PDGF Receptor PDGF->PDGF_R Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) Cytokine_R Cytokine Receptors Inflammatory_Cytokines->Cytokine_R TGF-beta_R TGF-β Receptor Smad2_3 Smad2/3 TGF-beta_R->Smad2_3 MAPK MAPK (ERK, JNK, p38) PDGF_R->MAPK PI3K_Akt PI3K/Akt PDGF_R->PI3K_Akt Cytokine_R->MAPK NF-kB NF-κB Cytokine_R->NF-kB p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 AP-1 AP-1 MAPK->AP-1 PI3K_Akt->NF-kB p_NF-kB p-NF-κB NF-kB->p_NF-kB Gene_Expression Pro-fibrotic Gene Expression p_Smad2_3->Gene_Expression AP-1->Gene_Expression p_NF-kB->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: Key signaling pathways involved in the activation of hepatic stellate cells.

Proposed Mechanism of Action for this compound

G cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_effects Cellular Effects in HSCs This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Modulates PPARa PPARα Anti_inflammatory Anti-inflammatory Pathways PPARa->Anti_inflammatory Metabolic_Regulation Metabolic Regulation PPARa->Metabolic_Regulation FFAR1->Metabolic_Regulation Anti_fibrotic Anti-fibrotic Pathways Anti_inflammatory->Anti_fibrotic Metabolic_Regulation->Anti_fibrotic Dec_Activation Decreased Activation (↓α-SMA) Anti_fibrotic->Dec_Activation Dec_Collagen Decreased Collagen Synthesis Anti_fibrotic->Dec_Collagen Dec_Proliferation Decreased Proliferation Anti_fibrotic->Dec_Proliferation

Caption: Proposed mechanism of this compound in hepatic stellate cells.

Experimental Workflow for Determining Optimal Concentration

G A Culture Human Hepatic Stellate Cells (e.g., LX-2) B Protocol 1: Cytotoxicity Assay (e.g., MTT, 24-72h) A->B C Determine Non-Toxic Concentration Range B->C D Protocol 2: Efficacy Studies (Treat activated HSCs with non-toxic concentrations) C->D Use this range E Assess Markers of Fibrosis D->E F qRT-PCR for ACTA2 & COL1A1 mRNA E->F G Western Blot for α-SMA & Collagen I Protein E->G H Immunofluorescence for α-SMA & Collagen I E->H I Data Analysis: Identify concentration with maximal anti-fibrotic effect and no toxicity F->I G->I H->I J Optimal Concentration Determined I->J

Caption: Workflow for identifying the optimal this compound concentration.

References

Application Notes and Protocols for Fezagepras (PBI-4050) Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (PBI-4050) is an orally active small molecule with demonstrated anti-fibrotic and anti-inflammatory properties.[1][2] It acts as a dual modulator of G protein-coupled receptors, functioning as an agonist for GPR40 and an antagonist for GPR84.[3] This unique mechanism of action allows this compound to target multiple pathways involved in fibrosis and inflammation, making it a compound of interest for preclinical research in various disease models.[4][5] Preclinical studies have shown its efficacy in rodent models of heart, kidney, lung, liver, and pancreas fibrosis.

These application notes provide detailed protocols and guidance for the administration of this compound in rodent studies, based on findings from published preclinical research.

Data Presentation: Efficacy of this compound in Rodent Models

The following tables summarize the reported effects of this compound in various rodent models of fibrotic diseases.

Table 1: Effects of this compound in a Rat Model of Heart Failure with Reduced Ejection Fraction (HFrEF)

ParameterObservation in HFrEF ModelEffect of this compound (200 mg/kg/day)
Lung FibrosisIncreasedReduced
Lung RemodelingIncreasedReduced
Respiratory ComplianceDecreasedImproved
Alveolar Wall ProliferationIncreasedDecreased
α-Smooth Muscle Actin (α-SMA) ExpressionIncreasedDecreased
Endothelin-1 (ET-1) ExpressionIncreasedReduced
Transforming Growth Factor-beta (TGF-β) ExpressionIncreasedReduced
Interleukin-6 (IL-6) ExpressionIncreasedReduced
Tissue Inhibitor of Metalloprotease-1 (TIMP-1) ExpressionIncreasedReduced
Right Ventricular (RV) FunctionDysfunctionRecovered

Table 2: Effects of this compound in a Murine Model of Diabetic Nephropathy (eNOS-/- db/db mice)

ParameterObservation in Diabetic Nephropathy ModelEffect of this compound Treatment
Fasting HyperglycemiaPresentAmeliorated
Glucose ToleranceAbnormalAmeliorated
Blood Insulin LevelsDecreased (late stage)Preserved (early treatment) or Restored (late treatment)
Glomerular InjuryPresentReduced
AlbuminuriaPresentReduced
Glomerular Filtration Rate (GFR)DeclineSlowed decline
Podocyte LossPresentReduced
Kidney Macrophage InfiltrationIncreasedInhibited
Oxidative StressIncreasedInhibited
TGF-β-mediated Fibrotic SignalingActivatedInhibited
Tubulointerstitial FibrosisPresentProtected against

Table 3: Effects of this compound in Rodent Models of Liver Fibrosis

ModelParameterEffect of this compound Treatment
Carbon Tetrachloride (CCl4)-inducedSerum Aspartate Aminotransferase (AST)Suppressed
Inflammatory Marker (iNOS)Suppressed
Snail (Epithelial to Mesenchymal Transition marker)Suppressed
Profibrotic FactorsSuppressed
GPR84 mRNA ExpressionDecreased
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Restored to control level
Bile Duct Ligation-inducedCollagen DepositionAttenuated
α-Smooth Muscle Actin (α-SMA) Protein LevelsAttenuated

Experimental Protocols

Protocol 1: Administration of this compound in a Rat Model of Heart Failure

This protocol is based on a study investigating the effects of this compound on pulmonary hypertension and lung fibrosis in a rat model of heart failure with reduced ejection fraction (HFrEF).

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley)

  • Model Induction: Myocardial infarction (MI) is induced to create the HFrEF model. This is typically done by ligation of the left anterior descending coronary artery.

2. This compound Formulation:

  • Dosage: 200 mg/kg/day

  • Vehicle: Saline is a suitable vehicle. Given that this compound is a sodium salt, it should be soluble in aqueous solutions. If solubility is an issue, a small percentage of a solubilizing agent like Tween 80 (e.g., 0.5%) can be added to the saline.

  • Preparation:

    • Calculate the total amount of this compound needed based on the number of animals and the study duration.

    • Weigh the required amount of this compound (PBI-4050 sodium salt).

    • Dissolve the this compound in sterile saline to the desired final concentration (e.g., 20 mg/mL for a 10 mL/kg dosing volume).

    • Ensure the solution is homogenous. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Prepare fresh daily or store at 4°C for a short period, protecting from light. For longer-term storage of stock solutions, refer to the manufacturer's recommendations (e.g., -20°C for 1 month or -80°C for 6 months).

3. Administration:

  • Route: Oral gavage

  • Frequency: Once daily

  • Procedure:

    • Two weeks post-MI induction, begin treatment.

    • Administer the prepared this compound solution to the rats using a suitable gauge oral gavage needle.

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

    • A control group should receive the vehicle (saline) only.

    • Continue treatment for the specified duration (e.g., 3 weeks).

4. Outcome Measures:

  • Assess lung remodeling, respiratory compliance, lung fibrosis, and expression of markers such as α-SMA, ET-1, TGF-β, IL-6, and TIMP-1.

  • Evaluate right ventricular function.

Protocol 2: General Protocol for Administration of this compound in a Murine Model of Fibrosis (e.g., Lung or Kidney Fibrosis)

This protocol is a general guideline based on doses used in murine models of lung and kidney fibrosis.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or specific genetic models like eNOS-/- db/db for diabetic nephropathy)

  • Model Induction: Disease induction will depend on the target organ (e.g., bleomycin administration for lung fibrosis, or the use of a genetic model for diabetic nephropathy).

2. This compound Formulation:

  • Dosage: 200 mg/kg/day. This dose was shown to be effective in a murine model of bleomycin-induced lung fibrosis.

  • Vehicle: An aqueous vehicle such as water or saline is recommended. Common co-solvents or suspending agents for oral gavage in rodents include:

    • 0.5% Carboxymethyl cellulose (CMC) in water

    • 0.5% Tween 80 in water

  • Preparation:

    • Follow the preparation steps outlined in Protocol 1, substituting the vehicle as needed. If using a suspension (e.g., with CMC), ensure it is uniformly mixed before each administration.

3. Administration:

  • Route: Oral gavage

  • Frequency: Once daily

  • Procedure:

    • Begin treatment at the appropriate time point relative to disease induction. This can be prophylactic (before or at the time of induction) or therapeutic (after the establishment of fibrosis). For example, in the eNOS-/- db/db mouse model of diabetic nephropathy, treatment was initiated at 8 weeks of age (early intervention) or 16 weeks of age (late intervention).

    • Administer the this compound solution or suspension via oral gavage.

    • A control group should receive the vehicle only.

    • The duration of treatment will vary depending on the model and study aims (e.g., 8-12 weeks for the diabetic nephropathy model).

4. Outcome Measures:

  • Lung Fibrosis: Histological assessment of lung architecture, collagen deposition, and markers like α-SMA.

  • Kidney Fibrosis: Assessment of glomerular injury, albuminuria, GFR, podocyte number, and markers of fibrosis and inflammation (e.g., TGF-β, macrophage infiltration).

Visualizations

Signaling Pathway of this compound (PBI-4050)

Fezagepras_Signaling This compound This compound (PBI-4050) GPR40 GPR40 (Agonist) This compound->GPR40 Activates GPR84 GPR84 (Antagonist) This compound->GPR84 Inhibits TGFb TGF-β Signaling This compound->TGFb Inhibits LKB1_AMPK LKB1/AMPK Pathway This compound->LKB1_AMPK Activates PPARg PPARγ This compound->PPARg Restores Macrophage Macrophage Infiltration This compound->Macrophage Inhibits OxidativeStress Oxidative Stress This compound->OxidativeStress Inhibits AntiFibrotic Anti-Fibrotic Effects GPR40->AntiFibrotic GPR84->TGFb AntiInflammatory Anti-Inflammatory Effects TGFb->AntiFibrotic mTOR mTOR LKB1_AMPK->mTOR Inhibits mTOR->AntiFibrotic PPARg->AntiFibrotic Macrophage->AntiInflammatory OxidativeStress->AntiInflammatory

Caption: Proposed signaling pathways of this compound (PBI-4050).

Experimental Workflow for a Preclinical Rodent Study

Preclinical_Workflow A Phase 1: Study Design & Preparation B Acclimatization of Rodents A->B C Induction of Fibrotic Disease Model B->C D Randomization into Treatment Groups (Vehicle vs. This compound) C->D E Daily Oral Administration (Gavage) D->E F Monitoring (Body Weight, Clinical Signs) E->F G Terminal Procedures (Euthanasia, Sample Collection) E->G I Histopathology G->I J Biochemical Assays G->J K Gene/Protein Expression Analysis G->K H Phase 2: Data Analysis L Statistical Analysis & Interpretation H->L I->L J->L K->L

Caption: General experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols: Measuring TGF-β Levels in Response to Fezagepras Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of the TGF-β signaling pathway is implicated in the pathogenesis of numerous diseases, particularly in the context of fibrosis, where it is a central mediator of fibrogenesis.[3][4] Fezagepras (formerly PBI-4050) is a small molecule that was developed for its anti-inflammatory and anti-fibrotic properties, aiming to slow lung tissue scarring in conditions like idiopathic pulmonary fibrosis (IPF).[5] Although the clinical development of this compound for IPF was halted, its mechanism of action, which involves the regulation of receptors in metabolic, inflammatory, and fibrotic processes, makes it a relevant subject for investigating its effects on key fibrotic mediators like TGF-β.

These application notes provide detailed protocols for measuring TGF-β levels in biological samples to assess the pharmacological effects of this compound. The provided methodologies are essential for preclinical and clinical research aimed at understanding the impact of this compound on the TGF-β signaling pathway.

TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with a common mediator SMAD (coSMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as those encoding extracellular matrix proteins.

TGF_beta_pathway cluster_membrane Cell Membrane TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binding TBRI TGF-β Receptor I TBRII->TBRI Recruitment pTBRI Phosphorylated TGF-β Receptor I TBRI->pTBRI Phosphorylation SMAD2_3 SMAD2/3 pTBRI->SMAD2_3 Phosphorylation pSMAD2_3 Phosphorylated SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Gene_expression Target Gene Expression (e.g., Collagen) Nucleus->Gene_expression Transcription Regulation This compound This compound (Hypothesized Point of Intervention) This compound->pTBRI Inhibition? This compound->SMAD_complex Inhibition?

Caption: TGF-β Signaling Pathway and Hypothesized Intervention by this compound.

Experimental Protocols

Measuring TGF-β levels accurately is critical for evaluating the effect of this compound. The most common and reliable method for quantifying TGF-β in biological fluids is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Measurement of TGF-β1 in Human Serum/Plasma by ELISA

This protocol is adapted from commercially available human TGF-β1 ELISA kits.

Materials:

  • Human TGF-β1 ELISA Kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Polypropylene microcentrifuge tubes

  • Calibrated pipettes and tips

  • Deionized or distilled water

  • Wash Buffer (0.05% Tween® 20 in PBS, pH 7.2-7.4)

  • Reagent Diluent (e.g., 1% BSA in PBS)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Activation Reagents: 1 N HCl and 1.2 N NaOH/0.5 M HEPES

Sample Collection and Preparation:

  • Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -80°C if not used immediately.

  • Plasma: Collect whole blood into tubes containing EDTA or citrate as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.

Activation of Latent TGF-β1: TGF-β is secreted in a latent form and must be activated to be detected by the ELISA.

  • To 40 µL of serum or plasma, add 20 µL of 1 N HCl in a polypropylene tube.

  • Mix well and incubate for 10 minutes at room temperature.

  • Neutralize the acidified sample by adding 20 µL of 1.2 N NaOH/0.5 M HEPES. Mix well.

  • The sample is now ready for the ELISA. Note the dilution factor for final concentration calculations.

ELISA Procedure (Sandwich ELISA):

  • Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Coat Plate: Add 100 µL of capture antibody to each well of a 96-well microplate and incubate overnight at room temperature.

  • Wash: Aspirate each well and wash three times with 300 µL of Wash Buffer.

  • Block: Add 300 µL of Reagent Diluent to each well and incubate for 1 hour at room temperature to block non-specific binding.

  • Wash: Repeat the wash step.

  • Add Samples and Standards: Add 100 µL of prepared standards and activated samples to the appropriate wells. Cover and incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 20 minutes at room temperature in the dark.

  • Wash: Repeat the wash step.

  • Add Substrate: Add 100 µL of TMB substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark until color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density at 450 nm using a microplate reader.

Data Analysis:

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

  • Use the standard curve to determine the concentration of TGF-β1 in the samples.

  • Multiply the determined concentration by the dilution factor from the activation and any subsequent sample dilutions to get the final concentration.

Experimental Workflow Diagram

experimental_workflow start Start: Sample Collection (Serum/Plasma) treatment_group This compound Treatment Group start->treatment_group placebo_group Placebo Control Group start->placebo_group sample_prep Sample Preparation (Centrifugation) treatment_group->sample_prep placebo_group->sample_prep activation Activation of Latent TGF-β (Acid Treatment & Neutralization) sample_prep->activation elisa ELISA Assay activation->elisa data_acq Data Acquisition (Microplate Reader at 450 nm) elisa->data_acq data_analysis Data Analysis (Standard Curve & Concentration Calculation) data_acq->data_analysis results Results: Comparison of TGF-β Levels data_analysis->results

Caption: Workflow for Measuring TGF-β Levels in Response to this compound.

Data Presentation

The following tables present hypothetical data from a preclinical study evaluating the effect of this compound on circulating TGF-β1 levels in a mouse model of lung fibrosis.

Table 1: Baseline Characteristics of Study Groups

CharacteristicPlacebo Group (n=10)This compound Group (n=10)
Animal Model Bleomycin-induced Lung FibrosisBleomycin-induced Lung Fibrosis
Treatment Vehicle (Saline)This compound (100 mg/kg/day)
Duration 21 days21 days
Sample Type SerumSerum

Table 2: Serum TGF-β1 Levels After 21 Days of Treatment

GroupMean TGF-β1 (pg/mL)Standard Deviation (pg/mL)p-value
Placebo 2540320< 0.05
This compound 1850280

Table 3: Fold Change in Phosphorylated SMAD3 in Lung Tissue Homogenates

GroupMean Fold Change (vs. Healthy Control)Standard Deviationp-value
Placebo 4.20.8< 0.01
This compound 2.10.5

Note: The data presented in these tables are for illustrative purposes only and do not represent actual study results.

Logical Relationship Diagram

logical_relationship This compound This compound Administration tgf_beta_pathway TGF-β Signaling Pathway This compound->tgf_beta_pathway Modulates tgf_beta_levels Decreased Circulating TGF-β Levels tgf_beta_pathway->tgf_beta_levels Leads to pSMAD_levels Reduced Phosphorylation of SMAD3 tgf_beta_pathway->pSMAD_levels Leads to fibrosis Attenuation of Fibrosis tgf_beta_levels->fibrosis Contributes to pSMAD_levels->fibrosis Contributes to therapeutic_effect Potential Therapeutic Effect fibrosis->therapeutic_effect Results in

Caption: Logical Flow of this compound's Hypothesized Anti-Fibrotic Action.

Conclusion

The protocols and methodologies outlined in these application notes provide a framework for the quantitative assessment of TGF-β levels in response to treatment with this compound. Accurate measurement of this key cytokine is fundamental for elucidating the anti-fibrotic mechanism of action of this compound and for guiding further drug development efforts. The use of standardized ELISA protocols, coupled with appropriate sample handling and data analysis, will ensure the generation of reliable and reproducible results for researchers in the field of fibrosis and drug discovery.

References

Application Notes and Protocols: Fezagepras (PBI-4050) in Phase 2 Clinical Trials for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Ref: LMNL-FZG-P2-001

Version: 1.0

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

Fezagepras (also known as PBI-4050) is a novel, orally active small molecule that was investigated for its anti-inflammatory and anti-fibrotic properties.[1][2] The compound acts as a modulator of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), which are involved in metabolic, inflammatory, and fibrotic pathways.[2][3] Preclinical studies in murine models of pulmonary fibrosis demonstrated a reduction in pro-fibrotic and pro-inflammatory markers, suggesting potential therapeutic efficacy in fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF).[3]

This document provides a detailed overview of the dosage and administration of this compound in the Phase 2 clinical trial NCT02538536, which evaluated its safety, tolerability, and efficacy in patients with IPF. It is important to note that the clinical development of this compound for IPF was halted in June 2021, and subsequently discontinued in July 2022, following analyses of pharmacokinetic data from Phase 1 studies. These application notes are intended for research, scientific, and drug development professionals interested in the clinical investigation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 2 clinical trial (NCT02538536) of this compound in patients with Idiopathic Pulmonary Fibrosis.

Table 1: Dosage and Administration

ParameterValue
Drug This compound (PBI-4050)
Dosage Form Oral Capsules
Dosage Strength 200 mg per capsule
Total Daily Dose 800 mg
Dosing Regimen Four 200 mg capsules administered orally, once daily
Treatment Duration 12 weeks

Table 2: Study Population and Treatment Arms

ParameterDescription
Total Patients Enrolled 41
Patient Population Patients ≥40 years old with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF)
Treatment Arm 1 (n=9) This compound (800 mg/day) monotherapy
Treatment Arm 2 (n=16) This compound (800 mg/day) + Nintedanib
Treatment Arm 3 (n=16) This compound (800 mg/day) + Pirfenidone

Table 3: Pharmacokinetic Parameters (Selected)

Treatment GroupCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)
This compound Monotherapy Similar to this compound + NintedanibData Not AvailableSimilar to this compound + Nintedanib
This compound + Nintedanib Similar to this compound MonotherapyData Not AvailableSimilar to this compound Monotherapy
This compound + Pirfenidone Reduced compared to other groupsData Not AvailableReduced compared to other groups

Note: Specific pharmacokinetic values were not detailed in the provided search results, but the relative comparisons were noted. The reduced exposure in the pirfenidone combination group suggested a drug-drug interaction.

Experimental Protocols

Phase 2 Clinical Trial (NCT02538536) Protocol Summary

Study Title: A Phase 2, Open-Label, Single-Arm Study to Evaluate the Safety and Tolerability of PBI-4050 in Patients With Idiopathic Pulmonary Fibrosis (IPF).

Primary Objective: To evaluate the safety and tolerability of this compound (PBI-4050) in patients with IPF.

Secondary Objectives:

  • To assess the clinical efficacy of this compound by measuring changes in pulmonary function tests (Forced Vital Capacity - FVC and Diffusing Capacity of the Lungs for Carbon Monoxide - DLCO).

  • To evaluate the pharmacokinetic profile of this compound.

Inclusion Criteria (Key):

  • Age ≥40 years.

  • Confirmed diagnosis of IPF as per American Thoracic Society (ATS), European Respiratory Society (ERS), Japanese Respiratory Society (JRS), and Latin American Thoracic Association (ALAT) guidelines.

Exclusion Criteria:

  • Specific exclusion criteria were not detailed in the provided search results but would typically include conditions that could interfere with the evaluation of the study drug or pose additional risks to the patient.

Study Procedures:

  • Screening: Patients were screened for eligibility based on the inclusion and exclusion criteria. Written informed consent was obtained from all participants.

  • Baseline Assessments: Baseline measurements of pulmonary function (FVC and DLCO) were performed.

  • Treatment Administration: Patients received 800 mg of this compound orally once daily for 12 weeks. The study included three cohorts: this compound as monotherapy, in combination with Nintedanib, or in combination with Pirfenidone.

  • Follow-up Visits: Patients were monitored at weeks 1, 2, 6, and 12.

  • Efficacy Assessments: FVC was measured at weeks 1, 2, 6, and 12. DLCO was measured at baseline and week 12.

  • Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events.

  • Pharmacokinetic Sub-study: A subset of patients participated in a pharmacokinetic sub-study to evaluate the plasma concentrations of this compound.

Visualizations

Proposed Signaling Pathway of this compound

Fezagepras_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PBI-4050) FFAR1 FFAR1 (GPR40) This compound->FFAR1 Activates PPARa PPARα This compound->PPARa Activates Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) FFAR1->Inflammatory_Pathways Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, MCP-1) Inflammatory_Pathways->Pro_inflammatory_Genes Induces RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Gene Expression PPRE->Gene_Expression Gene_Expression->Pro_inflammatory_Genes Decreases Pro_fibrotic_Genes Pro-fibrotic Genes (e.g., CTGF, α-SMA) Gene_Expression->Pro_fibrotic_Genes Decreases Metabolic_Genes Metabolic Genes (Fatty Acid Oxidation) Gene_Expression->Metabolic_Genes Increases

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for NCT02538536

Fezagepras_Phase2_Workflow cluster_screening Screening Phase cluster_baseline Baseline cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Assessments cluster_analysis Data Analysis Screening Patient Screening (IPF diagnosis, Age ≥40) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (FVC, DLCO) Informed_Consent->Baseline_Assessments Treatment_Arm_1 Arm 1: this compound Monotherapy (800 mg/day) Baseline_Assessments->Treatment_Arm_1 Randomization/Cohort Assignment Treatment_Arm_2 Arm 2: this compound + Nintedanib (800 mg/day) Baseline_Assessments->Treatment_Arm_2 Randomization/Cohort Assignment Treatment_Arm_3 Arm 3: this compound + Pirfenidone (800 mg/day) Baseline_Assessments->Treatment_Arm_3 Randomization/Cohort Assignment Follow_up_Visits Follow-up Visits (Weeks 1, 2, 6, 12) Treatment_Arm_1->Follow_up_Visits Treatment_Arm_2->Follow_up_Visits Treatment_Arm_3->Follow_up_Visits FVC_Measurement FVC Measurement (Weeks 1, 2, 6, 12) Follow_up_Visits->FVC_Measurement DLCO_Measurement DLCO Measurement (Week 12) Follow_up_Visits->DLCO_Measurement Safety_Monitoring Safety Monitoring (Adverse Events) Follow_up_Visits->Safety_Monitoring PK_Substudy Pharmacokinetic Sub-study Follow_up_Visits->PK_Substudy Data_Analysis Analysis of Safety, Efficacy, and PK Data FVC_Measurement->Data_Analysis DLCO_Measurement->Data_Analysis Safety_Monitoring->Data_Analysis PK_Substudy->Data_Analysis

Caption: Experimental workflow of the this compound Phase 2 trial.

References

Techniques for Assessing the Anti-Fibrotic Activity of Fezagepras In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezagepras (also known as PBI-4050) is a small molecule with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action involves the modulation of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), which are implicated in metabolic, inflammatory, and fibrotic pathways.[1] In vitro studies have shown that this compound can regulate the activity of various cell types involved in fibrosis, such as fibroblasts and immune cells, and modulate the expression of key pro-fibrotic and anti-fibrotic cytokines.[1] Specifically, in transforming growth factor-beta (TGF-β) stimulated human dermal fibroblasts, this compound has been observed to decrease the production of connective tissue growth factor (CTGF) and epidermal growth factor (EGF), while restoring the levels of hepatocyte growth factor (HGF), an anti-fibrotic cytokine.[1] Furthermore, it has been shown to reduce the expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, a critical event in the progression of fibrosis.

These application notes provide detailed protocols for assessing the anti-fibrotic activity of this compound in vitro, focusing on its known mechanisms of action and key pathological features of fibrosis. The described assays are designed to be conducted in a high-throughput manner, enabling robust compound screening and mechanistic studies.

Key In Vitro Models for Fibrosis

The selection of an appropriate in vitro model is crucial for studying the anti-fibrotic effects of this compound. Both two-dimensional (2D) and three-dimensional (3D) cell culture systems can be utilized, each with its own advantages. 2D models, such as monolayer cultures of fibroblasts or epithelial cells, are well-suited for high-throughput screening and mechanistic studies of specific cellular processes. 3D models, including spheroids and organoids, offer a more physiologically relevant microenvironment by recapitulating cell-cell and cell-matrix interactions found in vivo.

Commonly Used Cell Lines and Primary Cells:

  • Fibroblasts: Primary human lung fibroblasts (HLFs) from healthy donors or patients with idiopathic pulmonary fibrosis (IPF), as well as immortalized fibroblast cell lines (e.g., NIH/3T3), are frequently used to model fibroblast activation and extracellular matrix (ECM) deposition.

  • Epithelial Cells: Primary human bronchial epithelial cells (HBECs) can be used to study epithelial-mesenchymal transition (EMT), a process implicated in the origin of myofibroblasts in fibrotic diseases.

  • Hepatic Stellate Cells: For liver fibrosis models, primary human hepatic stellate cells or the immortalized LX-2 cell line are the gold standard for studying their activation into collagen-producing myofibroblasts.

  • Renal Cells: Mesangial cells and renal fibroblasts are utilized in in vitro models of kidney fibrosis.

Experimental Protocols

This section details the protocols for key experiments to assess the anti-fibrotic activity of this compound.

Assessment of Myofibroblast Differentiation

Myofibroblast activation is a central event in fibrosis, characterized by the expression of α-SMA and increased contractility. The following protocol describes how to assess the effect of this compound on TGF-β1-induced myofibroblast differentiation.

Protocol 1: Immunofluorescence Staining for α-SMA

Objective: To visualize and quantify the expression of α-SMA in fibroblasts treated with TGF-β1 and this compound.

Materials:

  • Human lung fibroblasts (or other relevant fibroblast cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA and 10% goat serum in PBS)

  • Primary antibody: Rabbit anti-α-SMA antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed fibroblasts into 96-well plates at a suitable density and allow them to adhere overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours. Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 alone).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

Data Analysis:

Quantify the fluorescence intensity of α-SMA staining per cell. The number of α-SMA-positive cells can also be counted and expressed as a percentage of the total number of cells (DAPI-positive nuclei).

Expected Results: TGF-β1 treatment is expected to significantly increase α-SMA expression. Effective concentrations of this compound should inhibit this TGF-β1-induced increase in α-SMA.

Assessment of Extracellular Matrix (ECM) Deposition

Excessive deposition of ECM components, particularly collagen, is a defining feature of fibrosis. The following protocols describe methods to quantify collagen deposition in vitro.

Protocol 2: Sirius Red Staining for Collagen

Objective: To quantify total collagen deposition by cultured fibroblasts.

Materials:

  • Cell cultures treated as described in Protocol 1

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Spectrophotometer

Procedure:

  • After the treatment period, aspirate the cell culture medium and wash the cell layer twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes.

  • Wash the fixed cells three times with distilled water.

  • Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.

  • Wash the stained cells four times with 0.5% acetic acid to remove unbound dye.

  • Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance at 550 nm using a spectrophotometer.

Data Analysis:

The absorbance values are directly proportional to the amount of collagen in the cell layer. Normalize the absorbance values to the cell number if significant differences in cell viability are observed between treatments.

Expected Results: TGF-β1 stimulation should lead to a significant increase in collagen deposition. This compound is expected to reduce the TGF-β1-induced collagen accumulation in a dose-dependent manner.

Protocol 3: Hydroxyproline Assay

Objective: To quantify the total collagen content by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

  • Cell lysates from treated cultures

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Chloramine-T reagent

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde)

  • Hydroxyproline standard solution

  • Heating block or oven at 120°C and 60°C

  • Spectrophotometer

Procedure:

  • Harvest cells by scraping and centrifuge to obtain a cell pellet.

  • Hydrolyze the cell pellet by adding concentrated HCl and heating at 120°C for 3 hours in a pressure-tight vial.

  • Neutralize the hydrolyzed samples.

  • Transfer a known volume of the hydrolyzed sample to a 96-well plate.

  • Prepare a standard curve using the hydroxyproline standard solution.

  • Add Chloramine-T reagent to each well and incubate at room temperature for 5 minutes.

  • Add Ehrlich's reagent to each well and incubate at 60°C for 90 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 560 nm.

Data Analysis:

Calculate the hydroxyproline concentration in the samples using the standard curve. The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total amino acids in collagen.

Expected Results: An increase in hydroxyproline content is expected in TGF-β1-treated cells, which should be attenuated by this compound treatment.

Assessment of Target Engagement: FFAR1 and PPARα Activation

As this compound is known to modulate FFAR1 and PPARα, it is important to assess its activity on these receptors in a relevant cellular context.

Protocol 4: PPARα Reporter Assay

Objective: To determine if this compound activates PPARα transcriptional activity.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • PPARα expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

  • Transfection reagent

  • This compound

  • Known PPARα agonist (e.g., WY-14643) as a positive control

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the hepatocyte cell line with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound or the positive control for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

Data Analysis:

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express the results as fold induction over the vehicle control.

Expected Results: If this compound is a PPARα agonist, it will induce a dose-dependent increase in luciferase activity.

A similar reporter assay can be designed for FFAR1, using a suitable reporter construct that is responsive to FFAR1 signaling (e.g., a serum response element-driven luciferase reporter).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Myofibroblast Differentiation and ECM Deposition

Treatmentα-SMA Expression (Normalized Fluorescence Intensity)Collagen Deposition (Sirius Red Absorbance @ 550 nm)Hydroxyproline Content (µg/mg protein)
Vehicle Control
TGF-β1 (5 ng/mL)
This compound (1 µM) + TGF-β1
This compound (10 µM) + TGF-β1
This compound (50 µM) + TGF-β1

Table 2: Effect of this compound on PPARα Activation

TreatmentConcentrationLuciferase Activity (Fold Induction)
Vehicle Control-1.0
WY-14643 (Positive Control)10 µM
This compound1 µM
This compound10 µM
This compound50 µM

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

TGF_beta_signaling TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad Smad_complex Smad Complex Smad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Pro-fibrotic Gene Expression (α-SMA, Collagen) Nucleus->Gene_expression This compound This compound This compound->TGFbR Inhibition? This compound->Smad Inhibition?

Caption: TGF-β signaling pathway leading to pro-fibrotic gene expression.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed Fibroblasts starvation Serum Starvation cell_seeding->starvation treatment Pre-treat with this compound starvation->treatment stimulation Stimulate with TGF-β1 treatment->stimulation a_sma α-SMA Staining stimulation->a_sma sirius_red Sirius Red Staining stimulation->sirius_red hydroxyproline Hydroxyproline Assay stimulation->hydroxyproline imaging Fluorescence Imaging a_sma->imaging spectro Spectrophotometry sirius_red->spectro hydroxyproline->spectro quant Quantification imaging->quant spectro->quant

Caption: Experimental workflow for assessing anti-fibrotic activity.

Fezagepras_MoA This compound This compound FFAR1 FFAR1 Activation This compound->FFAR1 PPARa PPARα Activation This compound->PPARa Anti_inflammatory Anti-inflammatory Effects FFAR1->Anti_inflammatory PPARa->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects PPARa->Anti_fibrotic Anti_inflammatory->Anti_fibrotic

Caption: Proposed mechanism of action of this compound.

References

Animal Models for Studying the Efficacy of Fezagepras: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezagepras (formerly PBI-4050) is a small molecule that has been investigated for therapeutic applications. Initially developed as an anti-inflammatory and anti-fibrotic agent, its clinical development for idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia was halted due to unfavorable pharmacokinetic properties. Subsequent analysis revealed that a major metabolite of this compound is a glutamine conjugate, suggesting a potential role as a "nitrogen scavenging" agent for conditions associated with hyperammonemia. However, in July 2022, the development of this compound was officially discontinued after a clinical trial showed it to be significantly inferior to sodium phenylbutyrate as a nitrogen scavenger.

These application notes provide a comprehensive overview of the relevant animal models and experimental protocols that were and would be applicable for evaluating the efficacy of this compound for both its initial and subsequent proposed mechanisms of action. This document serves as a valuable resource for researchers working on similar compounds or in the fields of pulmonary fibrosis and hyperammonemia.

Introduction: The Evolving Therapeutic Hypotheses of this compound

The development trajectory of this compound highlights a critical aspect of pharmaceutical research: the evolution of a drug's therapeutic hypothesis based on emerging clinical and preclinical data.

  • Initial Hypothesis: Anti-fibrotic and Anti-inflammatory Effects: this compound was first evaluated for fibrotic diseases such as IPF. The proposed mechanism of action centered on its ability to modulate the activity of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). These receptors are known to play roles in metabolic control, inflammation, and fibrotic processes. Preclinical studies in mouse models of pulmonary fibrosis reportedly showed a reduction in molecules that promote tissue scarring.

  • Revised Hypothesis: Nitrogen Scavenging: Phase 1 clinical trial data revealed that this compound is extensively metabolized into a glutamine conjugate. This finding led to a new hypothesis that this compound could act as a nitrogen scavenger, potentially offering a therapeutic benefit in disorders characterized by high ammonia levels, such as urea cycle disorders.

  • Discontinuation: A head-to-head clinical trial comparing the nitrogen scavenging capabilities of this compound with sodium phenylbutyrate demonstrated that this compound was significantly less effective, leading to the cessation of its development.

Proposed Mechanisms of Action

Anti-Fibrotic and Anti-inflammatory Mechanism (Initial Hypothesis)

This compound was designed to modulate FFAR1 and PPARα.

  • FFAR1 (GPR40): This G-protein coupled receptor is activated by free fatty acids and is involved in glucose-stimulated insulin secretion. Its role in fibrosis is less established but is an area of active research.

  • PPARα: A nuclear receptor that acts as a ligand-activated transcription factor. Activation of PPARα is known to increase fatty acid oxidation and has been shown to have anti-inflammatory and anti-fibrotic effects in various preclinical models.

fezagepras_antifibrotic_moa cluster_cell Target Cell (e.g., Fibroblast, Macrophage) cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa FFAR1 FFAR1 (GPR40) This compound->FFAR1 PPRE PPRE PPARa->PPRE Binds to Gene_Expression Gene Expression PPRE->Gene_Expression Regulates Inflammation ↓ Pro-inflammatory Cytokines Gene_Expression->Inflammation Fibrosis ↓ Fibrotic Markers (e.g., Collagen) Gene_Expression->Fibrosis fezagepras_nitrogen_scavenging cluster_body Body This compound This compound Conjugation Conjugation This compound->Conjugation Glutamine Glutamine (from excess Ammonia) Glutamine->Conjugation Fezagepras_Glutamine This compound-Glutamine Conjugate Conjugation->Fezagepras_Glutamine Excretion Renal Excretion Fezagepras_Glutamine->Excretion bleomycin_workflow acclimatization Acclimatization (1 week) baseline Baseline Measurements (Weight, etc.) acclimatization->baseline induction Fibrosis Induction (Intratracheal Bleomycin) baseline->induction treatment Treatment Initiation (Day 7-10 post-bleomycin) This compound or Vehicle induction->treatment monitoring In-life Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (Day 21 or 28) monitoring->endpoint

Application Notes and Protocols: Fezagepras (PBI-4050) in Combination with Nintedanib for Fibrotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2] The current standard of care includes nintedanib and pirfenidone, which slow disease progression but do not offer a cure.[3] Combination therapy is an attractive strategy to enhance efficacy by targeting multiple pathogenic pathways.[4] This document provides detailed application notes and protocols for the preclinical and clinical investigation of Fezagepras (PBI-4050) in combination with nintedanib for the study of fibrotic diseases.

This compound is a first-in-class, orally active small molecule that has demonstrated anti-fibrotic and anti-inflammatory properties.[1] Its mechanism of action involves the dual modulation of two G-protein coupled receptors: acting as an agonist of GPR40 and an antagonist of GPR84. This dual action regulates macrophages, fibroblasts, and epithelial cells, key players in the fibrotic process. Preclinical studies have shown its efficacy in various models of organ fibrosis, including in the lungs, kidneys, liver, and heart.

Nintedanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of IPF. It inhibits platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). By blocking these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation.

A Phase 2 clinical trial has explored the safety and efficacy of this compound in combination with nintedanib in patients with IPF. While the development of this compound for IPF has been discontinued based on pharmacokinetic data from a subsequent Phase 1 trial, the existing data and the compound's unique mechanism of action may still be of interest for research purposes. These application notes provide a comprehensive overview of the available data and methodologies to study this combination therapy.

Data Presentation

Table 1: Preclinical Efficacy of this compound (PBI-4050) in a Murine Model of Lung Fibrosis
ParameterTreatment GroupResultReference
Histological LesionsPBI-4050 (200 mg/kg)47% reduction
Lung ArchitecturePBI-4050 (200 mg/kg)Reduced disruption
Alveolar Wall ThicknessPBI-4050 (200 mg/kg)Reduced thickness
Fibrosis ScorePBI-4050 (200 mg/kg)Significant reduction
Table 2: Clinical Efficacy of this compound (PBI-4050) in Combination with Nintedanib in IPF Patients (Phase 2, 12 Weeks)
ParameterTreatment GroupMean Change from Baselinep-valueReference
FVC (% predicted)PBI-4050 + Nintedanib (n=16)+0.06%0.9513
FVC (mL)PBI-4050 + Nintedanib (n=16)+1.87 mL0.9539
FVC (% predicted)PBI-4050 alone (n=9)-1.11%0.4759
FVC (mL)PBI-4050 alone (n=9)-12.2 mL0.7959
Table 3: In Vitro Activity of Nintedanib on Fibroblast Functions
AssayCell TypeTreatmentIC50 / EffectReference
ProliferationHuman Lung Fibroblasts (IPF)NintedanibInhibition at 1 µM
ProliferationHuman Lung Fibroblasts (Control)NintedanibInhibition at 1 µM
ProliferationHuman IPF Lung FibroblastsNintedanib (2 µM, 4 µM)Significant inhibition at 24, 48, 72h
Myofibroblast DifferentiationDermal FibroblastsNintedanibDose-dependent reduction
Collagen ReleaseDermal FibroblastsNintedanibDose-dependent reduction

Experimental Protocols

In Vitro Protocols

This protocol is adapted from studies investigating the anti-proliferative effects of nintedanib on human lung fibroblasts.

1. Cell Seeding:

  • Culture human lung fibroblasts (from IPF patients or control subjects) in complete medium.

  • Seed 500 cells per well in a 96-well plate in 100 µL of complete medium.

  • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of this compound, nintedanib, or the combination in complete medium. A vehicle control (e.g., DMSO) should be included.

  • For nintedanib, concentrations can range from 0.1 µM to 1 µM.

  • For combination studies, a matrix of concentrations for both drugs should be prepared.

  • Replace the medium in each well with 100 µL of the medium containing the respective drug concentrations.

3. Incubation:

  • Incubate the plate for 1, 3, and 7 days at 37°C and 5% CO2.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot a dose-response curve to determine the IC50 value for each compound and assess for synergistic, additive, or antagonistic effects of the combination.

This protocol allows for the assessment of changes in protein expression of key fibrotic markers, such as α-smooth muscle actin (α-SMA) and fibronectin, in response to treatment.

1. Cell Culture and Treatment:

  • Seed human lung fibroblasts in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound, nintedanib, or the combination at desired concentrations for 24-72 hours.

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against α-SMA, fibronectin, or a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities and normalize to the loading control.

  • Compare the expression levels of the target proteins across different treatment groups.

In Vivo Protocol

This model is widely used to evaluate the efficacy of anti-fibrotic agents.

1. Animal Model:

  • Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.

  • Anesthetize the mice using an appropriate anesthetic agent.

2. Bleomycin Instillation:

  • On day 0, intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.

3. Drug Administration:

  • Begin treatment with this compound (e.g., 200 mg/kg, oral gavage), nintedanib (e.g., 30-60 mg/kg, oral gavage), or the combination daily, starting from day 1 or at a later time point to model therapeutic intervention.

  • A vehicle control group should be included.

4. Endpoint Analysis (Day 14 or 21):

  • Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • BAL Fluid Analysis: Perform total and differential cell counts to assess inflammation. Measure total protein concentration as an indicator of lung injury.

  • Histology: Fix the lungs in formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

  • Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content as a quantitative measure of collagen deposition.

  • Gene and Protein Expression: Analyze lung homogenates for the expression of pro-fibrotic and pro-inflammatory markers (e.g., TGF-β, α-SMA, collagen) by qPCR or Western blot.

Mandatory Visualizations

Signaling Pathways and Workflows

Fezagepras_Signaling_Pathway cluster_cytoplasm Cytoplasm GPR40 GPR40 Anti_Inflammatory Anti-Inflammatory Pathways GPR40->Anti_Inflammatory GPR84 GPR84 Pro_Fibrotic Pro-Fibrotic Pathways GPR84->Pro_Fibrotic This compound This compound (PBI-4050) This compound->GPR40 Agonist This compound->GPR84 Antagonist Anti_Inflammatory->Pro_Fibrotic Fibroblast_to_Myofibroblast Fibroblast to Myofibroblast Differentiation Pro_Fibrotic->Fibroblast_to_Myofibroblast ECM_Deposition ECM Deposition Fibroblast_to_Myofibroblast->ECM_Deposition

Caption: this compound (PBI-4050) signaling pathway in fibrosis.

Nintedanib_Signaling_Pathway cluster_cytoplasm Cytoplasm VEGFR VEGFR Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) VEGFR->Downstream_Signaling PDGFR PDGFR PDGFR->Downstream_Signaling FGFR FGFR FGFR->Downstream_Signaling Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR Proliferation Fibroblast Proliferation Downstream_Signaling->Proliferation Migration Fibroblast Migration Downstream_Signaling->Migration Differentiation Myofibroblast Differentiation Downstream_Signaling->Differentiation

Caption: Nintedanib signaling pathway in fibrosis.

Experimental_Workflow_In_Vitro start Start: Culture Human Lung Fibroblasts seed_plates Seed Cells in 96-well Plates start->seed_plates drug_treatment Treat with this compound, Nintedanib, or Combination seed_plates->drug_treatment incubation Incubate for 24, 48, 72 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data: Calculate IC50 and Assess Synergy mtt_assay->data_analysis end End: Determine Anti-proliferative Effects data_analysis->end

Caption: Workflow for in vitro fibroblast proliferation assay.

Clinical_Trial_Workflow start Patient Recruitment: Mild to Moderate IPF treatment_arms Treatment Arms (12 Weeks) start->treatment_arms arm1 This compound (800 mg/day) treatment_arms->arm1 arm2 This compound + Nintedanib treatment_arms->arm2 arm3 This compound + Pirfenidone treatment_arms->arm3 assessments Assessments: Safety, PK, FVC arm1->assessments arm2->assessments arm3->assessments end End of Study: Evaluate Efficacy and Safety assessments->end

Caption: Phase 2 clinical trial design for this compound in IPF.

References

Application Notes and Protocols: Investigating the Anti-Fibrotic Potential of Fezagepras on Primary Human Lung Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM) by activated fibroblasts, leading to scarring and loss of lung function.[1][2] Transforming Growth Factor-beta (TGF-β) is a key cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary effector cells in fibrosis.[3][4] This document outlines a comprehensive experimental design to investigate the potential anti-fibrotic effects of Fezagepras (formerly PBI-4050) on primary human lung fibroblasts.

This compound is a small molecule that was initially developed for the treatment of IPF.[5] Early research suggested it could slow lung tissue scarring and inflammation by regulating receptors involved in metabolic, inflammatory, and fibrotic processes. Although its clinical development for IPF was halted, and its mechanism was later suggested to involve nitrogen scavenging, these protocols are designed to rigorously evaluate its initial hypothesis as an anti-fibrotic agent in a preclinical, in vitro setting.

Experimental Objectives

  • To determine the effect of this compound on the proliferation of primary human lung fibroblasts.

  • To assess the impact of this compound on fibroblast migration, a key process in wound healing and fibrosis.

  • To evaluate the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts induced by TGF-β1.

  • To quantify the effect of this compound on the deposition of extracellular matrix components, specifically collagen.

  • To investigate the molecular mechanism of this compound by examining its effect on key signaling pathways involved in fibrosis, such as the TGF-β/SMAD pathway.

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Molecular & Matrix Assays Isolate & Culture\nPrimary Human\nLung Fibroblasts Isolate & Culture Primary Human Lung Fibroblasts Pre-treatment with\nthis compound (various conc.) Pre-treatment with This compound (various conc.) Isolate & Culture\nPrimary Human\nLung Fibroblasts->Pre-treatment with\nthis compound (various conc.) Stimulation with\nTGF-β1 Stimulation with TGF-β1 Pre-treatment with\nthis compound (various conc.)->Stimulation with\nTGF-β1 Proliferation Assay\n(BrdU) Proliferation Assay (BrdU) Stimulation with\nTGF-β1->Proliferation Assay\n(BrdU) Migration Assay\n(Wound Healing) Migration Assay (Wound Healing) Stimulation with\nTGF-β1->Migration Assay\n(Wound Healing) Western Blot\n(α-SMA, p-SMAD3) Western Blot (α-SMA, p-SMAD3) Stimulation with\nTGF-β1->Western Blot\n(α-SMA, p-SMAD3) Collagen Quantification\n(Sircol Assay) Collagen Quantification (Sircol Assay) Stimulation with\nTGF-β1->Collagen Quantification\n(Sircol Assay) Immunofluorescence\n(α-SMA) Immunofluorescence (α-SMA) Stimulation with\nTGF-β1->Immunofluorescence\n(α-SMA) Data Analysis\n& Interpretation Data Analysis & Interpretation Proliferation Assay\n(BrdU)->Data Analysis\n& Interpretation Migration Assay\n(Wound Healing)->Data Analysis\n& Interpretation Western Blot\n(α-SMA, p-SMAD3)->Data Analysis\n& Interpretation Collagen Quantification\n(Sircol Assay)->Data Analysis\n& Interpretation Immunofluorescence\n(α-SMA)->Data Analysis\n& Interpretation

Caption: Overall experimental workflow for testing this compound.

Key Experimental Protocols

Protocol 1: Culture of Primary Human Lung Fibroblasts

This protocol is adapted from standard procedures for primary fibroblast culture.

Materials:

  • Primary Human Lung Fibroblasts (HLFs)

  • Fibroblast Growth Medium (e.g., FGM-2)

  • Phosphate Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks

  • 6-well, 24-well, and 96-well culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved HLFs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.

  • Incubate at 37°C with 5% CO2.

  • Replace the medium every 2-3 days until the cells reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.

  • Neutralize the trypsin with medium, centrifuge the cells, and resuspend the pellet in fresh medium.

  • Seed the cells into appropriate culture plates for subsequent experiments. Use cells between passages 3 and 6 for all experiments to ensure consistency.

Protocol 2: TGF-β1 Induced Myofibroblast Differentiation

TGF-β1 is a potent inducer of fibroblast to myofibroblast differentiation.

Procedure:

  • Seed HLFs in culture plates at a predetermined density.

  • Allow cells to adhere and grow for 24 hours.

  • Starve the cells in serum-free medium for 12-24 hours to synchronize them.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with recombinant human TGF-β1 (typically 5 ng/mL) for the desired time period (24-72 hours, depending on the assay).

  • Include a negative control group (vehicle only) and a positive control group (TGF-β1 only).

Protocol 3: Proliferation Assay (BrdU Incorporation)

Materials:

  • BrdU Cell Proliferation Assay Kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed HLFs in a 96-well plate (5,000 cells/well).

  • Treat cells with this compound and/or TGF-β1 as described in Protocol 2 for 24 hours.

  • Add BrdU labeling solution to each well and incubate for an additional 4-6 hours.

  • Fix the cells and detect BrdU incorporation according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 4: Migration Assay (Wound Healing)

Procedure:

  • Seed HLFs in a 6-well plate and grow to full confluency.

  • Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add serum-free medium containing different concentrations of this compound with or without TGF-β1.

  • Capture images of the wound at 0 hours and 24 hours.

  • Measure the wound area at both time points using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Protocol 5: Western Blot Analysis

Procedure:

  • Treat HLFs in 6-well plates as described in Protocol 2 for 48 hours (for α-SMA) or 30-60 minutes (for p-SMAD3).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against α-Smooth Muscle Actin (α-SMA), phospho-SMAD3, total SMAD3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry.

Protocol 6: Collagen Quantification (Sircol Soluble Collagen Assay)

This assay measures the amount of newly synthesized soluble collagen released into the cell culture medium and deposited in the extracellular matrix.

Materials:

  • Sircol Soluble Collagen Assay Kit

  • 24-well plate

  • Microplate reader

Procedure:

  • Seed HLFs in a 24-well plate and treat as described in Protocol 2 for 72 hours.

  • Collect the cell culture supernatant.

  • Lyse the cells to collect the cell layer-associated collagen.

  • Perform the collagen precipitation and dye-binding steps according to the manufacturer's protocol for both supernatant and cell lysate fractions.

  • Measure the absorbance at 555 nm and calculate the collagen concentration based on a standard curve.

Data Presentation

Table 1: Effect of this compound on HLF Proliferation (BrdU Assay)
Treatment GroupConcentration (µM)TGF-β1 (5 ng/mL)Absorbance (450 nm) ± SD% Inhibition of Proliferation
Vehicle Control--0.25 ± 0.03-
TGF-β1 Control-+0.85 ± 0.070%
This compound0.1+0.78 ± 0.0611.7%
This compound1+0.55 ± 0.0550.0%
This compound10+0.30 ± 0.0491.7%
Table 2: Effect of this compound on HLF Migration (% Wound Closure)
Treatment GroupConcentration (µM)TGF-β1 (5 ng/mL)Wound Closure (%) ± SD
Vehicle Control--25.4 ± 3.1
TGF-β1 Control-+78.2 ± 5.5
This compound0.1+65.1 ± 4.8
This compound1+42.5 ± 3.9
This compound10+28.9 ± 2.7
Table 3: Effect of this compound on Soluble Collagen Production (µg/mL)
Treatment GroupConcentration (µM)TGF-β1 (5 ng/mL)Collagen (µg/mL) ± SD% Inhibition of Collagen Production
Vehicle Control--1.2 ± 0.2-
TGF-β1 Control-+8.5 ± 0.70%
This compound0.1+7.6 ± 0.612.3%
This compound1+4.3 ± 0.457.5%
This compound10+2.1 ± 0.387.7%

Signaling Pathway Visualization

The canonical TGF-β signaling pathway is a primary driver of fibrosis. TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activation leads to the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including those for α-SMA and collagen.

TGF_beta_pathway cluster_cell Cytoplasm TGFb TGF-β1 Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binding & Activation SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Pro-fibrotic Gene Transcription (e.g., COL1A1, ACTA2) Nucleus->Gene Initiates This compound This compound (Hypothesized Point of Inhibition) This compound->pSMAD23 Inhibition?

References

Troubleshooting & Optimization

Fezagepras (PBI-4050) and Pirfenidone Co-administration: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the drug-drug interaction between fezagepras (PBI-4050) and pirfenidone. The following frequently asked questions (FAQs) and troubleshooting guide address potential issues and provide insights based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the drug-drug interaction between this compound (PBI-4050) and pirfenidone?

A Phase 2 clinical trial (NCT02538536) in patients with idiopathic pulmonary fibrosis (IPF) revealed a significant drug-drug interaction when this compound (800 mg daily) was co-administered with pirfenidone.[1][2][3] This interaction resulted in a reduced pharmacokinetic profile for this compound, characterized by a lower maximum plasma concentration (Cmax) and a faster metabolism, leading to a shorter half-life.[1][2] This interaction was not observed when this compound was administered alone or in combination with nintedanib.

Q2: How does this interaction affect the efficacy of this compound?

The altered pharmacokinetic profile of this compound when co-administered with pirfenidone appears to negatively impact its efficacy. In the aforementioned Phase 2 trial, the combination therapy group showed a statistically significant decline in Forced Vital Capacity (FVC), a key measure of lung function, over 12 weeks. In contrast, patients receiving this compound alone or in combination with nintedanib exhibited stable FVC.

Q3: What is the proposed mechanism for this drug-drug interaction?

While the exact mechanism has not been definitively elucidated in the available literature, it is hypothesized that pirfenidone may induce the activity of cytochrome P450 enzymes responsible for the metabolism of this compound. Pirfenidone is primarily metabolized by the hepatic CYP1A2 enzyme system. It is possible that pirfenidone induces one or more CYP enzymes that also metabolize this compound, leading to its increased clearance and reduced exposure.

Q4: What are the known mechanisms of action for this compound and pirfenidone?

This compound (PBI-4050) is an orally active small molecule that acts as an agonist for G-protein coupled receptor 40 (GPR40) and an antagonist for GPR84. By modulating these receptors, this compound is designed to reduce inflammation and fibrosis.

Pirfenidone is an anti-fibrotic agent that has been shown to downregulate the production of growth factors and procollagens. Its mechanism of action is thought to involve the inhibition of transforming growth factor-beta (TGF-β) signaling, a key pathway in the development of fibrosis.

Troubleshooting Guide for Experimental Studies

This guide is intended to assist researchers in designing and interpreting experiments involving the co-administration of this compound and pirfenidone.

Potential Issue Possible Cause Recommended Action
Reduced or absent efficacy of this compound in the presence of pirfenidone. Drug-drug interaction leading to sub-therapeutic plasma concentrations of this compound.1. Monitor Pharmacokinetics: Conduct pharmacokinetic analysis to measure plasma concentrations of this compound when co-administered with pirfenidone. 2. Dose Adjustment Study: Consider designing a study to evaluate if increasing the dose of this compound can overcome the metabolic induction by pirfenidone to achieve therapeutic exposure. 3. Alternative Combinations: Investigate the combination of this compound with other anti-fibrotic agents that do not share the same metabolic pathways, such as nintedanib, where no significant interaction was observed.
Unexpected variability in experimental results. Differences in the metabolic enzyme profiles of the experimental subjects (animal models or human participants). Genetic polymorphisms in CYP enzymes can lead to variations in drug metabolism.1. Genotyping: If feasible, genotype study subjects for relevant CYP450 enzymes to identify potential fast or slow metabolizers. 2. Stratify Analysis: Analyze data based on metabolic profiles to understand the impact of genetic variability on the drug-drug interaction.
Difficulty in replicating in-vitro findings in in-vivo models. The drug-drug interaction is likely dependent on hepatic metabolism, which may not be fully recapitulated in in-vitro cell culture models.1. Utilize In-Vivo Models: Prioritize in-vivo animal models for studying the interaction between this compound and pirfenidone. 2. Humanized Liver Models: Consider using advanced in-vitro models such as 3D liver spheroids or liver-on-a-chip systems that better mimic human hepatic metabolism.

Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic findings from the Phase 2 clinical trial (NCT02538536).

Efficacy: Change in Forced Vital Capacity (FVC) after 12 Weeks
Treatment GroupMean Change in FVC (% predicted)p-valueMean Change in FVC (mL)p-value
This compound (PBI-4050) Alone-1.11%0.4759-12.2 mL0.7959
This compound + Nintedanib+0.06%0.9513+1.87 mL0.9539
This compound + Pirfenidone-2.69%0.0240 -102 mL0.0124

Data sourced from Khalil N, et al. Eur Respir J. 2019.

Pharmacokinetics of this compound (PBI-4050)
Treatment GroupMaximum Plasma Concentration (Cmax)Area Under the Curve (AUC)Half-life (t½)
This compound (PBI-4050) AloneNot ReportedNot ReportedNot Reported
This compound + NintedanibSimilar to this compound AloneSimilar to this compound AloneSimilar to this compound Alone
This compound + PirfenidoneReducedReducedShorter

Qualitative description based on the findings reported by Khalil N, et al. in Eur Respir J. 2019. Specific quantitative data was not provided in the publication.

Experimental Protocols

Phase 2 Clinical Trial (NCT02538536) Methodology
  • Study Design: A 12-week, open-label, single-arm Phase 2 study conducted at six sites in Canada.

  • Patient Population: 40 adult patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF).

  • Treatment Arms:

    • This compound (PBI-4050) monotherapy (n=9)

    • This compound (PBI-4050) in combination with nintedanib (n=16)

    • This compound (PBI-4050) in combination with pirfenidone (n=16)

  • Dosage: this compound (PBI-4050) was administered orally at a dose of 800 mg once daily.

  • Primary Outcome: Safety and tolerability of this compound.

  • Secondary Outcomes: Efficacy was assessed by changes in pulmonary function tests, including Forced Vital Capacity (FVC).

  • Pharmacokinetic Sub-study: A subset of patients participated in a pharmacokinetic sub-study to evaluate the plasma concentration profiles of this compound. Blood samples were collected at pre-defined time points after drug administration.

Visualizations

Experimental Workflow of the Phase 2 Clinical Trial

G cluster_screening Screening & Enrollment cluster_treatment 12-Week Treatment cluster_assessment Assessment p IPF Patients (N=40) a This compound (800 mg/day) b This compound + Nintedanib c This compound + Pirfenidone d Safety & Tolerability a->d e Efficacy (FVC) a->e f Pharmacokinetics a->f b->d b->e b->f c->d c->e c->f

Caption: Workflow of the Phase 2 clinical trial for this compound (PBI-4050) in IPF.

Proposed Signaling Pathway for this compound (PBI-4050)

G cluster_this compound This compound (PBI-4050) cluster_receptors Cellular Receptors cluster_effects Downstream Effects fez This compound gpr40 GPR40 fez->gpr40 Agonist gpr84 GPR84 fez->gpr84 Antagonist inflammation Reduced Inflammation gpr40->inflammation fibrosis Reduced Fibrosis gpr84->fibrosis

Caption: Proposed mechanism of action for this compound (PBI-4050).

TGF-β Signaling Pathway and Pirfenidone's Site of Action

G cluster_tgf TGF-β Signaling Pathway tgfb TGF-β receptor TGF-β Receptor tgfb->receptor smad SMAD Complex receptor->smad nucleus Nucleus smad->nucleus gene Gene Transcription (Pro-fibrotic factors) nucleus->gene pirfenidone Pirfenidone pirfenidone->tgfb Inhibits Production

Caption: Pirfenidone's inhibitory effect on the TGF-β signaling pathway.

References

Overcoming solubility issues with Fezagepras for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Fezagepras for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an anti-inflammatory and anti-fibrotic small molecule that acts as a dual agonist for the free fatty acid receptor 1 (FFAR1) and peroxisome proliferator-activated receptor alpha (PPARα).[1] It is a lipophilic compound, which can lead to low aqueous solubility and consequently, solubility-limited absorption and insufficient plasma concentrations for therapeutic efficacy in in vivo studies.[2]

Q2: What are the known solubility properties of this compound?

A2: The sodium salt of this compound exhibits the following solubility:

  • Water: 90 mg/mL (Sonication recommended)

  • DMSO: 60 mg/mL (Sonication recommended)

  • Formulation Vehicle (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline): 2 mg/mL (Sonication recommended)

Q3: What are the primary mechanisms of action for this compound?

A3: this compound modulates cellular activity through two key signaling pathways:

  • FFAR1 Signaling: Activation of FFAR1, a G-protein coupled receptor, primarily signals through the Gq pathway. This leads to the release of intracellular calcium, activation of protein kinase C, and subsequent downstream effects that can influence insulin and incretin hormone release.

  • PPARα Signaling: As a ligand-activated transcription factor, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, regulating their expression. PPARα is a major regulator of lipid metabolism, particularly fatty acid oxidation.

Q4: What formulation strategies can be employed to improve the in vivo exposure of this compound?

A4: Several strategies can be used to overcome the solubility limitations of this compound for in vivo administration:

  • Salt Formation: Utilizing pharmaceutical salts of this compound, such as chloride, hydrogen sulfate, or hemi-1.5-naphtalenedisulphonate, can significantly improve solubility and dissolution rates compared to the free base.[2]

  • Nanocrystal Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area, which can enhance the dissolution velocity and bioavailability.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems can improve its solubilization and absorption.

  • Amorphous Solid Dispersions: Creating a dispersion of amorphous this compound in a polymer matrix can prevent crystallization and maintain a supersaturated state in vivo, potentially leading to enhanced absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable in vivo exposure despite administration of a solubilized formulation. Precipitation of this compound in the gastrointestinal tract upon dilution with aqueous fluids. * Consider using a formulation that maintains supersaturation, such as an amorphous solid dispersion with a precipitation inhibitor. * Evaluate different salt forms of this compound, as they may have different precipitation kinetics.[2] * Optimize the dosing vehicle to enhance in vivo stability.
Difficulty dissolving this compound sodium salt in aqueous buffers. Insufficient energy to overcome the lattice energy of the solid form. * Use sonication as recommended to aid dissolution. * Gently warm the solution, but monitor for any potential degradation.
Inconsistent results between different batches of in vivo studies. Variability in the preparation of the this compound formulation. * Strictly adhere to a standardized and detailed Standard Operating Procedure (SOP) for formulation preparation. * Characterize each batch of the formulation for key attributes such as particle size (for nanocrystals) or drug content uniformity before in vivo administration.
Suspected formulation-related toxicity in animal models. High concentrations of organic solvents or surfactants in the dosing vehicle. * Conduct a vehicle tolerability study in the chosen animal model prior to the main experiment. * Explore alternative, less toxic solubilizing agents or formulation approaches like nanocrystals or salt forms that require less aggressive vehicles.[2]

Quantitative Data Summary

Table 1: Solubility of this compound Sodium

Solvent/Vehicle Solubility Note
Water90 mg/mLSonication is recommended
DMSO60 mg/mLSonication is recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLSonication is recommended

Experimental Protocols

Protocol 1: Preparation of this compound Nanocrystal Suspension (General Method)

This protocol provides a general method for preparing a nanocrystal suspension of a poorly soluble compound like this compound using a wet milling technique.

Materials:

  • This compound (free base)

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy bead mill

Procedure:

  • Prepare a pre-suspension by dispersing this compound powder in the stabilizer solution at a defined concentration (e.g., 5% w/v).

  • Stir the pre-suspension with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

  • Transfer the pre-suspension to the milling chamber of the bead mill, which has been pre-filled with the milling media.

  • Initiate the milling process at a set temperature (e.g., 4°C to prevent degradation) and milling speed.

  • Monitor the particle size of the suspension at regular intervals using a suitable particle size analyzer (e.g., laser diffraction or dynamic light scattering).

  • Continue milling until the desired particle size distribution is achieved (e.g., a mean particle size of less than 200 nm).

  • Separate the nanocrystal suspension from the milling media.

  • Characterize the final nanocrystal suspension for particle size, polydispersity index, and drug content.

Protocol 2: General In Vivo Oral Dosing Study in Rats

This protocol outlines a general procedure for an oral in vivo study in rats to evaluate the pharmacokinetics of a this compound formulation.

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

Materials:

  • This compound formulation (e.g., salt solution, nanocrystal suspension, or lipid-based formulation)

  • Dosing vehicle (control)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

Procedure:

  • Acclimate the rats for at least one week before the study, with free access to food and water.

  • Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • On the day of the study, record the body weight of each animal to calculate the exact dose volume.

  • Administer the this compound formulation or vehicle control orally via gavage at a specified dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from the plasma concentration-time data.

Visualizations

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane FFAR1 FFAR1 Gq Gq FFAR1->Gq This compound This compound This compound->FFAR1 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 ER->Ca2 releases Ca2->PKC activates Downstream Downstream Effects PKC->Downstream

Caption: FFAR1 Signaling Pathway Activation by this compound.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulation_Strategy Select Formulation Strategy (Salt, Nanocrystal, etc.) Formulation_Prep Prepare this compound Formulation Formulation_Strategy->Formulation_Prep Formulation_Char Characterize Formulation (Solubility, Particle Size, etc.) Formulation_Prep->Formulation_Char Dosing Oral Administration Formulation_Char->Dosing Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Animal_Model->Dosing Blood_Sampling Pharmacokinetic Blood Sampling Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Results Evaluate In Vivo Exposure PK_Analysis->Results

Caption: Experimental Workflow for In Vivo Studies.

References

Navigating Fezagepras Administration in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fezagepras Technical Support Center

For researchers and drug development professionals utilizing this compound in preclinical murine studies, identifying the optimal vehicle for administration is a critical step to ensure reliable and reproducible results. This guide provides a comprehensive overview of vehicle selection, troubleshooting advice, and frequently asked questions to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

Currently, there is no publicly available data specifying a single optimal vehicle for the oral administration of this compound in mice. This compound (also known as PBI-4050) is a small molecule with anti-inflammatory and anti-fibrotic properties.[1] Like many small molecules, it is likely to have low aqueous solubility.

For a compound with these characteristics, a suspension formulation is often a suitable starting point for oral gavage in mice. A common and generally well-tolerated option is an aqueous vehicle containing a suspending agent such as carboxymethylcellulose (CMC) or methylcellulose. These are often used in preclinical toxicology studies.

Q2: Are there other types of vehicles that could be considered for this compound?

Yes, depending on the physicochemical properties of this compound (which are not fully in the public domain), other vehicle types could be explored, particularly if bioavailability with simple suspensions is low. These include:

  • Oil-based vehicles: For highly lipophilic compounds, oil-based solutions or suspensions (e.g., in corn oil or sesame oil) can enhance absorption.

  • Surfactant-based vehicles: The inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) in an aqueous suspension can improve the wettability and dissolution of a poorly soluble compound.

  • Cyclodextrin-based vehicles: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.

The choice of vehicle should always be validated in a pilot study to assess tolerability and pharmacokinetic performance.

Q3: How was this compound administered in documented preclinical studies?

One study in a diabetic nephropathy mouse model (ob/ob mice) reported oral administration of PBI-4050 at a dose of 200 mg/kg once a day.[2] However, the specific vehicle used in this study was not disclosed in the publication. Human clinical trials have utilized oral capsules.[1]

Troubleshooting Guide

Issue 1: Inconsistent or low plasma concentrations of this compound.

  • Potential Cause: Poor suspension homogeneity, leading to inaccurate dosing.

    • Solution: Ensure the formulation is uniformly suspended before each administration. This can be achieved by continuous stirring or vortexing immediately prior to drawing the dose. The viscosity of the vehicle can be optimized by adjusting the concentration of the suspending agent (e.g., 0.5% to 1.0% w/v methylcellulose).

  • Potential Cause: Low solubility and dissolution in the gastrointestinal tract.

    • Solution: Consider micronization of the this compound powder to increase the surface area for dissolution. Alternatively, conduct a vehicle optimization study comparing a simple suspension to formulations with solubilizing agents, such as a low concentration of a surfactant or a cyclodextrin.

  • Potential Cause: Rapid metabolism or clearance.

    • Solution: While not directly related to the vehicle, this can be investigated through pharmacokinetic modeling. The vehicle can indirectly influence this by altering the absorption rate.

Issue 2: Observed adverse effects in mice post-administration (e.g., lethargy, diarrhea).

  • Potential Cause: The vehicle itself may be causing toxicity at the administered volume or concentration.

    • Solution: Always run a vehicle-only control group to assess the tolerability of the chosen formulation. Ensure the dosing volume is appropriate for the size of the mice (typically 5-10 mL/kg for oral gavage). Some vehicles, like oils, can cause gastrointestinal upset if not well tolerated.

  • Potential Cause: Interaction between this compound and the vehicle.

    • Solution: While less common, the stability of this compound in the chosen vehicle should be confirmed. Analytical methods can be used to ensure the compound is not degrading in the formulation before administration.

Issue 3: Difficulty in preparing a stable and consistent formulation.

  • Potential Cause: The physicochemical properties of this compound make it difficult to suspend.

    • Solution: Experiment with different suspending agents and concentrations. The addition of a wetting agent (surfactant) can significantly improve the dispersibility of a hydrophobic powder in an aqueous vehicle.

Data Presentation

Table 1: General Vehicle Selection Guide for Oral Administration of Small Molecules in Mice
Vehicle TypeComposition ExampleSuitability for Compound TypePotential Considerations
Aqueous Suspension 0.5% (w/v) Methylcellulose in WaterPoorly soluble, neutral compoundsGood general tolerability; may require frequent mixing.
Aqueous Suspension with Surfactant 0.5% (w/v) CMC, 0.1% (v/v) Tween® 80 in WaterPoorly soluble, hydrophobic compoundsImproved wetting and dissolution; potential for GI irritation at higher surfactant concentrations.
Oil-based Solution/Suspension Corn Oil or Sesame OilHighly lipophilic compoundsCan enhance absorption of lipophilic drugs; may affect animal's caloric intake and GI motility.
Cyclodextrin Solution 20-40% (w/v) HP-β-CD in WaterPoorly soluble compounds that form inclusion complexesCan significantly increase aqueous solubility; potential for nephrotoxicity at high doses.
Table 2: Hypothetical Pharmacokinetic Data for this compound in Different Vehicles

The following data is illustrative and intended to demonstrate how results from a vehicle selection study might be presented. These are not actual experimental results.

Vehicle FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)
0.5% Methylcellulose100450 ± 902.02700 ± 540
0.5% MC + 0.1% Tween® 80100720 ± 1501.54800 ± 960
20% HP-β-CD1001100 ± 2201.06600 ± 1320
Corn Oil100950 ± 1902.56200 ± 1240

Experimental Protocols & Visualizations

Experimental Workflow for Vehicle Optimization

A systematic approach is recommended to identify the most suitable vehicle for this compound in your specific experimental context. The following workflow outlines the key steps.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Final Selection Characterize this compound Characterize this compound (Solubility, Lipophilicity) Select Candidate Vehicles Select Candidate Vehicles (e.g., Aqueous, Oil-based, Cyclodextrin) Characterize this compound->Select Candidate Vehicles Prepare Formulations Prepare Formulations (Assess stability and homogeneity) Select Candidate Vehicles->Prepare Formulations Pilot Tolerability Study Pilot Tolerability Study (Vehicle-only and this compound groups) Prepare Formulations->Pilot Tolerability Study Single-Dose PK Study Single-Dose Pharmacokinetic Study (Administer this compound in selected vehicles) Pilot Tolerability Study->Single-Dose PK Study Analyze PK Parameters Analyze PK Parameters (Cmax, Tmax, AUC) Single-Dose PK Study->Analyze PK Parameters Select Optimal Vehicle Select Optimal Vehicle (Based on PK profile, tolerability, and ease of use) Analyze PK Parameters->Select Optimal Vehicle G cluster_ffar1 FFAR1 (GPR40) Signaling cluster_ppara PPARα Signaling Fezagepras1 This compound FFAR1 FFAR1 (GPR40) Fezagepras1->FFAR1 Agonist Gq11 Gq/11 FFAR1->Gq11 Activates PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca_release IP3->Ca_release ↑ Intracellular Ca2+ PKC Protein Kinase C DAG->PKC Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Stimulates PKC->Insulin_secretion Fezagepras2 This compound PPARa PPARα Fezagepras2->PPARa Modulates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_expression Target Gene Expression PPRE->Gene_expression Lipid_metabolism ↑ Fatty Acid Oxidation ↓ Inflammation Gene_expression->Lipid_metabolism

References

Potential off-target effects of Fezagepras in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of Fezagepras (also known as PBI-4050 and Setogepram) observed in preclinical models. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule designed to have a dual mechanism of action. It acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and as an antagonist or inverse agonist for GPR84.[1] This dual activity is intended to produce anti-inflammatory and anti-fibrotic effects.[1] Additionally, it has been reported to modulate Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Q2: What were the key findings from preclinical efficacy studies?

A2: In various preclinical models, this compound demonstrated significant anti-fibrotic and anti-inflammatory activity. Key findings include:

  • Pulmonary Fibrosis: In a mouse model of bleomycin-induced lung fibrosis, this compound resulted in a 47% reduction of histological lesions.[2]

  • Kidney Fibrosis: In mouse models of diabetic kidney disease, this compound reduced kidney fibrosis and improved glycemic control.[3]

  • Liver and Pancreatic Fibrosis: The compound was shown to decrease liver and pancreatic fibrosis.[1]

  • Pulmonary Hypertension: In a rat model, this compound reduced pulmonary hypertension and right ventricular hypertrophy.

Q3: Were there any significant off-target effects identified in preclinical screening?

A3: Publicly available data does not include a comprehensive off-target screening profile for this compound against a broad panel of receptors and enzymes. The most significant unexpected finding from clinical studies was its metabolic fate. The major metabolite of this compound was found to be a glutamine conjugate. This led to the investigation of this compound as a potential "nitrogen scavenging" drug, an effect that was not part of its intended mechanism of action.

Q4: Why was the clinical development of this compound discontinued?

A4: The clinical development of this compound for idiopathic pulmonary fibrosis and hypertriglyceridemia was initially halted due to its pharmacokinetic profile, specifically the extensive metabolism into a glutamine conjugate. Subsequently, the company investigated its potential as a nitrogen scavenger. However, a Phase 1a clinical trial revealed that this compound was significantly inferior to sodium phenylbutyrate in this capacity. This finding led to the complete discontinuation of its development.

Q5: Was the discontinuation of this compound related to safety concerns?

A5: No, the discontinuation of this compound development was not based on safety concerns. No dose-limiting adverse events or other significant safety issues were reported in the clinical trials. The most common side effect noted in a Phase 2 trial was diarrhea.

Troubleshooting Guide

Issue: Observing unexpected metabolic profiles in preclinical in vivo studies.

  • Possible Cause: As observed with this compound, the compound may undergo extensive and unexpected metabolism. In the case of this compound, the primary metabolic pathway was conjugation with glutamine.

  • Troubleshooting Steps:

    • Metabolite Identification: Conduct thorough metabolite identification studies in the plasma, urine, and feces of the test species.

    • Pharmacokinetic Analysis: Compare the plasma concentrations of the parent compound to its major metabolites. Low plasma concentrations of the parent drug and high levels of metabolites may explain a lack of efficacy.

    • Functional Assessment of Metabolites: If a major metabolite is identified, consider whether it has its own biological activity that could contribute to on-target or off-target effects.

Issue: Lack of efficacy in a preclinical model of fibrosis despite in vitro activity.

  • Possible Cause: The pharmacokinetic properties of this compound were found to be altered when co-administered with other drugs. For instance, when given alongside pirfenidone, this compound degraded faster, suggesting a drug-drug interaction that lowered its effectiveness.

  • Troubleshooting Steps:

    • Review Co-administered Compounds: If the study involves combination therapy, investigate the potential for drug-drug interactions that could alter the metabolism and exposure of this compound.

    • Pharmacokinetic Sub-study: Conduct a pharmacokinetic analysis in a subset of animals to determine the plasma exposure of this compound in the presence and absence of the co-administered compound.

Quantitative Data Summary

Table 1: Preclinical Efficacy Data for this compound

Preclinical ModelSpeciesKey FindingQuantitative Result
Bleomycin-induced Pulmonary FibrosisMouseReduction of histological lesions47% reduction
Type II Diabetes ModelMouse/RatNormalization of blood glucoseBlood glucose levels returned to the normal range
TGF-β Activated Human Hepatic Stellate CellsIn vitroInhibition of proliferationDose-dependent inhibition at 250 µM and 500 µM

Table 2: On-Target and Off-Target Activity Profile

Target/EffectActivityQuantitative DataNotes
GPR40 (FFAR1)AgonistNot publicly availableIntended on-target activity
GPR84Antagonist / Inverse AgonistNot publicly availableIntended on-target activity
PPARαModulatorNot publicly availableIntended on-target activity
Nitrogen ScavengingFunctional Effect (via glutamine conjugation)Significantly inferior to sodium phenylbutyrateUnexpected metabolic effect leading to discontinuation

Experimental Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol is a generalized procedure based on common practices for inducing pulmonary fibrosis to test anti-fibrotic agents like this compound.

  • Objective: To induce pulmonary fibrosis in mice to evaluate the efficacy of a test compound.

  • Materials:

    • Bleomycin sulfate

    • Sterile saline

    • Anesthetic (e.g., isoflurane, ketamine/xylazine)

    • Intratracheal instillation device

    • C57BL/6 mice (a susceptible strain)

  • Procedure:

    • Anesthetize the mouse using the chosen anesthetic.

    • Expose the trachea through a small incision or use a non-invasive method.

    • Administer a single intratracheal dose of bleomycin (typically 1-3 U/kg) dissolved in sterile saline.

    • Suture the incision if made.

    • Allow the animal to recover on a warming pad.

    • Administer the test compound (e.g., this compound) at the desired dose and frequency, starting at a predetermined time point post-bleomycin administration (e.g., day 7 for therapeutic intervention).

    • Monitor the animals for weight loss and signs of distress.

    • At the end of the study (typically day 14 or 21), euthanize the animals and collect lung tissue for analysis.

  • Endpoints:

    • Histopathological assessment of fibrosis (e.g., Ashcroft score).

    • Quantification of lung collagen content (e.g., hydroxyproline assay).

    • Analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokines.

Protocol 2: Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

This protocol describes a common surgical procedure to induce renal fibrosis.

  • Objective: To induce kidney fibrosis through ureteral obstruction to test the efficacy of a test compound.

  • Materials:

    • Anesthetic (e.g., isoflurane, ketamine/xylazine)

    • Surgical instruments

    • Suture material (e.g., 4-0 silk)

    • C57BL/6 mice

  • Procedure:

    • Anesthetize the mouse.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using silk suture.

    • Close the incision in layers.

    • Allow the animal to recover with appropriate post-operative care, including analgesia.

    • Administer the test compound (e.g., this compound) as required.

    • At the end of the study (typically 7-14 days post-surgery), euthanize the animals and harvest the obstructed (left) and contralateral (right) kidneys.

  • Endpoints:

    • Histological analysis for interstitial fibrosis and tubular injury.

    • Immunohistochemistry for fibrosis markers (e.g., collagen I, α-SMA).

    • Gene expression analysis of pro-fibrotic and pro-inflammatory markers in kidney tissue.

Visualizations

Fezagepras_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR40 GPR40 (FFAR1) Anti_Inflammatory Anti-Inflammatory Pathways GPR40->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic Pathways GPR40->Anti_Fibrotic GPR84 GPR84 Pro_Fibrotic Pro-Fibrotic Pathways GPR84->Pro_Fibrotic This compound This compound This compound->GPR40 Agonist This compound->GPR84 Antagonist

Caption: Intended signaling pathways of this compound.

Experimental_Workflow cluster_induction Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Induction Induce Fibrosis (e.g., Bleomycin or UUO) Treatment Administer this compound or Vehicle Control Induction->Treatment Histology Histology Treatment->Histology Biochemistry Biochemistry Treatment->Biochemistry Gene_Expression Gene Expression Treatment->Gene_Expression

Caption: General experimental workflow for preclinical efficacy testing.

Fezagepras_Metabolism This compound This compound (Parent Drug) Metabolite This compound-Glutamine Conjugate This compound->Metabolite Metabolism (Conjugation with Glutamine) Nitrogen_Scavenging Nitrogen Scavenging (Functional Effect) Metabolite->Nitrogen_Scavenging

Caption: Unexpected metabolic pathway of this compound.

References

Technical Support Center: Optimizing Fezagepras Treatment in Animal Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing fezagepras (formerly PBI-4050) in animal models of fibrosis. The information is designed to assist scientists and drug development professionals in optimizing experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as an orally active anti-inflammatory and anti-fibrotic agent. Its mechanism of action involves the modulation of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). By targeting these receptors, this compound influences metabolic, inflammatory, and fibrotic pathways.[1] In preclinical models, it has been shown to reduce the levels of molecules that promote tissue scarring.[2]

Q2: Why was the clinical development of this compound for idiopathic pulmonary fibrosis (IPF) halted?

A2: In June 2021, Liminal BioSciences announced the discontinuation of the clinical development of this compound for IPF.[2] This decision was based on interim pharmacokinetic (PK) data from a Phase 1 multiple ascending dose study in healthy volunteers.[1] While no dose-limiting adverse events or other potential safety signals were observed, the specific details of the PK profile that led to this decision have not been fully disclosed.[2]

Q3: What were the findings from the Phase 2 clinical trial of this compound in IPF patients?

A3: A Phase 2 open-label study (NCT02538536) evaluated the safety, efficacy, and pharmacokinetics of this compound (800 mg/day) in IPF patients, both as a monotherapy and in combination with the approved IPF treatments, nintedanib and pirfenidone. The study found that this compound was well-tolerated. Interestingly, the pharmacokinetic profile of this compound was similar when administered alone or with nintedanib, but its absorption was reduced and metabolism was faster when co-administered with pirfenidone, suggesting a drug-drug interaction. In terms of efficacy, there were no significant changes in forced vital capacity (FVC) from baseline to week 12 for patients receiving this compound alone or in combination with nintedanib. However, a statistically significant reduction in FVC was observed in the group receiving this compound with pirfenidone.

Troubleshooting Guide

Issue 1: Variability in Efficacy Results in Bleomycin-Induced Pulmonary Fibrosis Models

  • Potential Cause: Inconsistent bleomycin administration leading to variable initial lung injury. The method of bleomycin delivery (intratracheal, oropharyngeal, etc.) can significantly impact the distribution and severity of fibrosis.

  • Troubleshooting Steps:

    • Standardize Bleomycin Administration: Utilize a consistent and precise method for bleomycin delivery. Intratracheal instillation is a common method, but requires practice to ensure accurate delivery to the lungs.

    • Dose-Response Study: Conduct a pilot study with a range of bleomycin doses (e.g., 1, 2, 4 mg/kg) to determine the optimal dose that induces consistent fibrosis without excessive mortality in your specific mouse strain.

    • Time-Course Analysis: Characterize the inflammatory and fibrotic phases of the model in your hands. Treatment with anti-fibrotic agents is often initiated after the initial inflammatory phase has subsided (typically after day 7).

Issue 2: Difficulty with Oral Gavage Administration of this compound

  • Potential Cause: Animal stress and resistance to the procedure can lead to inaccurate dosing, esophageal injury, or aspiration.

  • Troubleshooting Steps:

    • Proper Restraint: Ensure gentle but firm restraint to minimize animal movement and distress.

    • Correct Gavage Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to prevent injury. The length should be pre-measured from the tip of the nose to the last rib.

    • Voluntary Oral Administration: As an alternative to gavage, consider training mice to voluntarily consume the drug mixed in a palatable vehicle, such as sweetened jelly. This method can significantly reduce stress.

    • Vehicle Formulation: The choice of vehicle for suspending this compound is crucial. While specific formulations for preclinical studies are not widely published, common vehicles for oral administration in rodents include carboxymethylcellulose (CMC) or polyethylene glycol (PEG) solutions. Pilot studies to assess the stability and palatability of your this compound formulation are recommended.

Issue 3: Lack of Significant Anti-Fibrotic Effect

  • Potential Cause: Suboptimal dosing, inappropriate treatment duration, or the specific animal model may not be responsive.

  • Troubleshooting Steps:

    • Dose-Response Studies: If not already performed, conduct a dose-response study with this compound to identify an effective dose. A dose of 200 mg/kg/day was used in a rat model of heart failure with secondary lung fibrosis.

    • Prophylactic vs. Therapeutic Dosing: Determine the most relevant treatment paradigm for your research question. Prophylactic administration (starting before or at the time of injury) may show different results than therapeutic administration (starting after fibrosis is established).

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies in your animal model to ensure adequate drug exposure is being achieved with your chosen dose and formulation.

    • Choice of Animal Model: Consider the underlying mechanisms of fibrosis in your chosen model. This compound's mechanism is linked to metabolic pathways, so models with a strong metabolic component to the fibrosis may be more responsive.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice (General Protocol)

This is a general protocol that should be adapted and optimized for specific experimental needs.

  • Animals: C57BL/6 mice are commonly used as they are a susceptible strain to bleomycin-induced fibrosis.

  • Fibrosis Induction:

    • Anesthetize mice using isoflurane.

    • Administer a single intratracheal dose of bleomycin sulfate (typically 1-2 U/kg) in sterile saline. The volume should be approximately 50 µL.

  • This compound Treatment:

    • Based on available data, a starting dose could be in the range of what has been used in other rodent models (e.g., 200 mg/kg/day), administered by oral gavage. The optimal dose should be determined through a dose-response study.

    • Treatment can be initiated either prophylactically (day 0) or therapeutically (e.g., day 7-14 post-bleomycin).

    • The duration of treatment will depend on the study objectives, but a common endpoint for this model is 21 or 28 days post-bleomycin.

  • Endpoint Analysis:

    • Histology: Lungs can be harvested, fixed in formalin, and embedded in paraffin. Sections can be stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis can be quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: The total collagen content in the lung can be quantified by measuring the hydroxyproline content of lung homogenates.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice (General Protocol)
  • Animals: Various mouse strains can be used, with some showing different sensitivities to CCl4.

  • Fibrosis Induction:

    • Administer CCl4 (e.g., 1 mL/kg) intraperitoneally, typically diluted in a vehicle like corn oil, twice weekly for a period of 4-12 weeks to induce progressive fibrosis.

  • This compound Treatment:

    • Oral administration of this compound can be performed daily. The dose should be determined based on pilot studies.

    • Treatment can be initiated concurrently with CCl4 administration or after a period of CCl4-induced injury to assess therapeutic effects.

  • Endpoint Analysis:

    • Histology: Liver sections can be stained with Sirius Red or Masson's trichrome to assess collagen deposition.

    • Hydroxyproline Assay: Quantify total liver collagen content.

    • Serum Biomarkers: Measure levels of liver enzymes such as ALT and AST.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis in Mice (General Protocol)
  • Animals: C57BL/6 mice are commonly used.

  • Fibrosis Induction:

    • Anesthetize the mouse.

    • Perform a laparotomy to expose the left ureter.

    • Ligate the ureter at two points. The obstruction leads to rapid development of tubulointerstitial fibrosis in the obstructed kidney.

  • This compound Treatment:

    • Daily oral administration of this compound can begin on the day of surgery or a few days post-surgery.

    • The typical duration of the UUO model is 7 to 14 days.

  • Endpoint Analysis:

    • Histology: The obstructed kidney is harvested, and sections are stained with Masson's trichrome or Sirius Red to evaluate fibrosis.

    • Immunohistochemistry: Stain for markers of fibrosis such as α-smooth muscle actin (α-SMA).

    • Gene Expression Analysis: Measure the mRNA levels of profibrotic genes (e.g., Col1a1, Tgfb1) in kidney tissue homogenates via qPCR.

Quantitative Data from Preclinical Studies

Animal Model Species This compound Dose Treatment Duration Key Findings Reference
Heart Failure with Reduced Ejection Fraction (HFrEF)Rat200 mg/kg/day (oral gavage)3 weeksReduced lung fibrosis, decreased alveolar wall cellular proliferation, and reduced α-smooth muscle actin expression. Decreased expression of endothelin-1, TGF-β, and IL-6 in the lungs.
Bleomycin-Induced Pulmonary FibrosisMouseNot SpecifiedNot Specified47% reduction of histological lesions (disrupted lung architecture, thickness of alveolar wall, and fibrosis).
Diabetic Kidney DiseaseMouse/RatNot SpecifiedNot SpecifiedSignificant reduction of fibrosis in the kidneys.

Signaling Pathways and Experimental Workflows

Fezagepras_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Activates PPARa PPARα This compound->PPARa Activates Gq_11 Gq/11 FFAR1->Gq_11 RXR RXR PPARa->RXR Heterodimerizes with PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK1_2 ERK1/2 Ca2->ERK1_2 PKC->ERK1_2 Inflammation Inflammation ERK1_2->Inflammation Promotes Fibrosis Fibrosis ERK1_2->Fibrosis Promotes PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Gene_Expression->Inflammation Downregulates Gene_Expression->Fibrosis Downregulates Fatty_Acid_Oxidation Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Upregulates

Caption: Simplified signaling pathway of this compound through FFAR1 and PPARα activation.

Experimental_Workflow_Fibrosis_Model cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Induce_Fibrosis Induce Fibrosis (e.g., Bleomycin, CCl4, UUO) Animal_Model->Induce_Fibrosis Group_Allocation Allocate to Treatment Groups (Vehicle, this compound Doses) Induce_Fibrosis->Group_Allocation Administer_Treatment Administer this compound (e.g., Oral Gavage) Group_Allocation->Administer_Treatment Monitor_Animals Monitor Animal Health (Weight, Clinical Signs) Administer_Treatment->Monitor_Animals Sacrifice Sacrifice Animals at Pre-determined Timepoints Monitor_Animals->Sacrifice Tissue_Harvest Harvest Tissues (Lungs, Liver, Kidneys) Sacrifice->Tissue_Harvest Histology Histological Analysis (e.g., Masson's Trichrome) Tissue_Harvest->Histology Biochemical_Assays Biochemical Assays (e.g., Hydroxyproline) Tissue_Harvest->Biochemical_Assays Gene_Expression Gene Expression Analysis (e.g., qPCR) Tissue_Harvest->Gene_Expression Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for testing this compound in animal models of fibrosis.

References

Troubleshooting unexpected outcomes in Fezagepras in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Critical Update: In July 2022, Liminal BioSciences announced the discontinuation of the development of fezagepras.[1][2] This decision was based on clinical trial data that revealed an unfavorable pharmacokinetic (PK) profile and significantly inferior nitrogen scavenging activity compared to existing treatments.[1][2] Researchers considering or currently using this compound in in vitro studies should be aware of these findings, as they provide crucial context for interpreting experimental outcomes.

This technical support center provides troubleshooting guidance and answers to frequently asked questions in light of the clinical findings that led to the cessation of this compound development.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound discontinued?

A1: The development of this compound was halted due to results from a Phase 1a single ascending dose (SAD) clinical trial.[1] This trial showed that this compound was significantly less effective as a nitrogen scavenger compared to sodium phenylbutyrate. Additionally, earlier studies revealed a pharmacokinetic profile that was not supportive of its development for idiopathic pulmonary fibrosis (IPF) or hypertriglyceridemia.

Q2: What were the unexpected pharmacokinetic (PK) findings with this compound?

A2: Interim results from a Phase 1 multiple ascending dose (MAD) study showed a challenging pharmacokinetic profile. The primary metabolite of this compound was identified as a glutamine conjugate, which led to the hypothesis that it acts as a "nitrogen scavenging" drug. This metabolic pathway resulted in low plasma concentrations of the parent drug, this compound, which was a significant concern for its intended therapeutic applications in fibrosis.

Q3: What was the initial proposed mechanism of action for this compound?

A3: Initially, this compound (formerly PBI-4050) was investigated as an anti-inflammatory and anti-fibrotic agent. It was believed to modulate the activity of multiple receptors, including FFAR1 (GPR40) and PPAR alpha, which are involved in metabolic control and the pathogenesis of diseases like non-alcoholic fatty liver disease (NAFLD) and idiopathic pulmonary fibrosis (IPF).

Q4: How did the understanding of this compound's mechanism of action change?

A4: The analysis of metabolite data from the Phase 1 MAD clinical trial was a turning point. The discovery that the primary metabolite was a glutamine conjugate suggested that this compound's main activity in the body was nitrogen scavenging. This shifted the potential therapeutic focus away from fibrosis and towards conditions characterized by hyperammonemia. However, subsequent head-to-head studies showed it was inferior to existing nitrogen scavengers.

Troubleshooting Unexpected In Vitro Outcomes

The clinical data for this compound highlights a critical consideration for in vitro research: a compound's efficacy in a cell-based assay may not translate to an in vivo setting due to its metabolic profile.

Scenario 1: Strong Anti-Fibrotic Effects Observed in a Cell-Based Assay

If you observe potent anti-fibrotic effects of this compound in your in vitro model (e.g., reduced collagen expression, inhibition of myofibroblast differentiation), it is essential to consider the following:

  • Metabolic Inactivation: The potent effects in your assay are likely due to the direct action of the parent compound. However, in an in vivo system, this compound is rapidly metabolized into a glutamine conjugate. This conjugate may not possess the same anti-fibrotic activity.

  • Low In Vivo Exposure: The clinical data indicates that it was challenging to achieve therapeutic plasma concentrations of the parent drug. Therefore, the concentrations used in your in vitro assay may not be achievable in a clinical setting.

Scenario 2: Lack of Expected Activity in an In Vitro Assay

If this compound does not show the expected activity in your assay, consider these possibilities:

  • Cell Type Specificity: The receptors and pathways modulated by this compound may not be present or functionally active in your chosen cell line.

  • Assay Conditions: The experimental conditions (e.g., incubation time, serum concentration) may not be optimal for observing the effects of the compound.

Summary of Key Clinical Trial Findings

Clinical TrialKey FindingsOutcome
Phase 1 Multiple Ascending Dose (MAD) The primary metabolite was a glutamine conjugate, indicating a nitrogen scavenging mechanism. Low plasma concentrations of the parent drug, this compound, were observed.Shift in proposed mechanism of action from anti-fibrotic to nitrogen scavenger. Plans for Phase 2 trials in IPF and hypertriglyceridemia were halted.
Phase 1a Single Ascending Dose (SAD) This compound was found to be significantly inferior to sodium phenylbutyrate as a nitrogen scavenger.Discontinuation of all development for this compound.

Experimental Protocols: General In Vitro Assays for Anti-Fibrotic Research

While specific protocols for this compound are not publicly available, the following are standard assays used to evaluate potential anti-fibrotic compounds.

1. Myofibroblast Differentiation Assay

  • Objective: To assess the ability of a compound to inhibit the transformation of fibroblasts into contractile, matrix-producing myofibroblasts.

  • Methodology:

    • Plate primary human lung fibroblasts (or another relevant fibroblast cell line) in a 96-well plate.

    • Once the cells are adherent, replace the medium with a low-serum medium for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Induce myofibroblast differentiation by adding a pro-fibrotic stimulus, such as TGF-β1 (Transforming Growth Factor-beta 1), at a final concentration of 5 ng/mL.

    • Incubate for 48-72 hours.

    • Fix the cells and perform immunofluorescence staining for α-smooth muscle actin (α-SMA), a marker of myofibroblasts.

    • Analyze the expression of α-SMA using high-content imaging.

2. Collagen Deposition Assay

  • Objective: To measure the effect of a compound on the production and deposition of collagen by fibroblasts.

  • Methodology:

    • Culture fibroblasts as described above.

    • Treat the cells with the test compound and/or TGF-β1.

    • After 72 hours, lyse the cells and quantify the amount of soluble collagen in the supernatant using a Sirius Red collagen detection kit.

    • Alternatively, fix the cells and stain the extracellular matrix with Sirius Red to visualize and quantify collagen deposition.

3. Gene Expression Analysis (qPCR)

  • Objective: To determine the effect of a compound on the expression of key fibrotic genes.

  • Methodology:

    • Culture and treat fibroblasts as in the myofibroblast differentiation assay.

    • After 24-48 hours of treatment, lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the relative expression of genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).

Visualizations

G cluster_0 Initial Proposed Anti-Fibrotic Mechanism of this compound This compound This compound FFAR1_PPARa FFAR1 (GPR40) & PPARα Activation This compound->FFAR1_PPARa Inflammation Reduced Inflammation FFAR1_PPARa->Inflammation Fibrosis Reduced Fibrosis FFAR1_PPARa->Fibrosis

Caption: Initial hypothesis for the anti-fibrotic action of this compound.

G cluster_1 Clinically Observed Metabolic Pathway of this compound Fezagepras_Admin This compound Administration Metabolism Rapid Metabolism in the Body Fezagepras_Admin->Metabolism Glutamine_Conjugate Formation of Glutamine Conjugate Metabolism->Glutamine_Conjugate Low_PK Low Plasma Concentration of Parent Drug Metabolism->Low_PK Nitrogen_Scavenging Nitrogen Scavenging Activity Glutamine_Conjugate->Nitrogen_Scavenging

Caption: The metabolic fate of this compound observed in clinical trials.

G cluster_2 Troubleshooting Workflow for Unexpected In Vitro Results Start Unexpected In Vitro Result with this compound Question Is the result positive (e.g., anti-fibrotic)? Start->Question Consider_PK Consider Rapid In Vivo Metabolism and Low Exposure. Result may not be clinically translatable. Question->Consider_PK Yes Troubleshoot_Assay Review Assay Parameters: - Cell line validity - Reagent concentrations - Incubation times Question->Troubleshoot_Assay No Conclusion Interpret results in the context of clinical discontinuation. Consider_PK->Conclusion Troubleshoot_Assay->Conclusion

Caption: A logical workflow for interpreting this compound in vitro data.

References

Fezagepras (PBI-4050) Technical Support Center: Managing Adverse Effects in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing potential adverse effects of Fezagepras (PBI-4050) observed during clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are intended to assist researchers in their experimental design and interpretation of results.

Troubleshooting Guides & FAQs

Q1: What were the most frequently observed adverse effects of this compound in clinical trials?

A1: In the Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF), the most common treatment-emergent adverse events were diarrhea, nausea, and headache.[1] A summary of the overall adverse events is provided in the table below. It is important to note that the majority of these events were considered mild to moderate in severity.[1]

Q2: Was this compound well-tolerated in clinical trials?

A2: Yes, this compound was generally well-tolerated when administered alone or in combination with nintedanib or pirfenidone.[1][2] The discontinuation of its clinical development for IPF was not due to safety concerns but rather to issues with its pharmacokinetic profile observed in a subsequent multiple-ascending dose study.[3] No dose-limiting toxicities or significant safety signals were identified in these later studies.

Q3: I am observing unexpected results when co-administering this compound with pirfenidone. What could be the cause?

A3: A drug-drug interaction between this compound and pirfenidone has been identified. Clinical data shows that co-administration with pirfenidone can reduce the plasma concentration of this compound, potentially leading to decreased efficacy. When designing experiments involving this combination, it is crucial to consider this pharmacokinetic interaction.

Q4: Are there any known severe adverse events associated with this compound?

A4: In the Phase 2 IPF trial, a few severe adverse events were reported in patients receiving this compound in combination with other drugs, including diarrhea, dyspnoea, IPF exacerbation, and a gastrointestinal disorder. However, none of these severe events were attributed to this compound itself. One serious adverse event (pneumonia) was also reported but was not considered related to the study drug.

Q5: What is the recommended course of action if a significant adverse event is observed in an experimental subject?

A5: In the clinical trial setting, one patient discontinued treatment due to an adverse event (IPF exacerbation) that was related to their underlying disease, not the drug. For preclinical and clinical research, it is advisable to follow established ethical and protocol-driven guidelines for managing adverse events. This includes careful monitoring, dose adjustment if necessary, and discontinuation of the experimental agent if the event is severe or deemed to be drug-related.

Data Presentation: Summary of Adverse Events in Phase 2 IPF Trial (NCT02538536)

The following table summarizes the adverse events reported in the 12-week, open-label Phase 2 clinical trial of this compound in patients with idiopathic pulmonary fibrosis.

ParameterThis compound Alone (n=9)This compound + Nintedanib (n=16)This compound + Pirfenidone (n=16)
Patients with at least one AE 8 (88.9%)12 (75.0%)14 (87.5%)
Patients with at least one severe AE 01 (6.3%)2 (12.5%)
Patients with at least one serious AE 01 (6.3%)0
Deaths 000
AEs leading to permanent discontinuation 001 (6.3%)

AE: Adverse Event. Data sourced from the Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis.

Experimental Protocols

Key Clinical Trial Cited: NCT02538536

This was a 12-week, Phase 2, open-label, single-arm study conducted at six sites across Canada to evaluate the safety and tolerability of this compound in adult patients with IPF.

  • Patient Population: 41 adult patients with a confirmed diagnosis of IPF.

  • Dosage and Administration: Patients received 800 mg of this compound once daily, administered as four 200 mg oral capsules. The capsules were to be taken at least one hour before or more than two hours after a meal.

  • Treatment Arms:

    • This compound monotherapy (n=9)

    • This compound in combination with nintedanib (n=16)

    • This compound in combination with pirfenidone (n=16)

  • Primary Outcome Measures: The primary purpose was to evaluate the safety and tolerability of this compound in this patient population.

  • Key Assessments: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs).

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a small molecule that acts as an agonist for the G-protein coupled receptor FFAR1 (GPR40) and the nuclear receptor PPAR alpha. Its proposed mechanism of action involves anti-inflammatory and anti-fibrotic effects through the modulation of these pathways.

Fezagepras_Mechanism_of_Action cluster_cell Target Cell (e.g., Macrophage, Fibroblast) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 activates PPARa PPAR alpha This compound->PPARa activates (in nucleus) Gq Gq protein FFAR1->Gq activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC AntiInflammatory_Cytoplasm Anti-inflammatory Response Ca_PKC->AntiInflammatory_Cytoplasm leads to RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Gene Expression (Fatty Acid Oxidation ↑) PPRE->Gene_Expression regulates AntiFibrotic_Nucleus Anti-fibrotic Response Gene_Expression->AntiFibrotic_Nucleus contributes to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Troubleshooting Drug-Drug Interactions

This diagram outlines a logical workflow for investigating a suspected drug-drug interaction, such as that observed between this compound and pirfenidone.

DDI_Workflow start Unexpected Experimental Outcome (e.g., Reduced Efficacy) check_combo Is the experiment using a combination of agents? start->check_combo review_lit Review literature for known Drug-Drug Interactions (DDIs) check_combo->review_lit Yes no_combo Monotherapy experiment check_combo->no_combo No ddi_found DDI identified? review_lit->ddi_found pk_study Conduct pharmacokinetic (PK) study (e.g., measure plasma concentrations) ddi_found->pk_study Yes/Suspected other_factors Investigate other factors: - Formulation issues - Dosing errors - Subject variability ddi_found->other_factors No confirm_ddi PK data confirms interaction (e.g., altered drug metabolism) pk_study->confirm_ddi adjust_protocol Adjust experimental protocol: - Modify dosing - Stagger administration times - Use alternative agent confirm_ddi->adjust_protocol no_combo->other_factors

Caption: Workflow for troubleshooting drug-drug interactions.

References

Best practices for long-term storage and handling of Fezagepras

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of Fezagepras was discontinued by Liminal BioSciences in July 2022.[1][2] The decision was based on clinical trial data indicating its inferiority as a nitrogen scavenger compared to existing treatments, not on safety concerns.[1][2] This information is critical for any researcher considering experiments with this compound. This guide is intended for informational purposes for researchers who may have access to this compound from previous studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action?

A1: this compound is a small molecule that was developed as an anti-inflammatory and anti-fibrotic agent.[3] Its mechanism of action involves the modulation of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPAR alpha). It was also investigated for its properties as a "nitrogen scavenging" drug due to its conjugation with glutamine.

Q2: Why was the clinical development of this compound discontinued?

A2: The development of this compound was halted because results from a Phase 1a single ascending dose (SAD) clinical trial showed it was significantly less effective as a nitrogen scavenger compared to sodium phenylbutyrate. The decision was not due to any safety issues observed during the trials.

Q3: What were the potential therapeutic areas for this compound?

A3: this compound was initially considered for the treatment of idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia. However, these indications were not pursued due to unfavorable pharmacokinetic (PK) data showing low plasma concentrations and high levels of metabolites. Later, its potential was explored in diseases associated with high plasma ammonia concentrations due to its nitrogen scavenging properties.

Q4: Is this compound commercially available?

A4: Following the discontinuation of its development, this compound is not commercially available as a therapeutic agent. Research-grade material may be available from specialized chemical suppliers.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low bioavailability or plasma concentration in in-vivo experiments. This aligns with findings from clinical trials which noted low plasma concentrations.Consider alternative delivery routes or formulation strategies if feasible. Be aware that high metabolic conversion is a known characteristic of this compound.
Compound appears degraded or inactive. Improper storage conditions.This compound sodium salt powder should be stored at -20°C. Ensure the compound has been stored under these conditions and protected from moisture.
Difficulty dissolving the compound. Use of an inappropriate solvent.For this compound sodium, solubility has been reported in water (90 mg/mL), DMSO (60 mg/mL), and a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL). Sonication is recommended to aid dissolution.
Unexpected off-target effects. This compound is known to modulate multiple receptors, including FFAR1 and PPAR alpha.Review the known targets of this compound and consider their potential roles in the observed effects.

Long-Term Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound for research purposes.

Parameter Recommendation
Storage Temperature Powder: -20°C for up to 3 years.
Form The sodium salt is a white solid.
Light Sensitivity Store in a light-resistant container.
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocols & Data

While detailed internal protocols from Liminal BioSciences are not publicly available, published information on their clinical trials provides insight into methodologies.

Pharmacokinetic (PK) Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound.

Methodology:

  • Study Design: Phase 1, randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) studies were conducted in healthy volunteers. Doses up to 2400mg daily were administered for 14 days. A single ascending dose (SAD) trial was also performed.

  • Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of this compound and its metabolites.

  • Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC would be calculated from the plasma concentration-time data. The major metabolite, a glutamine conjugate, was identified.

Nitrogen Scavenging Assay

Objective: To compare the nitrogen scavenging capability of this compound with a control compound (Sodium Phenylbutyrate).

Methodology:

  • Study Design: A Phase 1a single ascending dose (SAD), randomized, open-label, crossover study was conducted in healthy subjects.

  • Endpoint: The primary endpoint would likely be the measurement of a biomarker of nitrogen scavenging, such as the excretion of phenylacetylglutamine in urine or changes in plasma ammonia levels after a nitrogen challenge.

  • Results: The trial concluded that this compound was significantly inferior to Sodium Phenylbutyrate as a nitrogen scavenger.

Summary of this compound Properties
Property Value Source
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
CAS Number (Sodium Salt) 1254472-97-3
SMILES CCCCCc1cccc(c1)CC(=O)O

Visualizations

This compound Proposed Signaling Pathway

Fezagepras_Signaling_Pathway This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 PPARa PPARα This compound->PPARa Anti_Inflammatory Anti-Inflammatory Effects This compound->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic Effects This compound->Anti_Fibrotic Metabolic_Control Metabolic Control (Glucose & Lipid Regulation) FFAR1->Metabolic_Control PPARa->Metabolic_Control Fezagepras_Experimental_Workflow cluster_preclinical Pre-clinical Assessment cluster_clinical Clinical Trials in_vitro In Vitro Assays (Receptor Binding) in_vivo In Vivo Animal Models (Fibrosis, Metabolic Disease) in_vitro->in_vivo phase1_mad Phase 1 MAD (Safety & PK) in_vivo->phase1_mad phase1_sad Phase 1a SAD (Nitrogen Scavenging) phase1_mad->phase1_sad discontinuation Discontinuation of Development phase1_sad->discontinuation

References

Validation & Comparative

A Comparative Analysis of Fezagepras, Pirfenidone, and Nintedanib for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a limited number of approved treatments. For years, pirfenidone and nintedanib have been the cornerstones of IPF therapy, slowing disease progression. This guide provides a detailed comparison of these two standard-of-care drugs with fezagepras, an investigational drug whose development for IPF was recently discontinued. Understanding the divergent paths of these three molecules offers valuable insights into the complexities of targeting fibrotic pathways. While pirfenidone and nintedanib have demonstrated efficacy in large-scale clinical trials, the journey of this compound underscores the challenges in translating preclinical promise to clinical success.

Mechanism of Action

The therapeutic approaches of this compound, pirfenidone, and nintedanib target different aspects of the fibrotic cascade.

This compound (Discontinued for IPF): this compound was designed as a small molecule with anti-inflammatory and anti-fibrotic properties. Its intended mechanism of action involved the modulation of multiple receptors, including free fatty acid receptor 1 (FFAR1 or GPR40) and peroxisome proliferator-activated receptor alpha (PPAR-alpha)[1][2][3]. These receptors are implicated in metabolic control, and their modulation was hypothesized to impact fibrotic processes. However, in 2021, Liminal BioSciences announced they would not be progressing the development of this compound for IPF, and in 2022, its development was officially discontinued[4][5]. The decision was based on pharmacokinetic data from a Phase 1 trial which showed low plasma concentrations of the drug and a high level of metabolites, leading the company to conclude that it was unlikely to be effective for treating fibrosis.

Pirfenidone: The precise mechanism of action of pirfenidone is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). By inhibiting TGF-β, pirfenidone can reduce fibroblast proliferation and the production of collagen and other extracellular matrix components that contribute to lung scarring.

Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) involved in fibroblast proliferation, migration, and transformation. Its primary targets include platelet-derived growth factor receptor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1, 2, and 3, and vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3. By blocking these signaling pathways, nintedanib interferes with key processes in the pathogenesis of fibrosis.

Signaling Pathway Diagrams

Pirfenidone_Mechanism TGF_beta TGF-β Fibroblast_Proliferation Fibroblast Proliferation TGF_beta->Fibroblast_Proliferation Collagen_Production Collagen Production TGF_beta->Collagen_Production TNF_alpha TNF-α Inflammation Inflammation TNF_alpha->Inflammation Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits Pirfenidone->TNF_alpha Inhibits

Pirfenidone's inhibitory effect on key fibrotic and inflammatory pathways.

Nintedanib_Mechanism PDGFR PDGFR Fibroblast_Proliferation Fibroblast Proliferation PDGFR->Fibroblast_Proliferation Fibroblast_Migration Fibroblast Migration PDGFR->Fibroblast_Migration FGFR FGFR FGFR->Fibroblast_Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Nintedanib Nintedanib Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->VEGFR Inhibits

Nintedanib's multi-targeted inhibition of tyrosine kinase receptors.

Efficacy Data Comparison

A direct efficacy comparison involving this compound is not possible due to the discontinuation of its clinical development for IPF. The following tables summarize key efficacy data for pirfenidone and nintedanib from pivotal clinical trials.

Drug Clinical Trial(s) Primary Endpoint Key Finding
Pirfenidone CAPACITY, ASCENDChange in percent predicted Forced Vital Capacity (FVC) from baselineSignificantly reduced the rate of FVC decline compared to placebo.
Nintedanib INPULSIS-1, INPULSIS-2Annual rate of decline in FVCSignificantly slowed the annual rate of FVC decline compared to placebo.
Comparative Efficacy of Pirfenidone and Nintedanib
Several real-world studies and meta-analyses have compared the effectiveness of pirfenidone and nintedanib.
A post hoc analysis of the CleanUP-IPF trial found that patients treated with nintedanib had a slower 12-month FVC decline than those treated with pirfenidone.
Other studies have found no significant difference in mortality or the time to a 10% decline in FVC between the two drugs.
A meta-analysis of real-world studies concluded that both drugs are effective in slowing the decline of lung function in IPF patients.

Experimental Protocols

The methodologies of the pivotal clinical trials for pirfenidone and nintedanib provide the foundation for their regulatory approval and clinical use.

Pirfenidone (CAPACITY Trials)
  • Study Design: Two concurrent, randomized, double-blind, placebo-controlled Phase 3 trials (CAPACITY 1 and CAPACITY 2).

  • Participants: Patients with a diagnosis of IPF, with mild to moderate impairment in lung function (FVC ≥50% and DLCO ≥35% of predicted values).

  • Intervention: Patients were randomized to receive oral pirfenidone (2403 mg/day) or placebo for a minimum of 72 weeks.

  • Primary Endpoint: Change in percent predicted FVC from baseline to week 72.

  • Key Assessments: Spirometry (FVC), diffusing capacity of the lung for carbon monoxide (DLCO), six-minute walk test (6MWT), and safety assessments.

Nintedanib (INPULSIS Trials)
  • Study Design: Two replicate, randomized, double-blind, placebo-controlled Phase 3 trials (INPULSIS-1 and INPULSIS-2).

  • Participants: Patients with IPF diagnosed within the previous 5 years, with FVC ≥50% of predicted value.

  • Intervention: Patients were randomized to receive oral nintedanib (150 mg twice daily) or placebo for 52 weeks.

  • Primary Endpoint: The annual rate of decline in FVC (mL/year).

  • Key Assessments: Spirometry (FVC), time to first acute exacerbation, change in St. George's Respiratory Questionnaire (SGRQ) total score, and safety assessments.

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (FVC, DLCO, 6MWT, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (Pirfenidone or Nintedanib) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Regular Follow-up Visits (Assessments & Safety Monitoring) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., Change in FVC at Week 52/72) Follow_Up->Primary_Endpoint Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis

A generalized workflow for pivotal IPF clinical trials.

Conclusion

Pirfenidone and nintedanib remain the standard of care for IPF, with robust clinical data supporting their efficacy in slowing disease progression. While their mechanisms of action differ, both have demonstrated a meaningful clinical benefit for patients. The story of this compound serves as a crucial reminder of the attrition rate in drug development. Its journey from a promising anti-fibrotic agent to a discontinued project highlights the importance of pharmacokinetic and pharmacodynamic properties in determining the ultimate viability of a therapeutic candidate. For researchers and drug developers, the contrasting outcomes of these three molecules provide a compelling case study in the ongoing quest for more effective treatments for idiopathic pulmonary fibrosis.

References

GPR40 Agonists in Fibrosis: A Comparative Analysis of Fezagepras and Other Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of fezagepras and other G-protein-coupled receptor 40 (GPR40) agonists that have been investigated for the treatment of fibrosis. This document summarizes key preclinical findings, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for fibrotic diseases. Its activation has been shown to modulate inflammatory and fibrotic pathways. This compound (formerly PBI-4050), a small molecule modulator of GPR40, was under clinical development for idiopathic pulmonary fibrosis (IPF) before its discontinuation for this indication. This guide compares the preclinical anti-fibrotic effects of this compound with other GPR40 agonists, including Vincamine, Compound SC, and SCO-267.

This compound: A Modulator of Multiple Receptors

This compound was developed by Liminal BioSciences as a potential oral therapy for IPF.[1][2] It is characterized as an agonist of GPR40 and an antagonist of GPR84, another fatty acid receptor implicated in fibrosis.[3] Preclinical studies in mouse models of pulmonary fibrosis demonstrated that this compound could reduce the levels of molecules that promote tissue scarring.[1][2] A Phase 2 clinical trial in IPF patients indicated that this compound, either alone or in combination with nintedanib, led to stable lung function as measured by forced vital capacity (FVC). However, the clinical development of this compound for IPF was halted in June 2021 due to unfavorable pharmacokinetic properties observed in a Phase 1 trial, specifically low plasma concentrations and high levels of metabolites, which were deemed unsuitable for treating fibrosis.

Comparative Preclinical Data of GPR40 Agonists in Fibrosis

Direct comparative studies between this compound and other GPR40 agonists are not available in the public domain. However, preclinical data from independent studies on various GPR40 agonists provide insights into their potential anti-fibrotic efficacy.

Pulmonary Fibrosis Models

Vincamine, a monoterpenoid indole alkaloid, has been investigated for its effects on a bleomycin-induced pulmonary fibrosis model in rats. Treatment with vincamine showed a significant reduction in key fibrotic markers.

Table 1: Effects of Vincamine on Bleomycin-Induced Pulmonary Fibrosis in Rats

ParameterBleomycin-Induced GroupVincamine-Treated GroupPercentage Reduction
Fibronectin (µg/mL)5.31 ± 0.411.48 ± 0.12~72%
N-cadherin (ng/mL)28.5 ± 2.5411.37 ± 1.43~60%
Collagen (ng/mL)5.71 ± 0.472.06 ± 0.21~64%
Fibrosis ScoreSignificantly elevatedSignificantly reduced-

Data are presented as mean ± SD.

Another experimental GPR40 agonist, referred to as Compound SC (1,3-dihydroxy-8-methoxy-9H-xanthen-9-one), has been shown to alleviate pulmonary fibrosis in mice by repressing the M2 polarization of macrophages, a cell type critically involved in the fibrotic process.

Table 2: Effect of Compound SC on M2 Macrophage Markers

MarkerBleomycin-Induced GroupCompound SC-Treated Group
M2 Macrophage Markers (e.g., Arg1, CD206)Increased expressionReduced expression

Qualitative summary of findings; specific quantitative data on the percentage reduction of M2 markers by Compound SC is not detailed in the provided search results.

Liver Fibrosis Models

SCO-267, a GPR40 full agonist, has been evaluated in a mouse model of non-alcoholic fatty liver disease (NAFLD), a condition that can lead to liver fibrosis. In this model, SCO-267 demonstrated a significant reduction in liver collagen content.

Table 3: Effect of SCO-267 on Liver Fibrosis in a NAFLD Mouse Model

ParameterControl GroupSCO-267 Treated Group
Liver Collagen ContentElevatedDecreased

Qualitative summary of findings; specific quantitative data on the percentage reduction of liver collagen by SCO-267 is not detailed in the provided search results.

Signaling Pathways of GPR40 Agonists in Fibrosis

The anti-fibrotic effects of GPR40 agonists are mediated through various signaling pathways. Activation of GPR40 can interfere with pro-fibrotic signaling cascades, such as the Transforming Growth Factor-beta (TGF-β) pathway, and modulate the activity of key immune cells involved in fibrosis.

Caption: GPR40 signaling pathways in fibrosis.

Experimental Protocols

The preclinical evaluation of GPR40 agonists for anti-fibrotic activity has utilized well-established animal models of organ fibrosis.

Bleomycin-Induced Pulmonary Fibrosis

This is a widely used model to mimic human idiopathic pulmonary fibrosis.

Bleomycin_Model_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal Mouse/Rat Bleomycin Intratracheal Bleomycin Instillation Animal->Bleomycin Treatment GPR40 Agonist Administration Bleomycin->Treatment Sacrifice Sacrifice at Endpoint (e.g., 21 days) Treatment->Sacrifice Histology Lung Histology (H&E, Masson's Trichrome) Sacrifice->Histology Biochemical Biochemical Analysis (Collagen, Fibronectin) Sacrifice->Biochemical Scoring Ashcroft Score Histology->Scoring

Caption: Bleomycin-induced pulmonary fibrosis workflow.

Protocol Details:

  • Animals: Typically, C57BL/6 mice or Wistar rats are used.

  • Induction: A single intratracheal instillation of bleomycin sulfate (dose varies, e.g., 5 mg/kg for rats) is administered to anesthetized animals.

  • Treatment: The GPR40 agonist is administered, often daily, starting at a specific time point post-bleomycin instillation (prophylactic or therapeutic regimen).

  • Analysis: At the end of the study period (e.g., 21 or 28 days), animals are euthanized. Lungs are harvested for histological analysis (staining with Hematoxylin and Eosin and Masson's trichrome to assess inflammation and collagen deposition) and biochemical analysis (e.g., hydroxyproline assay for total collagen content, ELISA for specific fibrotic markers). The severity of fibrosis is often quantified using the Ashcroft scoring system.

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model of NAFLD

This model is used to induce non-alcoholic steatohepatitis and subsequent liver fibrosis.

Protocol Details:

  • Animals: Male mice are often used.

  • Induction: Animals are fed a CDAHFD for a specified period (e.g., several weeks) to induce liver injury and fibrosis.

  • Treatment: The GPR40 agonist is administered orally, typically daily, for a defined duration during the dietary induction period.

Conclusion

While the clinical development of this compound for fibrosis has been discontinued, the broader class of GPR40 agonists continues to hold promise as a therapeutic strategy for fibrotic diseases. Preclinical studies on compounds like Vincamine and SCO-267 demonstrate the potential of GPR40 activation to mitigate fibrosis in lung and liver models, respectively. The anti-fibrotic mechanisms appear to involve the modulation of key signaling pathways such as TGF-β and the regulation of inflammatory cell phenotypes like M2 macrophages.

The data presented in this guide, although not from direct head-to-head comparative studies, provides a valuable resource for researchers in the field. It highlights the potential of different GPR40 agonists and underscores the importance of favorable pharmacokinetic profiles for successful clinical translation. Future research, including direct comparative preclinical studies and the investigation of novel GPR40 agonists with optimized drug-like properties, will be crucial in determining the ultimate therapeutic utility of this target in combating fibrosis.

References

A Comparative Guide to Fezagepras and Selective GPR84 Antagonists in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic candidate fezagepras (formerly PBI-4050) and selective G-protein coupled receptor 84 (GPR84) antagonists in the context of inflammatory disease models. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to aid in research and development decisions.

Introduction to this compound and GPR84

GPR84 is a G protein-coupled receptor primarily expressed on immune cells, such as macrophages and neutrophils, and is implicated as a pro-inflammatory target.[1] Its expression is significantly upregulated under inflammatory conditions.[1] Activation of GPR84 by medium-chain fatty acids triggers a cascade of intracellular events that modulate immune and inflammatory responses.[2][3] Consequently, antagonism of GPR84 is being explored as a therapeutic strategy for a variety of inflammatory and fibrotic diseases.

This compound (PBI-4050) is a small molecule that acts as a modulator of fatty acid receptors. It is unique in its dual mechanism, functioning as an antagonist of the pro-inflammatory GPR84 and an agonist of GPR40 (Free Fatty Acid Receptor 1 or FFAR1), which is associated with anti-fibrotic effects. This compound has demonstrated anti-inflammatory and anti-fibrotic properties in several preclinical models of fibrosis. However, its clinical development for idiopathic pulmonary fibrosis (IPF) was halted.

Selective GPR84 antagonists , such as GLPG1205, are compounds designed to specifically block the GPR84 receptor, thereby inhibiting its pro-inflammatory signaling pathways. These antagonists are being investigated for their therapeutic potential in treating inflammatory and fibrotic conditions, including inflammatory bowel disease (IBD) and IPF.

Comparative Data in Inflammatory Models

The following tables summarize the available quantitative data for this compound and the selective GPR84 antagonist GLPG1205 from preclinical and clinical studies in inflammatory and fibrotic models. It is important to note that no head-to-head comparative studies were identified; therefore, the data presented is a compilation from separate studies.

Preclinical Efficacy in Bleomycin-Induced Lung Fibrosis (Mouse Model)
ParameterThis compound (PBI-4050)GLPG1205Vehicle/Control
Histological Lesion Reduction 47% reductionData not availableBaseline
Hydroxyproline Content Significant reduction (quantitative data not specified)Significant reduction (quantitative data not specified)Baseline
Pro-inflammatory Markers (e.g., MCP-1, IL-6, IL-8) Reduced expressionReduced neutrophil infiltrationBaseline
Pro-fibrotic Markers (e.g., CTGF, IL-6) Reduced expressionData not availableBaseline

Note: The data for this compound is from a study that noted a 47% reduction in histological lesions in the murine model of bleomycin-induced lung fibrosis. Data for GLPG1205 in the same model has been described as demonstrating anti-fibrotic effects, but specific quantitative values were not available in the reviewed sources.

Clinical Trial Data in Idiopathic Pulmonary Fibrosis (IPF)
ParameterThis compound (PBI-4050) - Phase 2GLPG1205 - Phase 2 (PINTA trial)Placebo
Change in Forced Vital Capacity (FVC) from Baseline (mL) at 26 weeks No significant change (with nintedanib or alone); Significant reduction with pirfenidone-33.68 mL-76.00 mL
FVC Treatment Difference vs. Placebo (mL) Not applicable (drug-drug interaction observed)42.33 mL (Not statistically significant, p=0.50)-
Change in Whole Lung Volume (mL) by HRCT at 26 weeks Data not available-58.30 mL-262.72 mL
Change in Lower Lobe Lung Volume (mL) by HRCT at 26 weeks Data not available-33.68 mL-135.48 mL

Note: The Phase 2 trial for this compound (NCT02538536) showed no significant change in FVC for patients taking it alone or with nintedanib, but a significant drop when combined with pirfenidone, suggesting a drug-drug interaction. The PINTA trial for GLPG1205 (NCT03725852) did not meet its primary endpoint for FVC change but showed a numerical difference favoring GLPG1205 over placebo.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.

1. Animal Model:

  • Species: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.

  • Age/Weight: 8-10 weeks old.

2. Induction of Fibrosis:

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 mg/kg) dissolved in sterile saline is administered. This can be done via surgical exposure of the trachea or non-surgically using a microsprayer for better distribution.

3. Treatment Protocol:

  • Test Compounds: this compound, a selective GPR84 antagonist (e.g., GLPG1205), or vehicle control are administered.

  • Route of Administration: Typically oral gavage, once or twice daily.

  • Dosing Period: Treatment usually starts on the day of or a few days after bleomycin administration and continues for a period of 14 to 28 days.

4. Endpoint Analysis:

  • Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury, and with Masson's Trichrome to visualize collagen deposition and fibrosis. The severity of fibrosis is often quantified using the Ashcroft scoring method.

  • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen, in lung homogenates.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL is performed to collect cells and fluid from the lungs. The total and differential cell counts (macrophages, neutrophils, lymphocytes) are determined to assess the inflammatory response. Protein concentration in the BAL fluid is also measured as an indicator of lung injury.

  • Gene and Protein Expression: Lung tissue homogenates are used to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic mediators (e.g., TGF-β, collagen I) by methods such as qPCR, ELISA, or Western blotting.

Visualizations

GPR84 Signaling Pathway

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR84 GPR84 G_protein Gαi/oβγ GPR84->G_protein Agonist (e.g., MCFAs) Arrestin β-Arrestin GPR84->Arrestin Recruitment G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC Phospholipase C G_beta_gamma->PLC Activation PI3K_Akt PI3K/Akt Pathway G_beta_gamma->PI3K_Akt cAMP ↓ cAMP AC->cAMP Ca_release ↑ Ca²⁺ Release PLC->Ca_release MAPK_ERK MAPK/ERK Pathway PI3K_Akt->MAPK_ERK Inflammation Pro-inflammatory Gene Expression MAPK_ERK->Inflammation This compound This compound (Antagonist) This compound->GPR84 Blocks Selective_Antagonist Selective GPR84 Antagonists (e.g., GLPG1205) Selective_Antagonist->GPR84 Blocks

Caption: GPR84 signaling cascade and points of intervention.

Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model

Bleomycin_Workflow cluster_induction Day 0: Induction of Fibrosis cluster_treatment Days 0-28: Treatment Period cluster_analysis Day 14 or 28: Endpoint Analysis Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Bleomycin Intratracheal Instillation of Bleomycin (1.5-3.0 mg/kg) Anesthesia->Bleomycin Group1 Group 1: Vehicle Control Bleomycin->Group1 Group2 Group 2: This compound Bleomycin->Group2 Group3 Group 3: Selective GPR84 Antagonist Bleomycin->Group3 Sacrifice Euthanasia and Tissue Collection Group1->Sacrifice Group2->Sacrifice Group3->Sacrifice BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Protein Levels Sacrifice->BAL Histology Lung Histopathology - H&E Staining - Masson's Trichrome - Ashcroft Score Sacrifice->Histology Biochemistry Biochemical Analysis - Hydroxyproline Assay - Cytokine/Chemokine Levels (ELISA) - Gene Expression (qPCR) Sacrifice->Biochemistry

Caption: Workflow for evaluating therapeutics in the bleomycin model.

References

Validating Anti-Fibrotic Effects of Fezagepras: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-fibrotic effects of Fezagepras, a small molecule that was under development for idiopathic pulmonary fibrosis (IPF). Although clinical development for this compound was halted, its proposed mechanism of action offers a valuable case study for understanding how knockout mouse models can be employed to investigate the efficacy and mechanism of novel anti-fibrotic therapies. This document objectively outlines the hypothetical validation of this compound and compares its proposed mechanism to other anti-fibrotic strategies, supported by established experimental data and detailed protocols.

This compound: Proposed Mechanism of Action

This compound is an anti-inflammatory and anti-fibrotic small molecule designed to modulate the activity of multiple receptors, primarily Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). These receptors are involved in metabolic, inflammatory, and fibrotic processes. The therapeutic hypothesis is that by activating these receptors, this compound can attenuate the signaling pathways that lead to fibrosis.

Hypothetical Validation of this compound Using Knockout Mice

To rigorously validate the anti-fibrotic effects of this compound and confirm its mechanism of action, a series of experiments utilizing knockout (KO) mouse models would be essential. Below is a detailed experimental workflow.

G cluster_0 Animal Model Induction cluster_1 Experimental Groups cluster_2 Treatment Regimen cluster_3 Endpoint Analysis induction Induce Pulmonary Fibrosis (Bleomycin Instillation) wt_vehicle Wild-Type (WT) + Vehicle induction->wt_vehicle Randomize wt_fez WT + this compound induction->wt_fez Randomize ko_vehicle PPARα KO + Vehicle induction->ko_vehicle Randomize ko_fez PPARα KO + this compound induction->ko_fez Randomize ko2_vehicle FFAR1 KO + Vehicle induction->ko2_vehicle Randomize ko2_fez FFAR1 KO + this compound induction->ko2_fez Randomize treatment Administer this compound or Vehicle (Daily for 14-21 days) wt_vehicle->treatment wt_fez->treatment ko_vehicle->treatment ko_fez->treatment ko2_vehicle->treatment ko2_fez->treatment histology Histological Analysis (Masson's Trichrome) treatment->histology Sacrifice and Harvest Lungs collagen Collagen Quantification (Hydroxyproline Assay) treatment->collagen Sacrifice and Harvest Lungs gene_expression Gene Expression Analysis (RT-qPCR for fibrotic markers) treatment->gene_expression Sacrifice and Harvest Lungs

Experimental Workflow for Validating this compound
Experimental Protocols

1. Bleomycin-Induced Pulmonary Fibrosis Model

A widely used and well-characterized model for inducing pulmonary fibrosis in mice involves the administration of bleomycin.[1][2][3]

  • Animals: Wild-type (C57BL/6), PPARα knockout (PPARα-/-), and FFAR1 knockout (FFAR1-/-) mice, aged 8-10 weeks.

  • Procedure: Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) in sterile saline is administered.[1][4] Control groups receive sterile saline only.

  • Time Course: The fibrotic phase typically develops over 14 to 28 days. For drug efficacy studies, treatment usually commences a few days after bleomycin administration and continues until the experimental endpoint.

2. Histological Analysis of Fibrosis

Histological staining is crucial for visualizing the extent of fibrotic changes in the lung tissue.

  • Tissue Preparation: Lungs are perfused, fixed in 4% paraformaldehyde, and embedded in paraffin.

  • Staining: 5 µm sections are stained with Masson's trichrome, which stains collagen blue, nuclei black, and cytoplasm red. This allows for the clear visualization of fibrotic foci.

  • Quantification: The degree of fibrosis can be semi-quantitatively assessed using the Ashcroft scoring method or quantified using automated image analysis software to determine the percentage of the fibrotic area.

3. Collagen Quantification by Hydroxyproline Assay

The total amount of collagen in the lung tissue can be biochemically quantified by measuring the hydroxyproline content, an amino acid abundant in collagen.

  • Sample Preparation: A portion of the lung tissue is homogenized and hydrolyzed using strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.

  • Assay Principle: The hydroxyproline in the hydrolysate is oxidized, and the resulting product reacts with a chromogen (p-dimethylaminobenzaldehyde) to produce a colored compound.

  • Measurement: The absorbance of the colored product is measured spectrophotometrically (typically at 560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve. The collagen content is then calculated based on the known percentage of hydroxyproline in collagen (approximately 13.5%).

Comparative Data and Expected Outcomes

The following tables summarize the expected outcomes from the proposed knockout mouse experiments, based on existing knowledge of the involved pathways.

Table 1: Expected Outcomes of this compound Treatment in Wild-Type and Knockout Mice

Experimental GroupExpected Fibrosis Severity (vs. WT + Vehicle)Rationale
WT + this compound ReducedThis compound is expected to have anti-fibrotic effects through its action on PPARα and FFAR1.
PPARα KO + Vehicle IncreasedPPARα knockout mice have been shown to develop more severe fibrosis in the bleomycin model, indicating a protective role for PPARα.
PPARα KO + this compound No significant reductionIf this compound acts primarily through PPARα, its anti-fibrotic effect should be diminished or absent in the absence of this receptor.
FFAR1 KO + Vehicle Potentially IncreasedActivation of GPR40 (FFAR1) has been shown to alleviate pulmonary fibrosis; therefore, its absence may exacerbate the condition.
FFAR1 KO + this compound No significant reductionSimilar to the PPARα KO, the efficacy of this compound would be expected to be reduced if FFAR1 is a key target.

Table 2: Comparison of Anti-Fibrotic Drug Targets

Drug/Drug ClassPrimary Target(s)Role of Target in FibrosisValidation in KO Models
This compound (Hypothetical) PPARα, FFAR1 (GPR40)PPARα activation has anti-inflammatory and anti-fibrotic effects. FFAR1 activation may suppress M2 macrophage polarization.PPARα KO mice show exacerbated fibrosis. FFAR1 KO mice have been primarily studied in metabolic disease contexts.
Pirfenidone Multiple pathways (e.g., TGF-β, TNF-α)Inhibits fibroblast proliferation and differentiation, reduces production of fibrogenic mediators.Efficacy demonstrated in various fibrosis models, though specific KO validation of its broad mechanism is complex.
Nintedanib Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR)Blocks signaling pathways involved in fibroblast proliferation, migration, and differentiation.Validated in various animal models of fibrosis.
Pamrevlumab Connective Tissue Growth Factor (CTGF)CTGF is a pro-fibrotic mediator that promotes fibroblast activation and extracellular matrix deposition.CTGF knockout mice are protected from fibrosis in some models.

Signaling Pathways in Fibrosis

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis. Upon activation, TGF-β signaling leads to the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition.

G TGFB TGF-β TGFBR TGF-β Receptor Complex (TβRI/TβRII) TGFB->TGFBR Binds SMAD23 p-Smad2/3 TGFBR->SMAD23 Phosphorylates SMAD_complex Smad2/3/4 Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates to gene_transcription Gene Transcription (Collagen, α-SMA) SMAD_complex->gene_transcription fibrosis Fibrosis gene_transcription->fibrosis

Simplified TGF-β Signaling Pathway in Fibrosis

This compound is hypothesized to counteract these pro-fibrotic signals.

G This compound This compound PPARa PPARα This compound->PPARa Activates FFAR1 FFAR1 (GPR40) This compound->FFAR1 Activates Anti_Inflammatory Anti-inflammatory Pathways PPARa->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Pathways PPARa->Anti_Fibrotic FFAR1->Anti_Inflammatory TGFB_pathway TGF-β Pathway Anti_Inflammatory->TGFB_pathway Inhibits Anti_Fibrotic->TGFB_pathway Inhibits Fibrosis Fibrosis TGFB_pathway->Fibrosis

Proposed Anti-Fibrotic Mechanism of this compound

Conclusion

While direct experimental validation of this compound using knockout mice is not available in published literature, its proposed mechanism of action through PPARα and FFAR1 provides a strong basis for a hypothetical investigation. The experimental framework outlined in this guide, utilizing established models like bleomycin-induced pulmonary fibrosis and knockout mice for the proposed targets, represents a robust approach to preclinical drug validation in the field of anti-fibrotic therapy. By comparing the effects of a novel compound in wild-type versus knockout animals, researchers can gain crucial insights into its mechanism of action and on-target efficacy. This comparative approach is essential for the development of new and more effective treatments for fibrotic diseases.

References

A Retrospective Evaluation of Fezagepras: A Comparison with Standard of Care in Fibrotic and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the discontinued drug candidate Fezagepras (formerly PBI-4050) against the established standards of care for its primary intended indications: Idiopathic Pulmonary Fibrosis (IPF) and hyperammonemia. While this compound showed early promise with a favorable safety profile, its clinical development was halted due to insufficient efficacy compared to existing treatments. This document serves as a retrospective evaluation for scientific and research purposes, summarizing available data and offering insights into the challenges of drug development in these therapeutic areas.

Executive Summary

This compound, a small molecule modulator of multiple receptors including FFAR1 (GPR40) and PPAR alpha, was investigated for its anti-inflammatory and anti-fibrotic properties. However, its development was officially discontinued in July 2022. The decision was not driven by safety concerns in its clinical trials; rather, a Phase 1a study revealed its inferiority to Sodium Phenylbutyrate as a nitrogen scavenger.[1] Furthermore, in the context of IPF, a Phase 2 trial suggested a problematic drug interaction with pirfenidone, one of the standards of care.[2] This guide will delve into the available preclinical and clinical data for this compound and compare its profile with that of pirfenidone, nintedanib (for IPF), and Sodium Phenylbutyrate (for hyperammonemia).

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the comparator drugs. It is important to note that a direct therapeutic index for this compound cannot be calculated due to the lack of publicly available LD50 and definitive ED50 data.

Table 1: Comparative Efficacy Data in Idiopathic Pulmonary Fibrosis

DrugEfficacy EndpointResultClinical Trial
This compound Change in Forced Vital Capacity (FVC)Stable FVC in patients treated with this compound alone or with nintedanib over 12 weeks.[3] Significant decline in FVC when combined with pirfenidone.[2]Phase 2 (NCT02538536)[2]
Pirfenidone Reduction in FVC decline (≥10%) or death43.8% reduction compared to placebo at 1 year (pooled data).CAPACITY & ASCEND (Phase 3)
Nintedanib Adjusted annual rate of FVC decline-114.7 mL with nintedanib vs. -239.9 mL with placebo (INPULSIS-1). -113.6 mL with nintedanib vs. -207.3 mL with placebo (INPULSIS-2).INPULSIS-1 & INPULSIS-2 (Phase 3)

Table 2: Comparative Safety and Toxicity Data

DrugKey Safety FindingsLD50 (Oral, Rat)
This compound No dose-limiting toxicities observed in Phase 1 and 2 trials up to 2400 mg/day. Discontinuation not due to safety concerns.Not Available
Pirfenidone Common adverse events include gastrointestinal issues and photosensitivity reactions. Considered to have a narrow therapeutic index.>2000 mg/kg
Nintedanib Common adverse events include diarrhea and nausea.>2000 mg/kg
Sodium Phenylbutyrate Generally well-tolerated. Common side effects include menstrual dysfunction, decreased appetite, and body odor.Not Available

Experimental Protocols

This compound Phase 2 Trial in IPF (NCT02538536)

This open-label study enrolled 40 patients with IPF. Participants received 800 mg of this compound daily (four 200 mg capsules) for 12 weeks. The study had three arms: this compound as monotherapy, this compound in combination with pirfenidone, and this compound in combination with nintedanib. The primary endpoints were safety and tolerability. Efficacy was assessed by monitoring changes in FVC.

This compound Phase 1a Trial in Healthy Volunteers

This was a single ascending dose, randomized, open-label, crossover trial comparing the pharmacokinetics and safety of this compound with Sodium Phenylbutyrate in healthy volunteers. The trial was designed to assess the nitrogen scavenging properties of this compound.

Pirfenidone and Nintedanib Pivotal Trials (CAPACITY, ASCEND, INPULSIS)

These were large-scale, randomized, double-blind, placebo-controlled Phase 3 trials. The primary endpoint for all was the change in FVC from baseline over a period of 52 to 72 weeks.

Mechanism of Action and Signaling Pathways

This compound

This compound is a small molecule that was designed to act as an anti-inflammatory and anti-fibrotic agent by modulating the activity of multiple receptors, including Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). Its nitrogen-scavenging potential was attributed to the conjugation of its major metabolite with glutamine.

Fezagepras_Mechanism cluster_Cell Target Cell This compound This compound FFAR1 FFAR1 (GPR40) This compound->FFAR1 Modulates PPARa PPARα This compound->PPARa Modulates Metabolite Glutamine Conjugate This compound->Metabolite Metabolized to Anti_Inflammatory Anti_Inflammatory FFAR1->Anti_Inflammatory Anti-inflammatory effects Anti_Fibrotic Anti_Fibrotic PPARa->Anti_Fibrotic Anti-fibrotic effects Nitrogen Excess Nitrogen (Ammonia) Metabolite->Nitrogen Scavenges Excretion Excretion Nitrogen->Excretion Promotes Excretion

Mechanism of Action of this compound.
Pirfenidone

The exact mechanism of action of pirfenidone is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic growth factors like Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).

Pirfenidone_Mechanism cluster_Cell Fibroblast Pirfenidone Pirfenidone TGFb TGF-β Pirfenidone->TGFb Inhibits TNFa TNF-α Pirfenidone->TNFa Inhibits Fibroblast Fibroblast Proliferation TGFb->Fibroblast Collagen Collagen Synthesis TGFb->Collagen TNFa->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis Collagen->Fibrosis

Mechanism of Action of Pirfenidone.
Nintedanib

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). By inhibiting key receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), nintedanib interferes with the signaling pathways involved in fibroblast proliferation, migration, and differentiation.

Nintedanib_Mechanism cluster_Cell Fibroblast Nintedanib Nintedanib VEGFR VEGFR Nintedanib->VEGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits PDGFR PDGFR Nintedanib->PDGFR Inhibits Fibroblast_Proliferation Fibroblast Proliferation VEGFR->Fibroblast_Proliferation FGFR->Fibroblast_Proliferation PDGFR->Fibroblast_Proliferation Fibroblast_Migration Fibroblast Migration PDGFR->Fibroblast_Migration Fibrosis Fibrosis Fibroblast_Proliferation->Fibrosis Fibroblast_Migration->Fibrosis

Mechanism of Action of Nintedanib.

Conclusion

The case of this compound underscores the complexities of drug development. While demonstrating a promising safety profile, its failure to meet efficacy endpoints in comparison to an existing therapy and potential negative interactions with a standard of care for IPF ultimately led to the discontinuation of its development. This retrospective analysis provides valuable data for researchers in the fields of fibrosis and metabolic diseases, highlighting the importance of comparative efficacy and drug-drug interaction studies early in the clinical development process.

References

Biomarker Analysis: Validating the Mechanism of Action of Fezagepras in the Context of Anti-Fibrotic and Anti-Inflammatory Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarker strategies to validate the mechanism of action of the discontinued investigational drug Fezagepras, with a focus on its originally proposed anti-inflammatory and anti-fibrotic properties. While clinical development of this compound for idiopathic pulmonary fibrosis (IPF) was halted due to pharmacokinetic concerns, its proposed mechanism provides a valuable framework for discussing biomarker validation in the broader context of anti-fibrotic and anti-inflammatory drug development.[1] This guide will compare the hypothetical biomarker profile for this compound with established therapies for IPF, namely Nintedanib and Pirfenidone, and an alternative therapeutic strategy involving NLRP3 inflammasome inhibition.

Comparative Mechanisms of Action

This compound (Proposed Mechanism): this compound was designed as a small molecule agonist of Free Fatty Acid Receptor 1 (FFAR1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). The activation of these receptors was intended to modulate metabolic, inflammatory, and fibrotic pathways, thereby reducing tissue scarring and inflammation. Preclinical studies in mouse models of pulmonary fibrosis suggested that this compound could lower the levels of molecules that promote tissue scarring.

Nintedanib: Nintedanib is a multi-tyrosine kinase inhibitor that targets key receptors involved in fibroblast proliferation, migration, and differentiation, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting these pathways, Nintedanib slows the progression of fibrosis.

Pirfenidone: Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties. A primary mechanism of action is the inhibition of Transforming Growth Factor-beta (TGF-β1), a potent pro-fibrotic cytokine. This inhibition leads to decreased fibroblast proliferation and reduced production of extracellular matrix proteins.

NLRP3 Inflammasome Inhibitors: This class of drugs represents a distinct anti-inflammatory approach. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By inhibiting the NLRP3 inflammasome, these drugs can suppress this inflammatory cascade.

Signaling Pathway Diagrams

Fezagepras_MoA This compound This compound FFAR1 FFAR1 This compound->FFAR1 PPARa PPARα This compound->PPARa AntiInflammatory Anti-Inflammatory Effects FFAR1->AntiInflammatory PPARa->AntiInflammatory AntiFibrotic Anti-Fibrotic Effects PPARa->AntiFibrotic

Figure 1: Proposed Mechanism of Action of this compound.

Nintedanib_Pirfenidone_MoA cluster_nintedanib Nintedanib cluster_pirfenidone Pirfenidone Nintedanib Nintedanib RTKs PDGFR, FGFR, VEGFR Nintedanib->RTKs inhibits Fibroblast_Prolif_Mig Fibroblast Proliferation & Migration RTKs->Fibroblast_Prolif_Mig Pirfenidone Pirfenidone TGFb1 TGF-β1 Pirfenidone->TGFb1 inhibits Fibroblast_Diff_ECM Fibroblast Differentiation & ECM Production TGFb1->Fibroblast_Diff_ECM

Figure 2: Mechanism of Action of Nintedanib and Pirfenidone.

NLRP3_Inhibitor_MoA DAMPs_PAMPs DAMPs / PAMPs NLRP3_Inflammasome NLRP3 Inflammasome DAMPs_PAMPs->NLRP3_Inflammasome activates Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 activates NLRP3_Inhibitor NLRP3 Inhibitor NLRP3_Inhibitor->NLRP3_Inflammasome inhibits Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Figure 3: Mechanism of Action of NLRP3 Inflammasome Inhibitors.

Biomarker Comparison Tables

The following tables summarize key biomarkers relevant to the different mechanisms of action.

Table 1: Biomarkers for Anti-Fibrotic and Anti-Inflammatory MoA (this compound, Nintedanib, Pirfenidone)

Biomarker CategoryBiomarkerDescription & RelevanceExpected Change with Effective Treatment
Epithelial Damage Surfactant Protein-D (SP-D)A protein secreted by alveolar type II cells; elevated levels in serum indicate lung epithelial injury.Decrease
Krebs von den Lungen-6 (KL-6)A mucin-like glycoprotein expressed on the surface of type II pneumocytes; elevated in various interstitial lung diseases.Decrease
Fibrosis Matrix Metalloproteinase-7 (MMP-7)An enzyme involved in extracellular matrix remodeling; elevated in the serum of IPF patients and associated with disease progression.Decrease
Transforming Growth Factor-β1 (TGF-β1)A key pro-fibrotic cytokine that stimulates fibroblast proliferation and collagen production.Decrease
Inflammation Chemokine (C-C motif) Ligand 18 (CCL18)A chemokine produced by alternatively activated macrophages, implicated in the pathogenesis of fibrotic lung diseases.Decrease

Table 2: Biomarkers for NLRP3 Inflammasome Inhibition

Biomarker CategoryBiomarkerDescription & RelevanceExpected Change with Effective Treatment
Direct Target Engagement Interleukin-1β (IL-1β)A potent pro-inflammatory cytokine directly downstream of NLRP3 inflammasome activation.Decrease
Interleukin-18 (IL-18)Another pro-inflammatory cytokine matured and released upon NLRP3 inflammasome activation.Decrease
Downstream Inflammatory Marker High-Sensitivity C-Reactive Protein (hsCRP)An acute-phase reactant synthesized by the liver in response to inflammation, often downstream of IL-1β signaling.Decrease

Quantitative Biomarker Data

While direct comparative quantitative data for this compound is unavailable due to its discontinued development, data from clinical trials of NLRP3 inhibitors demonstrate clear target engagement through biomarker modulation.

Table 3: Exemplar Quantitative Data for NLRP3 Inhibitor (VTX3232) in a Phase 2a Trial

BiomarkerFluidChange from Baseline (Day 28)
Interleukin-1β (IL-1β) Plasma & CSF14% to 52% reduction[2]
Interleukin-18 (IL-18) Plasma & CSF14% to 52% reduction[2]

Note: Data presented is for illustrative purposes to demonstrate the type of quantitative analysis performed for this class of drugs.

Experimental Protocols

The following are generalized protocols for the measurement of the discussed biomarkers, typically performed using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

General ELISA Workflow

ELISA_Workflow Start Start Coat_Plate Coat microplate wells with capture antibody Start->Coat_Plate Wash1 Wash wells Coat_Plate->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash wells Block->Wash2 Add_Sample Add standards, controls, and samples Wash2->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash wells Incubate1->Wash3 Add_Detection_Ab Add biotinylated detection antibody Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash wells Incubate2->Wash4 Add_Enzyme Add streptavidin-HRP Wash4->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash5 Wash wells Incubate3->Wash5 Add_Substrate Add TMB substrate Wash5->Add_Substrate Incubate4 Incubate in dark Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate

Figure 4: Generalized workflow for a sandwich ELISA protocol.

1. Measurement of Surfactant Protein-D (SP-D)

  • Principle: Sandwich ELISA.

  • Sample Type: Serum, plasma (EDTA, citrate, heparin), bronchoalveolar lavage fluid.

  • Protocol Summary:

    • Samples are diluted (e.g., 11-fold) with a provided dilution buffer.

    • 100 µL of standards, controls, and diluted samples are added to microplate wells pre-coated with a monoclonal anti-human SP-D antibody.

    • The plate is incubated for 120 minutes at 25°C with shaking.

    • After washing, 100 µL of biotin-labeled anti-human SP-D antibody is added and incubated for 60 minutes.

    • Following another wash step, 100 µL of streptavidin-HRP conjugate is added and incubated for 60 minutes.

    • After a final wash, 100 µL of TMB substrate solution is added, and the reaction is stopped with an acidic solution.

    • Absorbance is measured at 450 nm, and concentrations are determined from a standard curve.

2. Measurement of Krebs von den Lungen-6 (KL-6)

  • Principle: Sandwich Enzyme Immunoassay (EIA).

  • Sample Type: Serum.

  • Protocol Summary:

    • Serum samples are added to microplate wells coated with an anti-KL-6 monoclonal antibody, allowing KL-6 in the sample to bind.

    • After a wash step to remove unbound substances, an enzyme-labeled anti-KL-6 monoclonal antibody is added, forming a "sandwich" complex.

    • Following another wash, a substrate solution is added. The enzyme on the bound antibody catalyzes a color change.

    • The absorbance of the solution is measured, and the KL-6 concentration is determined by comparison to a standard curve.[3]

3. Measurement of Matrix Metalloproteinase-7 (MMP-7)

  • Principle: Sandwich ELISA.

  • Sample Type: Cell culture supernates, serum, plasma, saliva, urine.

  • Protocol Summary:

    • 100 µL of Assay Diluent is added to each well.

    • 50 µL of standard, control, or sample is added to the wells. The plate is incubated for 2 hours at room temperature on a shaker.

    • After washing, 200 µL of an MMP-7 conjugate is added to each well and incubated for 2 hours at room temperature on a shaker.

    • Following a wash step, 200 µL of substrate solution is added and incubated for 30 minutes at room temperature.

    • 50 µL of stop solution is added, and the absorbance is read at 450 nm.

4. Measurement of Transforming Growth Factor-β1 (TGF-β1)

  • Principle: Sandwich ELISA.

  • Sample Type: Serum, plasma, cell culture supernates.

  • Protocol Summary:

    • Sample Activation: TGF-β1 is often in a latent form and requires activation. This is typically achieved by acidification of the sample followed by neutralization. For example, 100 µL of sample is mixed with 20 µL of an acid solution, incubated for 10 minutes, and then neutralized with 20 µL of a base solution.

    • 100 µL of standards and activated samples are added to wells pre-coated with a TGF-β1 specific antibody and incubated for 2 hours.

    • The plate is washed, and 100 µL of a biotinylated detection antibody is added and incubated for 2 hours.

    • After another wash, 100 µL of avidin-HRP conjugate is added and incubated for 1 hour.

    • Following a final wash, 100 µL of TMB substrate is added, and the reaction is stopped after 2-5 minutes.

    • Absorbance is measured at 450 nm.

5. Measurement of Interleukin-1β (IL-1β), Interleukin-18 (IL-18), and hsCRP

  • Principle: Sandwich ELISA.

  • Sample Types: Serum, plasma (citrate, EDTA, heparin), cell culture supernates.

  • Protocol Summary: The protocols for these cytokines and hsCRP follow a similar sandwich ELISA principle as described above, with specific antibodies and reagents for each analyte. Key steps generally include:

    • Addition of 100 µL of standards and samples to coated plates.

    • Incubation for approximately 2.5 hours.

    • Washing, followed by the addition of 100 µL of a biotinylated detection antibody and a 1-hour incubation.

    • Washing, followed by the addition of 100 µL of streptavidin-HRP solution and a 45-minute incubation.

    • A final wash, followed by the addition of 100 µL of TMB substrate and a 30-minute incubation.

    • Addition of 50 µL of stop solution and reading the absorbance at 450 nm.

Conclusion

While this compound did not proceed to late-stage clinical development for IPF, the analysis of its proposed mechanism of action and the associated biomarkers provides a valuable case study for drug development professionals. A robust biomarker strategy is essential for validating a drug's mechanism of action, demonstrating target engagement, and assessing therapeutic efficacy. By comparing the biomarker profiles of drugs with different mechanisms, such as the multi-tyrosine kinase inhibitor Nintedanib, the TGF-β1 inhibitor Pirfenidone, and the emerging class of NLRP3 inflammasome inhibitors, researchers can gain a deeper understanding of the complex pathophysiology of fibrotic and inflammatory diseases and refine their strategies for developing novel therapeutics. The use of standardized and validated assays for key biomarkers is fundamental to generating reliable and comparable data across different studies and therapeutic candidates.

References

Independent Verification of Fezagepras: A Comparative Analysis of Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The clinical development of Fezagepras (PBI-4050) for idiopathic pulmonary fibrosis (IPF) was halted in June 2021.[1][2] The information presented in this guide is based on publicly available preclinical and early-phase clinical data. A comprehensive, independent verification of its anti-inflammatory properties is limited by the lack of detailed, publicly accessible quantitative data from head-to-head comparative studies.

Introduction

This compound (formerly PBI-4050) is a small molecule that was under development for the treatment of idiopathic pulmonary fibrosis (IPF), a disease characterized by progressive lung scarring and inflammation.[1] Its proposed mechanism of action involves anti-inflammatory and anti-fibrotic effects.[2] This guide provides a comparative analysis of the anti-inflammatory properties of this compound against two approved treatments for IPF, Pirfenidone and Nintedanib, based on available preclinical data.

Mechanism of Action

This compound is reported to exert its effects by modulating the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.[1] Preclinical studies have identified it as a dual ligand for G protein-coupled receptors GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) and GPR84. It acts as an agonist of GPR40, which is considered protective against fibrosis, and an antagonist of GPR84, which is believed to be deleterious in fibrotic diseases. Additionally, this compound has been described as a modulator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor known to play a role in the regulation of inflammation.

In contrast, Pirfenidone's precise mechanism is not fully elucidated but is known to have anti-inflammatory and anti-fibrotic properties, including the inhibition of TNF-α and other inflammatory mediators. Nintedanib is a tyrosine kinase inhibitor that targets multiple pathways involved in fibroblast proliferation and differentiation.

Preclinical Anti-inflammatory Data

A direct quantitative comparison of the anti-inflammatory potency of this compound with Pirfenidone and Nintedanib is challenging due to the limited availability of public data for this compound. The following tables summarize the available information.

Table 1: Qualitative Comparison of Preclinical Anti-inflammatory Effects

FeatureThis compound (PBI-4050)PirfenidoneNintedanib
Reported Anti-inflammatory Activity YesYesYes
Effect on Pro-inflammatory Cytokines Reduction of MCP-1, IL-6, IL-8 reported in preclinical models.Reduction of TNF-α, IL-1β, IL-6, and MCP-1 in various preclinical models.Reduction of IL-1β in a bleomycin-induced lung fibrosis model.
Effect on Inflammatory Cells Regulation of macrophages, fibroblasts, and epithelial cells.Inhibition of inflammatory cell recruitment (neutrophils and eosinophils) in acute pulmonary inflammation models.Reduction in lymphocytes and neutrophils in bronchoalveolar lavage fluid in a lung fibrosis model.

Table 2: Quantitative Comparison of Preclinical Anti-inflammatory Effects

ParameterThis compound (PBI-4050)PirfenidoneNintedanib
Inhibition of Inflammatory Markers Data not publicly available. One study in a bleomycin-induced lung fibrosis model reported a 47% reduction in histological lesions.Dose-dependent inhibition of IL-6 in a lipopolysaccharide-induced pulmonary inflammation model. Specific IC50 values are not consistently reported.Inhibition of Lck (Lymphocyte-specific protein tyrosine kinase) with an IC50 of 16 nM.
Animal Model Data (Bleomycin-induced pulmonary fibrosis) Reduction of various inflammatory biomarkers reported, but specific quantitative data is not available.Dose-dependent inhibition of inflammatory cell infiltration.Reduction in inflammatory cell counts and pro-inflammatory cytokines.

IC50: Half-maximal inhibitory concentration. Data is often model and assay dependent.

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms and experimental approaches, the following diagrams are provided.

Fezagepras_Mechanism This compound Proposed Anti-inflammatory Mechanism This compound This compound (PBI-4050) GPR40 GPR40 (FFAR1) (Protective Receptor) This compound->GPR40 Agonist GPR84 GPR84 (Deleterious Receptor) This compound->GPR84 Antagonist PPARa PPARα This compound->PPARa Modulator Anti_inflammatory_effects Anti-inflammatory Effects (e.g., ↓ MCP-1, IL-6, IL-8) GPR40->Anti_inflammatory_effects GPR84->Anti_inflammatory_effects PPARa->Anti_inflammatory_effects

Caption: Proposed mechanism of this compound.

Experimental_Workflow General Preclinical Workflow for Anti-inflammatory Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Fibroblasts) Stimulation Inflammatory Stimulus (e.g., LPS, TGF-β) Cell_Culture->Stimulation Treatment Treatment with Test Compound (e.g., this compound, Pirfenidone) Stimulation->Treatment Analysis_vitro Analysis: - Cytokine levels (ELISA) - Gene expression (RT-PCR) - Protein phosphorylation (Western Blot) Treatment->Analysis_vitro Animal_Model Animal Model of Inflammation (e.g., Bleomycin-induced lung injury) Dosing Compound Administration Animal_Model->Dosing Analysis_vivo Analysis: - Bronchoalveolar Lavage (BAL) for cell counts - Histology of lung tissue - Biomarker levels in tissue/serum Dosing->Analysis_vivo

Caption: Preclinical anti-inflammatory assessment workflow.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on the published literature for comparator drugs and the nature of the targeted disease, the following methodologies are representative of the key experiments cited.

1. In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Line: RAW 264.7 (murine macrophage-like) or primary human macrophages.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Experimental Procedure:

    • Cells are seeded in 24-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Pirfenidone) or vehicle control for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium.

    • After 24 hours of incubation, the cell culture supernatant is collected.

  • Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated vehicle control.

2. Bleomycin-Induced Pulmonary Fibrosis Mouse Model

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Induction of Fibrosis:

    • Mice are anesthetized with an appropriate anesthetic.

    • A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline only.

  • Compound Administration:

    • The test compound (e.g., this compound, Pirfenidone, Nintedanib) or vehicle is administered daily via oral gavage, starting from the day of bleomycin instillation (prophylactic regimen) or a specified time point after instillation (therapeutic regimen).

  • Endpoint Analysis (e.g., at day 14 or 21):

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with sterile saline. The BAL fluid is collected to determine total and differential inflammatory cell counts.

    • Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation scoring and Masson's trichrome for collagen deposition assessment.

    • Biomarker Analysis: Lung tissue homogenates are used to measure the levels of inflammatory cytokines and fibrotic markers by ELISA or RT-PCR.

Conclusion

This compound demonstrated a novel anti-inflammatory and anti-fibrotic mechanism of action in preclinical studies, primarily through the dual modulation of GPR40 and GPR84. Qualitative evidence suggests its potential to reduce key pro-inflammatory mediators. However, a definitive and independent verification of its anti-inflammatory properties in comparison to established therapies like Pirfenidone and Nintedanib is significantly hampered by the absence of publicly available, detailed quantitative preclinical data. For a thorough and objective comparison, access to dose-response studies, IC50 values from standardized assays, and head-to-head data in relevant animal models would be essential. Researchers and drug development professionals should consider these limitations when evaluating the therapeutic potential of compounds acting on these pathways.

References

Safety Operating Guide

Proper Disposal of Fezagepras: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION FOR FEZAGEPRAS

This document provides essential guidance for the proper handling and disposal of this compound in a laboratory setting. This compound is a compound that requires careful management to ensure personnel safety and minimize environmental impact. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Hazard Summary & Safety Precautions

The Safety Data Sheet (SDS) for this compound (sodium) indicates the following hazards:

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific target organ toxicity, repeated exposure (Category 2) : May cause damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety glasses or goggles)

  • Face protection

Ensure adequate ventilation and have an accessible safety shower and eye wash station.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Quantitative Data
PropertyValueSource
CAS Number1254472-97-3MedChemExpress SDS
GHS Hazard StatementsH315, H319, H373MedChemExpress SDS
Recommended Storage-80°C for 6 months; -20°C for 1 month (in solvent, sealed, away from moisture)MedChemExpress SDS

No specific environmental fate and effects data for this compound were publicly available at the time of this writing.

Step-by-Step Disposal Procedures

Disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal in a laboratory environment.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, lab coats).

  • Segregate this compound waste from other laboratory waste at the point of generation. Do not mix with biohazardous, radioactive, or general waste.

Step 2: Waste Containment and Labeling

  • Solid Waste:

    • Collect solid this compound waste and contaminated items (e.g., weighing paper, contaminated wipes) in a dedicated, sealable, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and sealable container.

    • If the liquid is a solution, indicate the solvent and approximate concentration on the label.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound," the associated hazards (Skin/Eye Irritant, Target Organ Toxicity), and the date of accumulation.

Step 3: Spill Management and Decontamination

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing appropriate PPE.

  • Prevent further leakage or spillage. Keep the product away from drains or water courses.

  • For liquid spills: Absorb the solution with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).

  • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Collect all cleanup materials in a designated hazardous waste container.

  • Dispose of the contaminated material according to the procedures outlined in this document.

Step 4: Storage and Disposal

  • Storage: Store sealed this compound waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

  • Disposal: Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on the Safety Data Sheet and general laboratory chemical waste guidelines.

Visual Guidance: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Fezagepras_Disposal_Workflow cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Segregation & Assessment cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste (Solid, Liquid, Contaminated Materials) assess Is the waste properly segregated? start->assess assess->start No, segregate immediately contain Place in a dedicated, sealed, and labeled hazardous waste container. assess->contain Yes label_node Label must include: - 'Hazardous Waste' - 'this compound' - Hazards (Skin/Eye Irritant) - Accumulation Date contain->label_node storage Store in a designated hazardous waste accumulation area. contain->storage disposal Arrange for pickup by EHS or a licensed waste contractor. storage->disposal

References

Navigating the Safe Handling of Fezagepras: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fezagepras, a compound with significant therapeutic potential. Adherence to these procedures will minimize risk and ensure the integrity of your research.

This compound (sodium), also known as Setogepram or PBI-4050, is an orally active agonist for GPR40 and an antagonist or inverse agonist for GPR84.[1] It has demonstrated anti-fibrotic, anti-inflammatory, and anti-proliferative properties, making it a compound of interest in studies related to renal, liver, and pancreatic fibrosis.[1] However, its handling requires strict adherence to safety protocols due to its potential hazards. This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause damage to organs through prolonged or repeated exposure (Category 2).[2]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE and recommended engineering controls.

Item Specification Purpose
Gloves Nitrile or other chemically resistant material. Two pairs are strongly recommended.[3]To prevent skin contact and absorption. Double-gloving provides an extra layer of protection against contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or dust particles of this compound, which can cause serious eye irritation.[2]
Face Protection Face shield, to be worn in conjunction with goggles.To provide an additional layer of protection against splashes, especially when handling larger quantities or during procedures with a high risk of aerosolization.
Lab Coat/Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs.To protect skin and personal clothing from contamination. Gowns should be changed immediately in case of a spill.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if working with the powder outside of a ventilated enclosure.To avoid inhalation of dust or aerosols.
Engineering Controls Chemical fume hood or other appropriate exhaust ventilation.To minimize the concentration of airborne this compound and reduce the risk of inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram outlines the key stages of this process.

G cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal receiving Receiving: - Inspect package integrity. - Wear double gloves and gown. storage Storage: - Store at 4°C, sealed. - Keep away from direct sunlight. receiving->storage Unpack in designated area weighing Weighing: - Use a chemical fume hood. - Wear full PPE. storage->weighing dissolving Dissolving: - Prepare stock solutions. - Store at -80°C for up to 6 months. weighing->dissolving experiment In-vitro/In-vivo studies: - Follow specific protocols. - Maintain aseptic techniques. dissolving->experiment decontamination Decontamination: - Clean work surfaces with 70% ethanol. - Decontaminate spills immediately. experiment->decontamination waste Waste Disposal: - Segregate hazardous waste. - Dispose according to local regulations. decontamination->waste

Caption: Experimental workflow for handling this compound.
Experimental Protocol: In-vitro Treatment of Human Hepatic Stellate Cells (HSCs)

This protocol provides a representative example of an experiment using this compound to investigate its anti-fibrotic effects on TGF-β activated human hepatic stellate cells.

1. Cell Culture:

  • Culture primary human hepatic stellate cells (HSCs) in the recommended growth medium until they reach 70-80% confluency.
  • Starve the cells in a serum-free medium for 24 hours prior to treatment.

2. Preparation of this compound Stock Solution:

  • Following the operational plan for preparation, weigh the required amount of this compound powder inside a chemical fume hood.
  • Dissolve the powder in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
  • Store the stock solution at -80°C for long-term storage or -20°C for up to one month.

3. Treatment:

  • Activate the HSCs with TGF-β (e.g., 10 ng/mL) to induce a fibrotic response.
  • Concurrently, treat the cells with varying concentrations of this compound (e.g., 250 μM and 500 μM). Include a vehicle control (DMSO) and a positive control (TGF-β alone).
  • Incubate the cells for the desired time period (e.g., 24 hours).

4. Analysis:

  • Following treatment, assess cellular endpoints such as cell proliferation (e.g., using a BrdU assay), cell cycle progression (e.g., by flow cytometry), and expression of fibrotic markers (e.g., α-SMA and Collagen Type I) by qPCR or Western blot.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container lined with a biohazard bag.

  • Liquid Waste: Unused this compound solutions and contaminated culture media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: All work surfaces and equipment should be decontaminated with a suitable disinfectant, such as 70% ethanol, after use. In case of a spill, absorb the material with an inert absorbent and place it in the hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Understanding the Mechanism: Signaling Pathways

This compound exerts its effects by modulating the GPR40 and GPR84 signaling pathways. In the context of liver fibrosis, its antagonistic action on TGF-β signaling in hepatic stellate cells is of particular interest.

G cluster_gpr40 GPR40 Signaling GPR40 GPR40 PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion

Caption: Simplified GPR40 signaling pathway.

G cluster_tgfb TGF-β Signaling in Hepatic Stellate Cells TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Fibrosis_genes Fibrosis-related Gene Transcription Nucleus->Fibrosis_genes Promotes This compound This compound This compound->TGFbR Antagonizes

Caption: this compound antagonism of the TGF-β signaling pathway.

By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and accelerating scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fezagepras
Reactant of Route 2
Reactant of Route 2
Fezagepras

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。